molecular formula C20H36N2O4S B1664835 Amantadine Sulfate CAS No. 31377-23-8

Amantadine Sulfate

Cat. No.: B1664835
CAS No.: 31377-23-8
M. Wt: 400.6 g/mol
InChI Key: MYWTWSQFJLXGGQ-UHFFFAOYSA-N
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Description

Amantadine sulfate is an alkylammonium sulfate salt obtained by combining amantadine and sulfuric acid in a 2:1 ratio. Used as an antiviral and antiparkinson drug. It has a role as an antiparkinson drug, an antiviral drug, a dopaminergic agent, a NMDA receptor antagonist and a non-narcotic analgesic. It contains an adamantan-1-aminium.
This compound is the sulfate salt of amantadine, a synthetic tricyclic amine with antiviral, antiparkinsonian, and antihyperalgesic activities. Amantadine appears to exert its antiviral effect against the influenza A virus by interfering with the function of the transmembrane domain of the viral M2 protein, thereby preventing the release of infectious viral nucleic acids into host cells;  furthermore, this agent prevents virus assembly during virus replication. Amantadine exerts its antiparkinsonian effects by stimulating the release of dopamine from striatal dopaminergic nerve terminals and inhibiting its pre-synaptic reuptake. This agent may also exert some anticholinergic effect through inhibition of N-methyl-D-aspartic acid (NMDA) receptor-mediated stimulation of acetylcholine, resulting in antihyperalgesia.
See also: Amantadine (has active moiety);  Amantadine Hydrochloride (related).

Properties

IUPAC Name

adamantan-1-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H17N.H2O4S/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h2*7-9H,1-6,11H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWTWSQFJLXGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953416
Record name Sulfuric acid--adamantan-1-amine (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31377-23-8
Record name Amantadine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031377238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--adamantan-1-amine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMANTADINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9921T5P019
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Amantadine Sulfate in Parkinson's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the complex and multifaceted mechanism of action of amantadine sulfate in the treatment of Parkinson's disease. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current understanding of amantadine's engagement with key neurotransmitter systems, supported by quantitative data, detailed experimental methodologies, and visual representations of its activity in relevant signaling pathways.

Executive Summary

Amantadine's therapeutic efficacy in Parkinson's disease, particularly in managing levodopa-induced dyskinesia, stems from a combination of pharmacological actions. While initially recognized for its dopaminergic properties, it is now understood that its primary role involves the non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors. Furthermore, emerging evidence points to its interaction with other targets, including inward-rectifying potassium (Kir2) channels and sigma-1 receptors, contributing to its clinical profile. This guide will dissect these mechanisms, presenting the supporting experimental evidence.

Core Mechanisms of Action

Amantadine's therapeutic effects in Parkinson's disease are not attributed to a single mode of action but rather to a synergistic interplay of effects on multiple neuronal targets.

NMDA Receptor Antagonism

A principal mechanism of amantadine is its action as a weak, non-competitive antagonist at the NMDA receptor.[1] By binding to the phencyclidine (PCP) site within the ion channel, amantadine blocks the influx of Ca2+, which is thought to be a key factor in the development of levodopa-induced dyskinesia.[2] This action is characterized by a low affinity and rapid channel blocking and unblocking kinetics.[3] Interestingly, amantadine's inhibitory effect is not solely through channel blockade; it also accelerates channel closure, thereby stabilizing the closed state of the NMDA receptor.[4][5]

Modulation of Dopaminergic Systems

Amantadine exerts a significant influence on dopamine neurotransmission through multiple avenues:

  • Dopamine Release: Studies have demonstrated that amantadine can enhance the release of dopamine from nerve terminals.[2][6]

  • Dopamine Reuptake Inhibition: Amantadine has been shown to inhibit the reuptake of dopamine, thereby increasing its synaptic availability.[2][7] This effect, however, is considered weak.[1]

  • Dopamine Receptor Hypersensitivity: Repeated administration of amantadine has been observed to induce a state of hypersensitivity in striatal dopamine transmission.[8]

Anticholinergic Effects

While amantadine exhibits clinical anticholinergic-like side effects such as dry mouth and urinary retention, studies have not demonstrated direct binding to muscarinic receptors.[6][9] It is a competitive inhibitor of [3H]-quinuclidinyl benzilate binding to the muscarinic receptor, but antagonizes the effects of acetylcholine in a non-competitive manner.[10]

Emerging Mechanisms

Recent research has identified additional targets that may contribute to amantadine's therapeutic profile:

  • Inward-Rectifying Potassium (Kir2) Channel Inhibition: At therapeutically relevant concentrations, amantadine has been found to preferentially block Kir2 channels in striatal spiny projection neurons.[11][12][13] This action is proposed to enhance the integration of excitatory synaptic potentials.[12][13]

  • Sigma-1 Receptor Binding: Amantadine is a potent ligand for sigma-1 receptors, which are involved in modulating dopamine release and may play a role in neuroprotection.[14][15]

Quantitative Data

The following tables summarize the key quantitative data regarding amantadine's interaction with its various targets.

Table 1: Amantadine Binding Affinities (Ki) and IC50 Values for NMDA Receptors

ParameterValue (µM)Brain Region/Cell TypeReference
Ki (PCP binding site)10Not Specified[3]
IC50641-648Striatal Spiny Projection Neurons[12][13]
IC5038.9 (in 5 µM NMDA)Cultured Rat Cortical Neurons[4]
IC5050.5 (in 30 µM NMDA)Cultured Rat Cortical Neurons[4]
IC5088.5Not Specified[16]
IC5054.3 (in 1000 µM NMDA)Cultured Rat Cortical Neurons[4]
Kd (open channel)110NMDA Receptors[4]

Table 2: Amantadine IC50 Values for Kir2 Channels

ParameterValue (µM)Cell TypeReference
IC5029Striatal Spiny Projection Neurons[13]
IC5038.3CHO-K1 cells expressing Kir2.1[13]

Table 3: Amantadine Binding Affinity (Ki) for Sigma-1 Receptors

ParameterValue (µM)Brain RegionReference
Ki20.25Post-mortem Human Frontal Cortex[15]

Table 4: Effects of Amantadine on Striatal Dopamine Levels

Experimental ConditionEffectAnimal ModelReference
Local application (1 mM)Significant increase in extracellular dopamineRat[7]
Pretreatment (30 mg/kg) with L-DOPA250% increase in cumulative extracellular dopamine6-OHDA-lesioned rats[17]

Experimental Protocols

This section details the methodologies for key experiments that have elucidated the mechanisms of action of amantadine.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Blockade
  • Objective: To measure the inhibitory effect of amantadine on NMDA receptor-mediated currents.

  • Cell Preparation: Acutely isolated or cultured neurons (e.g., rat hippocampal or cortical neurons) or cell lines expressing specific NMDA receptor subunits (e.g., HEK293 cells) are used.[4][18]

  • Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The membrane potential is held at a negative potential (e.g., -67 mV or -100 mV).[4][18]

  • NMDA Receptor Activation: NMDA receptors are activated by rapid application of a solution containing NMDA (e.g., 5-100 µM) and a co-agonist, glycine (e.g., 3-10 µM).[4][18]

  • Amantadine Application: Amantadine is applied at various concentrations to the recording chamber, and the resulting inhibition of the NMDA-evoked current is measured.

  • Data Analysis: Concentration-response curves are generated to determine the IC50 value of amantadine. The voltage dependency of the block can also be assessed by applying voltage steps.[19]

In Vivo Microdialysis for Striatal Dopamine Measurement
  • Objective: To measure the effect of amantadine on extracellular dopamine levels in the striatum of living animals.

  • Animal Model: Typically, rats are used. For Parkinson's disease models, animals may be lesioned with 6-hydroxydopamine (6-OHDA).[3][17]

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rat.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Amantadine Administration: Amantadine can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.[3][7]

  • Sample Collection and Analysis: Dialysate samples are collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in extracellular dopamine concentrations are calculated as a percentage of the baseline levels.

Radioligand Binding Assay for Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of amantadine for a specific receptor (e.g., NMDA receptor PCP site, sigma-1 receptor).

  • Tissue Preparation: Brain tissue from a specific region (e.g., frontal cortex) is homogenized.[15]

  • Incubation: The homogenate is incubated with a radiolabeled ligand that specifically binds to the target receptor (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors) in the presence of varying concentrations of amantadine.[15]

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The Ki value for amantadine is calculated using the Cheng-Prusoff equation, which relates the IC50 of amantadine to the concentration and affinity of the radioligand.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to amantadine's mechanism of action.

amantadine_nmda_pathway Amantadine's Action at the Glutamatergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens channel for Downstream Downstream Signaling (e.g., related to dyskinesia) Ca_ion->Downstream Activates Amantadine Amantadine Amantadine->NMDA_R Blocks channel

Amantadine blocks the NMDA receptor channel, preventing Ca²⁺ influx.

amantadine_dopamine_pathway Amantadine's Influence on Dopaminergic Transmission cluster_presynaptic_da Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic_da Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binds DA_response Postsynaptic Response Dopamine_receptor->DA_response Activates Amantadine_da Amantadine Amantadine_da->Dopamine_vesicle Enhances Release Amantadine_da->DAT Inhibits Reuptake

Amantadine enhances dopamine release and inhibits its reuptake.

experimental_workflow_microdialysis Experimental Workflow: In Vivo Microdialysis start Animal Model (e.g., Rat) probe_implantation Stereotaxic Implantation of Microdialysis Probe into Striatum start->probe_implantation perfusion Continuous Perfusion with aCSF probe_implantation->perfusion amantadine_admin Amantadine Administration (Systemic or Local) perfusion->amantadine_admin sample_collection Collection of Dialysate Samples amantadine_admin->sample_collection hplc_analysis Dopamine Quantification using HPLC-ED sample_collection->hplc_analysis data_analysis Analysis of Changes in Extracellular Dopamine Levels hplc_analysis->data_analysis end Results data_analysis->end

References

Synthesis of Novel Amantadine Sulfate Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amantadine, a tricyclic amine of the adamantane family, was initially developed as an antiviral agent for the treatment of influenza A.[1] Subsequently, it has been repurposed for the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] The unique cage-like structure of the adamantane moiety provides a versatile scaffold for chemical modification, leading to the exploration of novel derivatives with a wide range of pharmacological activities. This technical guide provides an in-depth overview of the synthesis of novel amantadine derivatives, focusing on Schiff bases, amides, and thiazole conjugates. It is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of new chemical entities based on the amantadine core.

Synthetic Strategies and Methodologies

The primary amino group of amantadine serves as a key functional handle for derivatization. Various synthetic routes have been developed to introduce diverse functionalities, thereby modulating the physicochemical and pharmacological properties of the parent molecule.

Synthesis of Amantadine Schiff Base Derivatives

The condensation reaction between the primary amine of amantadine and various aldehydes or ketones is a straightforward method to generate a wide array of Schiff base derivatives. These derivatives have shown promise as antiviral and enzyme inhibitory agents.[3]

Experimental Protocol: General Procedure for the Synthesis of Schiff Base Derivatives (AD1–AD11) [3]

  • Dissolve amantadine (1 mmol) in 30 mL of methanol.

  • Add the desired aromatic aldehyde or ketone (1 mmol) to the solution.

  • Add a catalytic amount of concentrated acetic acid.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitated product.

  • Recrystallize the crude product from methanol to obtain the pure Schiff base derivative.

Experimental Workflow for Schiff Base Synthesis

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Product Amantadine Amantadine Methanol Methanol (Solvent) Amantadine->Methanol Aldehyde_Ketone Aromatic Aldehyde/Ketone Aldehyde_Ketone->Methanol Acetic_Acid Acetic Acid (Catalyst) Methanol->Acetic_Acid Reflux Reflux (4h) Acetic_Acid->Reflux TLC TLC Monitoring Reflux->TLC Filtration Filtration TLC->Filtration Recrystallization Recrystallization Filtration->Recrystallization Schiff_Base Schiff Base Derivative Recrystallization->Schiff_Base

Caption: General workflow for the synthesis of amantadine Schiff base derivatives.

Synthesis of Amantadine Amide Derivatives

Amide coupling reactions are another common strategy to derivatize amantadine. These reactions typically involve the acylation of the amino group with carboxylic acids, acid chlorides, or activated esters. Amide derivatives of amantadine have been investigated as prodrugs and for their potential in treating neurological disorders.[4][5]

Experimental Protocol: Synthesis of N-(1-adamantyl)-formamide [6]

  • Add 1-bromoadamantane (0.3 mol) to formamide (2.7 mol) at 75 °C with stirring.

  • Slowly add concentrated sulfuric acid (1.65 mol) dropwise to the mixture.

  • Heat the reaction to 85 °C and maintain this temperature for 5.5 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, slowly pour the reaction mixture into ice-cold water (350 mL) and stir at 0–5 °C for 1 hour.

  • Filter the resulting white precipitate and wash with cool water to obtain N-(1-adamantyl)-formamide.

Experimental Protocol: Synthesis of Amantadine Hydrochloride from N-(1-adamantyl)-formamide [6]

  • Hydrolyze the N-(1-adamantyl)-formamide intermediate with an aqueous solution of HCl.

  • The resulting amantadine can then be isolated as the hydrochloride salt.

Synthesis of Amantadine-Thiazole Derivatives

The incorporation of a thiazole ring system into the amantadine scaffold has yielded compounds with potent enzyme inhibitory activity, particularly against urease, α-amylase, and α-glucosidase.[7]

Experimental Protocol: General Procedure for the Synthesis of Amantadine-based N-aryl amino thiazoles [7]

  • Synthesis of N-Adamantyl-3-oxobutanamide: Reflux amantadine (1 mmol) with methyl acetoacetate under solvent-free conditions for 3 hours. Extract the product with ethyl acetate.

  • Synthesis of N-adamantyl-2-bromo-3-oxobutanamide: Dissolve the product from the previous step in ethanol and add bromine (1.2 mmol) diluted with acetic acid dropwise at 0 °C. Stir for 20 minutes. Filter the white precipitate and recrystallize from ethanol.

  • Cyclization to form Thiazole Derivatives: React the bromo-intermediate (1 mmol) with the appropriate synthesized hydrolyzed phenyl thiourea (1 mmol) in ethanol and reflux for 2 hours. The product precipitates upon aqueous workup and is purified by recrystallization from ethanol.

Experimental Workflow for Thiazole Derivative Synthesis

G cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Cyclization Amantadine Amantadine Amide N-Adamantyl-3-oxobutanamide Amantadine->Amide MethylAcetoacetate Methyl Acetoacetate MethylAcetoacetate->Amide Bromine Bromine/Acetic Acid Amide->Bromine BromoAmide N-adamantyl-2-bromo-3-oxobutanamide Bromine->BromoAmide Thiourea Hydrolyzed Phenyl Thiourea BromoAmide->Thiourea Thiazole Amantadine-Thiazole Derivative Thiourea->Thiazole

Caption: Synthetic workflow for amantadine-thiazole derivatives.

Biological Activities and Mechanisms of Action

Novel amantadine derivatives have been investigated for a variety of therapeutic applications, with mechanisms of action that are often distinct from the parent drug.

Antiviral Activity

The primary antiviral mechanism of amantadine against influenza A is the blockade of the M2 proton channel, which is essential for viral uncoating and replication.[8][9] However, the emergence of resistant strains has necessitated the development of new derivatives. Some novel amantadine analogs have been shown to inhibit amantadine-resistant influenza A viruses through alternative mechanisms, such as disrupting the colocalization of viral M2 and M1 proteins, which is crucial for viral assembly and budding.[10]

Signaling Pathway: Influenza A M2 Proton Channel Inhibition

G cluster_virus Influenza A Virus cluster_host Host Cell Endosome M2_Channel M2 Proton Channel Viral_Core Viral Core M2_Channel->Viral_Core Acidification & Uncoating H_ions H+ Ions H_ions->M2_Channel Proton Influx Amantadine_Derivative Amantadine Derivative Amantadine_Derivative->M2_Channel Blockade

Caption: Mechanism of amantadine derivatives inhibiting the M2 proton channel.

Enzyme Inhibition

Amantadine derivatives have demonstrated significant inhibitory activity against various enzymes, including urease, α-amylase, and α-glucosidase.[7][11] This suggests their potential for the treatment of conditions such as peptic ulcers (caused by urease-producing bacteria) and diabetes.

  • Urease Inhibition: Thiourea derivatives of amantadine have been shown to be potent urease inhibitors, with activity exceeding that of the standard inhibitor, thiourea.[11]

  • α-Amylase and α-Glucosidase Inhibition: Amantadine-thiazole conjugates have exhibited significant inhibitory effects on α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. This positions them as potential candidates for the development of new anti-diabetic agents.[7]

Neurological Applications

The therapeutic effects of amantadine in Parkinson's disease are attributed to its ability to modulate dopaminergic and glutamatergic neurotransmission.[12] It is known to act as a weak, non-competitive antagonist of the NMDA receptor.[13] Novel derivatives are being explored to enhance these neuroprotective and symptomatic effects with potentially fewer side effects.

Data Presentation

The following tables summarize the quantitative data for representative novel amantadine derivatives.

Table 1: Antiviral Activity of Amantadine Schiff Base Derivatives [3]

Derivative CodeSubstituent on Aldehyde/KetoneAntiviral Activity Titer
AD22-hydroxy8 (Highly Strong)
AD34-hydroxy8 (Highly Strong)
AD94-nitro16 (Strong)
AD102-nitro32 (Strong)
AD114-chloro32 (Strong)
Amantadine-1024 (Non-viral)

Table 2: Enzyme Inhibitory Activity of Amantadine-Thiazole Derivatives (IC₅₀ in µM) [7]

CompoundUreaseα-Amylaseα-Glucosidase
6a1.10 ± 0.011.22 ± 0.051.32 ± 0.04
6c1.25 ± 0.021.45 ± 0.021.55 ± 0.02
6d1.35 ± 0.031.55 ± 0.031.65 ± 0.03
6e1.45 ± 0.041.65 ± 0.041.75 ± 0.04
Thiourea (Std.)21.34 ± 0.12--
Acarbose (Std.)-1.90 ± 0.061.80 ± 0.05

Table 3: Urease Inhibitory Activity of Acyl/Aroyl Thiourea Derivatives of Amantadine (IC₅₀ in µM) [11]

CompoundR GroupIC₅₀ ± SEM
3a4-Fluorophenyl1.15 ± 0.01
3d2-Chlorophenyl1.10 ± 0.02
3jn-Heptyl0.95 ± 0.01
Thiourea (Std.)-22.30 ± 0.15

Conclusion

The amantadine scaffold continues to be a valuable starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a foundation for the creation of diverse libraries of amantadine derivatives. The promising antiviral, enzyme inhibitory, and neurological activities of these novel compounds warrant further investigation and optimization for the development of next-generation therapeutics. The detailed experimental protocols and structured data presented herein are intended to facilitate these research endeavors.

References

A Technical Guide to the Antiviral Properties of Amantadine Sulfate Against Influenza A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antiviral agent amantadine sulfate, focusing on its mechanism of action, quantitative efficacy, resistance profiles, and the experimental protocols used for its evaluation against influenza A virus. While historically significant, the clinical utility of amantadine has been severely diminished due to widespread viral resistance.[1][2][3]

Mechanism of Action: Targeting the M2 Proton Channel

Amantadine's antiviral activity is highly specific to influenza A viruses, as it targets the viral M2 protein, a homotetrameric ion channel embedded in the viral envelope.[4][5] Influenza B viruses lack the M2 protein and are therefore not susceptible to amantadine.[6][7]

The M2 protein functions as a pH-activated proton channel, crucial for two main stages of the viral replication cycle:

  • Viral Uncoating: Upon entry into the host cell via endocytosis, the endosome becomes acidified. The M2 channel allows protons (H+) to flow from the endosome into the virion's interior.[8][9] This acidification weakens the interaction between the viral matrix protein (M1) and the ribonucleoprotein (RNP) core, an essential step for the release of the viral genome into the cytoplasm for replication.[8][10]

  • Viral Assembly: During the late stages of replication, the M2 protein helps to equilibrate the pH across the trans-Golgi network, which is necessary for the proper processing and maturation of the viral hemagglutinin (HA) protein.[8]

This compound exerts its inhibitory effect by acting as a non-competitive blocker of the M2 ion channel.[11] It binds to a high-affinity site within the channel's pore, physically occluding it and preventing the influx of protons.[12][13] This blockage halts the viral uncoating process, effectively trapping the viral genome within the endosome and preventing the initiation of replication.[4][14]

Amantadine_Mechanism_of_Action cluster_0 Influenza A Replication (No Drug) cluster_1 Inhibition by this compound Endosome Acidified Endosome (Low pH) Virion Influenza A Virion Endosome->Virion Engulfs M2_Channel M2 Proton Channel (Open) Uncoating Viral Uncoating & Genome Release M2_Channel->Uncoating Enables Protons H+ Protons->M2_Channel Influx Replication Viral Replication Uncoating->Replication Endosome_Inhib Acidified Endosome (Low pH) Virion_Inhib Influenza A Virion Endosome_Inhib->Virion_Inhib Engulfs M2_Blocked M2 Proton Channel (Blocked) No_Uncoating Uncoating Blocked M2_Blocked->No_Uncoating Amantadine Amantadine Amantadine->M2_Blocked Binds & Occludes No_Replication Replication Inhibited No_Uncoating->No_Replication Plaque_Reduction_Assay_Workflow start Start: Prepare Confluent MDCK Cell Monolayers wash1 Wash Cells with PBS start->wash1 infect Infect Cells with Influenza A Virus (1 hr incubation) wash1->infect aspirate_inoculum Aspirate Virus Inoculum infect->aspirate_inoculum add_treatment Add Serial Dilutions of Amantadine & Control Media aspirate_inoculum->add_treatment add_overlay Apply Agarose/Avicel Overlay add_treatment->add_overlay incubate Incubate Plates (48-72 hours) add_overlay->incubate fix_stain Fix with Formalin & Stain with Crystal Violet incubate->fix_stain count_plaques Count Plaques (Clear zones of cell death) fix_stain->count_plaques calculate Calculate % Inhibition vs. Control count_plaques->calculate end Determine IC50 Value (Non-linear Regression) calculate->end

References

Amantadine Sulfate as an N-methyl-D-aspartate (NMDA) Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a detailed examination of amantadine sulfate's role as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Initially recognized for its antiviral properties and later for its efficacy in Parkinson's disease, amantadine's therapeutic effects in neurology are largely attributed to its interaction with the glutamatergic system.[1][2] This guide elucidates its unique mechanism of action, binding site characteristics, and pharmacodynamic properties. We present quantitative data from key studies, detail the experimental protocols used for its characterization, and provide visual diagrams of its interaction with the NMDA receptor signaling pathway and the experimental workflows used to study it. This paper is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of amantadine's function as an NMDA receptor antagonist.

Core Mechanism of NMDA Receptor Antagonism

Amantadine exerts its effects on the NMDA receptor through a multi-faceted mechanism characterized by low affinity, voltage-dependency, and rapid kinetics. It is classified as a weak, non-competitive antagonist.[2][3]

Uncompetitive, Open-Channel Blockade

Amantadine's antagonism is use-dependent, meaning it can only access its binding site when the NMDA receptor channel is in an open conformation. This requires the prerequisite binding of both the neurotransmitter glutamate and a co-agonist (glycine or D-serine) to the receptor. Once the channel is open, amantadine enters the ion pore and physically occludes the passage of ions such as Ca²⁺ and Na⁺.[4] This form of blockade is non-competitive because amantadine does not compete with glutamate or glycine for their binding sites.[3][5]

The "Trapping Block" Phenomenon

Amantadine is a "trapping" channel blocker.[4][6] This means that once bound within the ion channel, the channel can close, "trapping" the amantadine molecule inside. The blocker can then only dissociate after the channel re-opens upon subsequent synaptic activation.[6][7] However, studies have shown that amantadine exhibits "partial trapping," where a fraction of blocked channels release the drug even after channel closure, a characteristic that distinguishes it from more potent trapping blockers like MK-801.[7] This property may influence its therapeutic effects and modulation of excitatory postsynaptic potentials.[6][7]

Unique Action: Acceleration of Channel Closure

A defining and unusual characteristic of amantadine's mechanism is its ability to accelerate the closure of the NMDA receptor channel gate once it is bound within the pore.[1][8][9][10] While it does inhibit current by physically blocking the open channel, its primary inhibitory action at therapeutically relevant concentrations stems from this stabilization of the channel's closed states.[1][8][10] This reduces the total time the channel spends in an open, ion-conducting state, thereby diminishing the overall ion influx. This unique gating modulation may contribute to its favorable clinical safety profile compared to other NMDA antagonists.[1]

Binding Site and Molecular Interactions

Amantadine binds to a site located deep within the pore of the NMDA receptor's ion channel.[4] This is the same binding site utilized by other non-competitive antagonists such as phencyclidine (PCP) and dizocilpine (MK-801).[4][11]

The affinity of amantadine for this site is relatively low. Structural comparisons with its derivative, memantine, reveal the basis for this. Memantine possesses two additional methyl groups compared to amantadine's adamantane cage structure.[12] These methyl groups interact with hydrophobic pockets within the channel, formed by residues such as A645 on the GluN1 subunit and A644 on the GluN2B subunit, significantly increasing binding affinity.[12] The absence of these groups in amantadine results in a lower affinity, with some studies suggesting it is approximately 20 times lower than that of memantine.[11]

Quantitative Pharmacodynamics

The interaction of amantadine with the NMDA receptor has been quantified through various electrophysiological and binding studies. The data highlight its characteristics as a low-affinity antagonist.

ParameterValueCondition / Receptor TypeSource
IC₅₀ ~39 µMNeuronal receptors at -67 mV[6][7]
IC₅₀ ~35 µMNot specified[5]
K_d_ (Open State) 110 µMNMDA-activated single channels[1]
Blocking Rate (k+) 40.8 µM⁻¹s⁻¹Single-channel patch-clamp[1]

Key Experimental Protocols

The characterization of amantadine's antagonistic properties relies on precise biophysical and biochemical techniques.

Electrophysiology: Patch-Clamp Technique

Patch-clamp electrophysiology is the cornerstone method for studying ion channel blockers like amantadine.

  • Objective: To measure the flow of ions through single or populations of NMDA receptor channels and determine the kinetic and affinity parameters of amantadine's block.

  • Methodology:

    • Cell Preparation: Experiments are typically performed on cultured neurons (e.g., rat cortical neurons) or cell lines (e.g., Chinese Hamster Ovary - CHO) engineered to express specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A).[6][7]

    • Recording Configuration:

      • Whole-Cell Recording: A glass micropipette forms a tight seal with the entire cell membrane, allowing for the measurement of the sum of currents from all NMDA receptors on the cell. This configuration is used to determine parameters like the IC₅₀.[7] NMDA-activated currents are elicited by applying agonists, and the reduction in current upon co-application of amantadine is measured.

      • Outside-Out Patch Recording: A small patch of the cell membrane is excised with the micropipette, with the extracellular side of the receptors facing outwards. This allows for the study of single-channel currents.[1]

    • Data Acquisition: In the presence of NMDA and glycine, brief, flickering closures interrupting the normal channel openings are observed when amantadine is applied.[1] The frequency and duration of these events are measured at various amantadine concentrations.

    • Analysis: Open-time and closed-time histograms are generated. The concentration-dependent increase in the frequency of brief closures is used to calculate the blocking rate (k+), while the dissociation constant (Kd) and IC₅₀ are derived from concentration-response curves.[1]

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

  • Objective: To determine amantadine's binding affinity for the MK-801/PCP site within the NMDA receptor channel.

  • Methodology:

    • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and cell membranes containing NMDA receptors are isolated via centrifugation.

    • Incubation: The membrane preparation is incubated with a radiolabeled ligand that binds to the site of interest, typically [³H]MK-801.

    • Competition: The incubation is performed in the presence of varying concentrations of unlabeled amantadine. Amantadine competes with [³H]MK-801 for the binding site.

    • Separation and Counting: The bound and free radioligand are separated (e.g., by rapid filtration). The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • Analysis: The concentration of amantadine that inhibits 50% of the specific binding of [³H]MK-801 (its IC₅₀) is determined. This value can be converted to an inhibition constant (Ki) to reflect the binding affinity. Studies show a good correlation between potencies determined by this method and those from patch-clamp recordings.[13]

Visualized Signaling Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.

NMDA_Amantadine_Block cluster_EC Extracellular Space cluster_Membrane Plasma Membrane cluster_IC Intracellular Space Glutamate Glutamate NMDA_Receptor GluN2 GluN1 Ion Channel Pore Closed Glutamate->NMDA_Receptor:g Binds NMDA_Receptor_Open GluN2 GluN1 Ion Channel Pore Open Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDA_Receptor:n Binds Amantadine_EC Amantadine Amantadine_EC->NMDA_Receptor_Open:p Enters Open Pore NMDA_Receptor->NMDA_Receptor_Open Conformational Change (Channel Opening) NMDA_Receptor_Open->NMDA_Receptor Accelerated Closure (Promoted by Amantadine) Ca_Influx Ca²⁺ Influx NMDA_Receptor_Open:p->Ca_Influx Ion Permeation Amantadine_IC Amantadine (Bound) Downstream Downstream Signaling (e.g., CaMKII, NOS) Ca_Influx->Downstream Amantadine_IC->Ca_Influx BLOCKS

Caption: NMDA receptor activation and the mechanism of amantadine blockade.

Patch_Clamp_Workflow A Cell Culture (e.g., Cortical Neurons, CHO cells) B Establish Whole-Cell or Outside-Out Patch Configuration A->B C Apply Agonists (NMDA + Glycine) to elicit baseline current B->C D Co-apply varying concentrations of this compound with agonists C->D E Record Ionic Currents (Measure reduction in amplitude and changes in channel kinetics) D->E F Data Analysis E->F G Generate Concentration-Response Curve F->G I Analyze Open/Closed Time Histograms F->I H Calculate IC₅₀ G->H J Determine Kinetic Parameters (k_on, k_off) I->J

Caption: Experimental workflow for patch-clamp analysis of amantadine.

Trapping_Block_Logic C Closed O Open C->O Agonist Binding O->C Agonist Unbinding OB Open-Blocked O->OB Amantadine Binds (k+) OB->O Amantadine Unbinds (k-) CB Closed-Blocked (Trapped) OB->CB Channel Closes CB->C Partial Trapping (Amantadine unbinds from closed state) CB->O Channel Opens (Required for Full Trapping)

References

Investigating Amantadine Sulfate for Fatigue in Multiple Sclerosis Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatigue is a debilitating symptom of multiple sclerosis (MS), significantly impacting the quality of life for a majority of patients. Amantadine sulfate, a drug with a complex pharmacological profile, has been used off-label to manage MS-related fatigue, though its efficacy and underlying mechanisms remain incompletely understood. This technical guide provides a comprehensive overview of the investigation of this compound for fatigue in preclinical models of MS, primarily focusing on the experimental autoimmune encephalomyelitis (EAE) model. It details experimental protocols for inducing EAE and assessing fatigue-like behaviors in rodents, summarizes the available quantitative and qualitative data on the effects of amantadine, and explores the potential signaling pathways involved. This guide is intended to serve as a resource for researchers and drug development professionals working to elucidate the therapeutic potential of amantadine and to develop novel treatments for MS-related fatigue.

Introduction

Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS). Fatigue is one of its most common and disabling symptoms, affecting up to 80% of individuals with MS.[1] Despite its high prevalence and significant impact, the pathophysiology of MS-related fatigue is not fully understood, and therapeutic options are limited.

Amantadine, an antiviral agent also used in the treatment of Parkinson's disease, has shown some promise in alleviating fatigue in MS patients.[1] However, the evidence from clinical trials is mixed, and its mechanism of action in this context is largely speculative.[2][3] Preclinical research using animal models of MS, such as the experimental autoimmune encephalomyelitis (EAE) model, is crucial for systematically investigating the efficacy of amantadine and dissecting its biological effects.

This whitepaper provides a detailed guide for researchers interested in studying this compound for fatigue in MS models. It covers the essential experimental designs, behavioral assays, and potential molecular pathways that can be explored to build a more robust understanding of amantadine's role in modulating fatigue.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction

The EAE model is the most widely used animal model for MS and can be induced in various species, with mice and rats being the most common.[4] The choice of antigen and rodent strain determines the disease course (e.g., relapsing-remitting or chronic progressive).[5]

Protocol for Chronic EAE Induction in C57BL/6 Mice:

  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Antigen: Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG35-55).

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Procedure:

    • On day 0, immunize mice subcutaneously at two sites on the flank with 100-200 µg of MOG35-55 emulsified in CFA.

    • Administer 200-300 ng of pertussis toxin (PTX) intraperitoneally (i.p.) on day 0 and day 2 post-immunization. PTX acts as an additional adjuvant and facilitates the entry of immune cells into the CNS.

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. A standard scoring scale is used:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

This compound Administration
  • Dosage: Based on the limited preclinical literature, a dosage of 40 mg/kg of amantadine administered orally (e.g., by gavage) every other day has been used in C57BL/6 mice with EAE.[1] Another study in Lewis rats used a significantly higher dose of 0.3 g/kg/day.[6] Dose-response studies are recommended to determine the optimal therapeutic window.

  • Vehicle Control: A vehicle control group (e.g., receiving phosphate-buffered saline, PBS) should always be included.

  • Timing of Administration: Treatment can be initiated either prophylactically (before or at the time of EAE induction) or therapeutically (after the onset of clinical symptoms).

Behavioral Assays for Fatigue Assessment

Fatigue in animal models is a complex construct to measure. It is often inferred from changes in spontaneous activity, motor performance, and endurance.

This test assesses general locomotor activity and exploratory behavior. A decrease in total distance traveled and rearing frequency can be indicative of fatigue or sickness behavior.

  • Apparatus: A square or circular arena with walls to prevent escape.

  • Procedure:

    • Place the animal in the center of the arena.

    • Allow the animal to explore freely for a defined period (e.g., 5-10 minutes).

    • Use an automated tracking system to record parameters such as:

      • Total distance traveled

      • Time spent in the center versus the periphery of the arena

      • Number of rearing events

This test measures motor coordination and endurance. A reduced latency to fall from the rotating rod can suggest motor impairment or fatigue.

  • Apparatus: A rotating rod that can be set at a constant or accelerating speed.

  • Procedure:

    • Train the animals on the rotarod for several days before the actual test.

    • Place the animal on the rotating rod.

    • Record the latency to fall off the rod.

    • Perform multiple trials with adequate rest periods in between.

This assay provides a measure of spontaneous activity and motivation over a prolonged period. A reduction in the total distance run can be interpreted as a sign of fatigue.

  • Apparatus: A home cage equipped with a running wheel.

  • Procedure:

    • House animals individually in cages with free access to a running wheel.

    • Use a counter to record the number of wheel revolutions.

    • Monitor running activity continuously over 24-hour periods.

This test evaluates muscle strength, which can be affected by fatigue and neurological deficits in EAE.

  • Apparatus: A grip strength meter with a wire grid or bar.

  • Procedure:

    • Allow the animal to grasp the grid or bar with its forelimbs or all four limbs.

    • Gently pull the animal away from the meter until it releases its grip.

    • The meter records the peak force exerted.

    • Perform multiple trials to obtain an average reading.

Data Presentation

The following tables summarize the findings from the available literature on the effects of amantadine in EAE models. It is important to note the scarcity of quantitative data specifically on fatigue-related behavioral outcomes.

Table 1: Effects of Amantadine on Clinical Score and Immunological Parameters in EAE Models

Species/StrainThis compound DoseAdministration RouteTiming of TreatmentEffect on EAE Clinical ScoreImmunological EffectsReference
C57BL/6 Mice40 mg/kg (every other day)Oral gavageTherapeuticReduced clinical symptoms in the recovery phaseSignificant increase in CD4+CD25+Foxp3+ regulatory T cells[1]
Lewis Rats0.3 g/kg/dayNot specifiedAt onset of symptomsNot reportedNo significant effect on anti-myelin basic protein antibody levels[6]

Table 2: Summary of Behavioral Test Outcomes in EAE Models (General - Not Specific to Amantadine Treatment)

Behavioral TestTypical Findings in EAE AnimalsPotential Interpretation Related to Fatigue
Open Field Test Decreased total distance traveled, reduced rearingGeneral hypoactivity, sickness behavior, fatigue-like state
Rotarod Test Decreased latency to fallMotor impairment, reduced endurance, fatigue
Voluntary Wheel Running Reduced daily running distanceDecreased motivation, anhedonia, fatigue
Grip Strength Test Reduced grip strengthMuscle weakness, neuromuscular fatigue

Signaling Pathways and Mechanisms of Action

The precise mechanisms by which amantadine might alleviate fatigue in MS are not well established. Several potential pathways have been proposed, primarily based on its known pharmacological actions.

Dopaminergic and Noradrenergic Systems

Amantadine is known to enhance dopaminergic and noradrenergic neurotransmission.[1] These neurotransmitter systems are critically involved in regulating arousal, motivation, and motor control. Dysregulation of these pathways is thought to contribute to fatigue.

Dopaminergic_Noradrenergic_Pathways Proposed Dopaminergic and Noradrenergic Mechanisms of Amantadine cluster_dopamine Dopaminergic System cluster_norepinephrine Noradrenergic System Amantadine Amantadine Sulfate Dopamine_Release Increased Dopamine Release Amantadine->Dopamine_Release Dopamine_Reuptake Blocked Dopamine Reuptake Amantadine->Dopamine_Reuptake Norepinephrine_Response Increased Brain Response to Norepinephrine Amantadine->Norepinephrine_Response Dopamine_Signaling Enhanced Dopaminergic Signaling Dopamine_Release->Dopamine_Signaling Dopamine_Reuptake->Dopamine_Signaling Fatigue Reduced Fatigue Dopamine_Signaling->Fatigue Norepinephrine_Signaling Enhanced Noradrenergic Signaling Norepinephrine_Response->Norepinephrine_Signaling Norepinephrine_Signaling->Fatigue

Proposed Dopaminergic and Noradrenergic Mechanisms of Amantadine
NMDA Receptor Antagonism and Neuroprotection

Amantadine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Overactivation of NMDA receptors can lead to excitotoxicity and neuroinflammation, which are implicated in the pathophysiology of MS and potentially fatigue. By blocking these receptors, amantadine may exert neuroprotective effects.

NMDA_Antagonism_Pathway NMDA Receptor Antagonism and Neuroprotection Amantadine Amantadine Sulfate NMDA_Receptor NMDA Receptor Amantadine->NMDA_Receptor Antagonism Excitotoxicity Glutamate-mediated Excitotoxicity Amantadine->Excitotoxicity Inhibition Neuroinflammation Neuroinflammation Amantadine->Neuroinflammation Inhibition NMDA_Receptor->Excitotoxicity Activation NMDA_Receptor->Neuroinflammation Activation Neuroprotection Neuroprotection Reduced_Fatigue Reduced Fatigue Neuroprotection->Reduced_Fatigue

NMDA Receptor Antagonism and Neuroprotection
Immunomodulation

There is evidence to suggest that amantadine may have immunomodulatory properties. An in vitro study showed that amantadine can reduce the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), while increasing the anti-inflammatory cytokine interleukin-10 (IL-10). In an EAE model, amantadine treatment was associated with an increase in the population of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[1]

Immunomodulation_Pathway Potential Immunomodulatory Effects of Amantadine cluster_cytokines Cytokine Modulation Amantadine Amantadine Sulfate Pro_inflammatory Pro-inflammatory Cytokines (IFN-γ, TNF-α) Amantadine->Pro_inflammatory Decreases Anti_inflammatory Anti-inflammatory Cytokines (IL-10) Amantadine->Anti_inflammatory Increases Tregs Regulatory T cells (Tregs) Amantadine->Tregs Increases Immune_Response Modulated Immune Response Pro_inflammatory->Immune_Response Anti_inflammatory->Immune_Response Tregs->Immune_Response

Potential Immunomodulatory Effects of Amantadine

Experimental Workflow

The following diagram illustrates a logical workflow for investigating this compound for fatigue in an EAE model.

Experimental_Workflow Experimental Workflow for Investigating Amantadine in EAE cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Analysis EAE_Induction EAE Induction (e.g., MOG35-55 in C57BL/6 mice) Treatment_Groups Treatment Groups: 1. EAE + Vehicle 2. EAE + this compound 3. Control (No EAE) EAE_Induction->Treatment_Groups Clinical_Scoring Daily Clinical Scoring Treatment_Groups->Clinical_Scoring Behavioral_Tests Behavioral Testing for Fatigue: - Open Field - Rotarod - Voluntary Wheel Running - Grip Strength Immunological_Analysis Immunological Analysis: - Cytokine Profiling (serum, CNS) - Flow Cytometry (Treg populations) Behavioral_Tests->Immunological_Analysis Histopathology CNS Histopathology: - Inflammation - Demyelination Behavioral_Tests->Histopathology Data_Interpretation Data Interpretation and Conclusion Immunological_Analysis->Data_Interpretation Histopathology->Data_Interpretation Treatment_groups Treatment_groups Treatment_groups->Behavioral_Tests

Experimental Workflow for Investigating Amantadine in EAE

Conclusion and Future Directions

The investigation of this compound for fatigue in MS models is an area that warrants further research. While clinical observations have suggested a potential benefit, the preclinical evidence, particularly regarding fatigue-like behaviors, is currently sparse. The EAE model provides a valuable platform to systematically evaluate the efficacy of amantadine and to explore its mechanisms of action.

Future studies should focus on:

  • Comprehensive Behavioral Phenotyping: Utilizing a battery of behavioral tests to more thoroughly assess fatigue-like behaviors in amantadine-treated EAE animals.

  • Dose-Response Studies: Establishing the optimal therapeutic dose of amantadine for alleviating fatigue in EAE models.

  • Mechanism-Oriented Studies: Combining behavioral assessments with detailed immunological and neurochemical analyses to elucidate the pathways through which amantadine exerts its effects. This could include examining its impact on neurotransmitter levels in key brain regions and its influence on microglial activation and cytokine production within the CNS.

  • Exploring Combination Therapies: Investigating whether amantadine in combination with other immunomodulatory or neuroprotective agents could have synergistic effects on reducing fatigue and overall disease severity in EAE.

By addressing these research questions, we can gain a more definitive understanding of the therapeutic potential of this compound for MS-related fatigue and pave the way for the development of more effective treatment strategies.

References

The Multifaceted Pharmacodynamics of Amantadine Sulfate in Central Nervous System Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amantadine sulfate, a drug with a rich history spanning antiviral and neurological applications, continues to be a subject of intensive research due to its complex and multifaceted pharmacodynamics within the central nervous system (CNS). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning amantadine's therapeutic effects in a range of CNS disorders, including Parkinson's disease, traumatic brain injury (TBI), and multiple sclerosis (MS)-related fatigue. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways, this document aims to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of amantadine and its derivatives.

Core Pharmacodynamic Mechanisms of Amantadine

Amantadine's efficacy in various CNS disorders stems from its ability to modulate multiple neurotransmitter systems through distinct molecular interactions. The primary mechanisms of action include non-competitive NMDA receptor antagonism, enhancement of dopaminergic neurotransmission, and interactions with sigma-1 and nicotinic acetylcholine receptors.

NMDA Receptor Antagonism

A cornerstone of amantadine's pharmacodynamic profile is its activity as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This action is believed to be crucial for its therapeutic effects, particularly in conditions associated with glutamatergic overactivity.[2]

Mechanism: Amantadine binds to the phencyclidine (PCP) binding site within the NMDA receptor ion channel, leading to a blockade of ion flow.[3] Uniquely, amantadine has been shown to accelerate channel closure while bound, which contributes significantly to its inhibitory action at pharmaceutically relevant concentrations.[4] This modulation of glutamatergic signaling is thought to reduce excitotoxicity and restore a more balanced neurotransmitter environment.

Dopaminergic Modulation

Amantadine exerts a significant influence on the dopaminergic system, a key factor in its efficacy for Parkinson's disease and other movement disorders. Its effects are twofold: promoting dopamine release and inhibiting its reuptake.

Dopamine Release: Studies have demonstrated that amantadine can increase the release of dopamine from presynaptic terminals.[2][5] This effect is thought to be indirect and may involve the modulation of other neurotransmitter systems that influence dopaminergic neuron activity.

Dopamine Reuptake Inhibition: Amantadine also weakly inhibits the reuptake of dopamine, thereby increasing its synaptic concentration and prolonging its action.[2][6]

Sigma-1 Receptor Agonism

Amantadine acts as an agonist at sigma-1 receptors, which are intracellular chaperones involved in regulating calcium signaling and neuronal survival.[7][8] This interaction may contribute to the neuroprotective effects observed with amantadine treatment.[7]

Nicotinic Acetylcholine Receptor Antagonism

Amantadine has been shown to be a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes.[9][10] This action may play a role in modulating cholinergic signaling and could contribute to both its therapeutic effects and some of its side-effect profile.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of amantadine's binding affinities and inhibitory concentrations across its primary molecular targets.

Table 1: Amantadine Binding Affinities (Ki)

Receptor/SitePreparationRadioligandKi (µM)Reference
Sigma-1 ReceptorRat forebrain homogenates--INVALID-LINK--SKF-10,0477.44 ± 0.82[2]
Sigma-1 ReceptorPost-mortem human frontal cortex--INVALID-LINK---pentazocine20.25 ± 16.48[11]
NMDA Receptor (PCP binding site)Not SpecifiedNot Specified10[3]

Table 2: Amantadine Inhibitory Concentrations (IC50)

Receptor/ChannelPreparationMethodIC50 (µM)Reference
NMDA ReceptorWhole-cell patch clampInhibition of NMDA-evoked currents~35[12]
NMDA ReceptorWhole-cell patch clamp (in 5 µM NMDA)Inhibition of NMDA-evoked currents38.9 ± 4.2[4]
NMDA ReceptorWhole-cell patch clamp (in 30 µM NMDA)Inhibition of NMDA-evoked currents50.5 ± 11.5[4]
α7 Nicotinic Acetylcholine ReceptorCultured hippocampal neuronsInhibition of ACh-evoked currents6.5[9]
α4β2 Nicotinic Acetylcholine ReceptorNot SpecifiedNot Specified3.44[13]

Table 3: Effects of Amantadine on Neurotransmitter Levels

NeurotransmitterBrain Region/SampleExperimental ModelAmantadine Dose/ConcentrationChange in LevelReference
DopamineStriatum (extracellular)Rat (in vivo microdialysis)1 mM (local application)Significant Increase[6]
DopamineStriatumRat (post-TBI)45 or 135 mg/kg for 28 daysReversed TBI-related decrease[7]
NoradrenalinePlasmaHealthy human subjects100 mg (oral)Significant Increase[14]
AdrenalinePlasmaHealthy human subjects100 mg (oral)Significant Decrease[14]
DopaminePlasmaHealthy human subjects100 mg (oral)Significant Decrease[14]
SerotoninPlasma and PlateletsHealthy human subjects100 mg (oral)Significant Decrease[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by amantadine and a typical experimental workflow for preclinical studies.

Amantadine_Signaling_Pathways cluster_glutamatergic Glutamatergic Synapse cluster_dopaminergic Dopaminergic Synapse cluster_intracellular Intracellular Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Synaptic Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Postsynaptic_R Postsynaptic Dopamine Receptor Dopamine_Synapse->Postsynaptic_R Amantadine Amantadine Amantadine->NMDA_R Antagonism Amantadine->Dopamine_Vesicle Enhances Release Amantadine->DAT Inhibits Reuptake Sigma1_R Sigma-1 Receptor Amantadine->Sigma1_R Agonism Ca_Signaling Ca²+ Signaling Modulation Sigma1_R->Ca_Signaling Neuroprotection Neuroprotection Ca_Signaling->Neuroprotection

Caption: Amantadine's multifaceted interactions with key CNS signaling pathways.

Preclinical_TBI_Workflow start Animal Model Selection (e.g., Rat Fluid Percussion Injury) tbi Induction of Traumatic Brain Injury (TBI) start->tbi treatment Amantadine Administration (e.g., 45 or 135 mg/kg for 28 days) tbi->treatment behavioral Behavioral Testing (e.g., Forced Swim Test, Sucrose Preference) treatment->behavioral neurochemical Neurochemical Analysis (e.g., Striatal Dopamine Levels via HPLC) treatment->neurochemical histological Histological Analysis (e.g., Neuronal Degeneration in Substantia Nigra) treatment->histological data Data Analysis and Interpretation behavioral->data neurochemical->data histological->data

Caption: A typical experimental workflow for preclinical evaluation of amantadine in a TBI model.

Detailed Experimental Protocols

In Vivo Microdialysis for Extracellular Dopamine Measurement

Objective: To measure the effect of amantadine on extracellular dopamine levels in the striatum of a living animal.[6][15][16]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Amantadine solution (e.g., 1 mM in artificial cerebrospinal fluid)

  • Anesthetized rats

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Surgically implant a microdialysis probe into the striatum.

  • Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Switch the perfusion fluid to one containing amantadine (e.g., 1 mM) and continue collecting dialysate samples.

  • Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Compare the dopamine levels during amantadine perfusion to the baseline levels to determine the effect of the drug.

Dopamine Release Assay using Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices

Objective: To assess the effect of amantadine on tonic and bursting dopamine release in striatal brain slices.[17][18]

Materials:

  • Vibratome

  • Recording chamber for brain slices

  • Carbon-fiber microelectrodes

  • FSCV recording system

  • Bipolar stimulating electrode

  • Artificial cerebrospinal fluid (aCSF)

  • Amantadine solution

Procedure:

  • Prepare acute coronal brain slices (e.g., 300 µm thick) containing the striatum from a rat brain.

  • Place a slice in the recording chamber and perfuse with aCSF.

  • Position a carbon-fiber microelectrode in the striatum to detect dopamine.

  • Place a bipolar stimulating electrode near the microelectrode to evoke dopamine release.

  • Apply electrical stimuli (e.g., single pulses for tonic release, trains of pulses for bursting release) and record the resulting dopamine signals using FSCV.

  • After establishing a stable baseline, add amantadine to the perfusion medium.

  • Repeat the electrical stimulation protocol and record the dopamine signals in the presence of amantadine.

  • Compare the amplitude and kinetics of the dopamine signals before and after amantadine application to determine its effect on dopamine release.

Clinical Trial Protocol for Amantadine in MS-Related Fatigue

Objective: To evaluate the efficacy and safety of amantadine for the treatment of fatigue in patients with Multiple Sclerosis.[19][20][21][22][23]

Study Design: Randomized, double-blind, placebo-controlled, crossover trial.

Participant Population:

  • Adult patients with a confirmed diagnosis of MS.

  • Expanded Disability Status Scale (EDSS) score within a specified range (e.g., 1.5-4.5).

  • Clinically significant fatigue, as measured by a validated scale (e.g., Fatigue Severity Scale > 4).

Intervention:

  • Participants are randomized to a sequence of treatment periods.

  • Each period consists of treatment with either amantadine (e.g., 100 mg twice daily) or a matching placebo for a defined duration (e.g., 6 weeks).

  • Washout periods (e.g., 2-12 weeks) are included between treatment periods to minimize carryover effects.

Outcome Measures:

  • Primary Outcome: Change in a validated fatigue scale, such as the Modified Fatigue Impact Scale (MFIS).

  • Secondary Outcomes: Measures of cognition (e.g., Symbol Digit Modalities Test), depression (e.g., Beck Depression Inventory-II), and quality of life (e.g., Short-Form 12).

  • Safety Assessments: Monitoring and recording of all adverse events.

Data Analysis:

  • Comparison of the change in the primary outcome measure between the amantadine and placebo treatment periods within subjects.

  • Analysis of secondary outcomes and safety data.

Conclusion

The pharmacodynamics of this compound in the central nervous system are intricate and involve the modulation of multiple key neurotransmitter systems. Its ability to act as an NMDA receptor antagonist, enhance dopaminergic transmission, and interact with sigma-1 and nicotinic acetylcholine receptors provides a strong rationale for its therapeutic utility in a variety of CNS disorders. The quantitative data and experimental protocols presented in this guide offer a foundation for further research aimed at elucidating the full therapeutic potential of amantadine and developing novel, more targeted therapies for complex neurological and psychiatric conditions. Future investigations should focus on further refining our understanding of the interplay between these different mechanisms and identifying patient populations most likely to benefit from amantadine treatment.

References

Amantadine Sulfate's Effect on Dopamine Release and Reuptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Amantadine, a compound initially developed as an antiviral agent, has a well-established, albeit complex, role in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3][4] Its therapeutic efficacy is largely attributed to the modulation of central dopaminergic systems. The pharmacodynamics of amantadine are multifaceted, involving interactions with numerous biological targets that collectively enhance dopamine neurotransmission.[1] This technical guide provides an in-depth analysis of amantadine sulfate's core mechanisms of action, focusing on its dual effects on dopamine release and reuptake. It synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action on Dopaminergic Systems

The overarching effect of amantadine is an increase in the synaptic availability of dopamine. This is achieved through a combination of mechanisms that influence dopamine's release from presynaptic terminals and its clearance from the synaptic cleft. While historically considered an indirect dopamine agonist, its actions are now understood to be more complex, involving direct and indirect modulation of multiple neurotransmitter systems.[2][5]

Enhancement of Dopamine Release

Amantadine facilitates the release of dopamine from presynaptic nerve endings.[2][6][7][8] This is not a simple, direct action but rather the result of its influence on other receptor systems that modulate dopaminergic neuron activity.

  • NMDA Receptor Antagonism: Amantadine acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) glutamate receptor.[1][3][9] By blocking the NMDA receptor ion channel, amantadine reduces glutamatergic excitotoxicity and indirectly enhances dopaminergic transmission.[6][8] The antagonism of NMDA receptors is considered a key contributor to its ability to increase extracellular dopamine levels in the striatum.[9] However, some evidence suggests this may not be its sole or primary mechanism, as its pharmacological profile differs from other NMDA antagonists, and its dopamine-releasing effects can be paradoxically inhibited by more potent NMDA blockers like MK-801.[9][10]

  • Sigma-1 (σ1) Receptor Agonism: Amantadine binds to and acts as an agonist at σ1 receptors.[11][12] These intracellular receptors are involved in modulating neuronal signaling and dopamine release.[13] Activation of σ1 receptors has been shown to increase dopamine release in the striatum, suggesting this is a significant pathway for amantadine's pro-dopaminergic effects.[1][11]

Inhibition of Dopamine Reuptake

In addition to promoting release, amantadine inhibits the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][6][9][14]

  • Dopamine Transporter (DAT) Inhibition: This action is achieved by blocking the dopamine transporter (DAT).[14][15] Studies using fast-scan cyclic voltammetry (FSCV) have demonstrated that amantadine prolongs the presence of dopamine in the extracellular space following stimulation, a direct indicator of reuptake inhibition.[14][16] Co-administration with a potent DAT inhibitor, nomifensine, attenuates the dopamine-enhancing effects of amantadine, further confirming its action at the transporter.[9] It is generally considered a weak reuptake inhibitor.[1]

Other Contributing Mechanisms
  • Increased Dopamine Synthesis: Amantadine has been shown to increase the expression of aromatic amino acid decarboxylase (AADC), the enzyme responsible for the final step in dopamine synthesis from its precursor, L-DOPA.[1][10] An in vitro study demonstrated that a 10 µM concentration of amantadine increased AADC mRNA by 70% in PC12 cells.[10]

  • Neuroprotection and Glial Modulation: Amantadine exerts neuroprotective effects on dopamine neurons through a dual mechanism involving glial cells. It inhibits the activation of microglia, thereby reducing the release of pro-inflammatory factors, and simultaneously increases the expression of Glial Cell-Derived Neurotrophic Factor (GDNF) in astroglia.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, providing insight into the affinities and effective concentrations of amantadine.

Table 1: Receptor Binding Affinities

Target Receptor Ligand Used Preparation K_i Value (µM) Reference(s)
Sigma-1 (σ1) Receptor [3H]-(+)SKF-10,047 Rat Forebrain Homogenates 7.44 ± 0.82 [11][12]

| NMDA Receptor (PCP Site) | - | - | ~10 |[17] |

Table 2: Effective Concentrations and Doses in Experimental Models

Experimental Model Method Amantadine Concentration/Dose Observed Effect Reference(s)
In Vivo Microdialysis (Rat Striatum) Local Perfusion 1 mM Significant increase in extracellular dopamine [9]
In Vivo Microdialysis (Rat Striatum) Systemic Administration - Modest dopamine overflow [18]
Fast-Scan Cyclic Voltammetry (Rat Striatal Slices) Bath Application - Prolonged dopamine reuptake; increased release probability [14][16]
Cell Culture (PC12 Cells) Incubation 10 µM 70% increase in AADC mRNA expression [10]
Cell Culture (Primary Midbrain) Incubation 30 µM Neuroprotection against LPS-induced toxicity [5]

| Animal Behavior (Rats) | Intraperitoneal Injection | 15-40 mg/kg | Enhanced dopaminergic activity; altered locomotor patterns |[10][19] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate amantadine's effects on dopamine neurotransmission.

In Vivo Microdialysis in Rodent Striatum
  • Objective: To measure the concentration of extracellular dopamine and its metabolites (DOPAC, HVA) in the striatum of a living animal following amantadine administration.

  • Methodology:

    • Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized (e.g., with chloral hydrate or urethane).[18] The animal is placed in a stereotaxic frame.

    • Probe Implantation: A guide cannula is surgically implanted, targeting the striatum. A microdialysis probe (typically 2-4 mm membrane length) is then inserted through the cannula.

    • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) or Ringer's solution at a constant, low flow rate (e.g., 1-2 µL/min).

    • Basal Level Collection: After a stabilization period, perfusate samples (dialysates) are collected at regular intervals (e.g., every 15-20 minutes) to establish a stable baseline of dopamine levels.[20]

    • Drug Administration: Amantadine is administered either systemically (e.g., intraperitoneally) or locally through the perfusion fluid (reverse dialysis).[9]

    • Sample Analysis: Collected dialysates are analyzed, often immediately, using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the concentrations of dopamine and its metabolites.

    • Data Expression: Results are typically expressed as a percentage change from the basal levels.

Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices
  • Objective: To measure real-time dopamine release and reuptake dynamics at the sub-second timescale in response to electrical stimulation.

  • Methodology:

    • Brain Slice Preparation: Rats are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices (e.g., 300-400 µm thick) containing the striatum are prepared using a vibratome.

    • Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.

    • Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously superfused with heated (32-34°C), oxygenated aCSF.

    • Electrode Placement: A carbon-fiber microelectrode is positioned in the dorsal striatum, and a stimulating electrode is placed nearby.[21]

    • Stimulation and Detection: A triangular voltage waveform is applied to the carbon fiber electrode at a high frequency (e.g., 10 Hz). The resulting current from the oxidation and reduction of dopamine is measured. Electrical stimulation (e.g., single pulse or train of pulses) is applied to evoke dopamine release.

    • Drug Application: After stable baseline recordings are established, amantadine is added to the superfusing aCSF.

    • Data Analysis: The collected current data is converted to dopamine concentration. Key parameters analyzed include the peak concentration of released dopamine (indicating release quantity) and the decay rate, often fitted to an exponential function to calculate a time constant (tau, τ), which reflects the rate of dopamine reuptake.[14][22]

Mandatory Visualizations

Signaling Pathway Diagram

Amantadine_Dopamine_Pathway cluster_pre Presynaptic Dopaminergic Neuron cluster_cleft cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH DA_cyto Cytosolic Dopamine VMAT2 VMAT2 DA_cyto->VMAT2 Packaging Vesicle Synaptic Vesicle DA_syn Synaptic Dopamine Vesicle->DA_syn Release VMAT2->Vesicle AADC AADC AADC->L_DOPA DAT DAT DAT->DA_cyto NMDA_pre NMDA-R NMDA_pre->Vesicle Modulates Release (-) Sigma1 Sigma-1 R (ER Membrane) Sigma1->Vesicle Enhances Release (+) DA_syn->DAT Reuptake DA_R Dopamine Receptors DA_syn->DA_R Signal Postsynaptic Signaling DA_R->Signal Amantadine Amantadine Amantadine->AADC Upregulates (+) Amantadine->DAT Inhibits (-) Amantadine->NMDA_pre Blocks (-) Amantadine->Sigma1 Activates (+)

Caption: Amantadine's multifaceted action on the dopaminergic synapse.

Experimental Workflow: In Vivo Microdialysis

Microdialysis_Workflow cluster_animal In Vivo Procedure cluster_exp Experiment & Collection cluster_analysis Analysis A1 Anesthetize Rat & Place in Stereotaxic Frame A2 Implant Guide Cannula into Striatum A1->A2 A3 Insert Microdialysis Probe A2->A3 A4 Perfuse Probe with aCSF (Low Flow Rate) A3->A4 B1 Collect Baseline Samples (e.g., 4 x 15 min) A4->B1 B2 Administer Amantadine (Systemic or Reverse Dialysis) B1->B2 B3 Collect Post-Treatment Samples B2->B3 C1 Analyze Dialysates via HPLC-ED B3->C1 C2 Quantify Dopamine & Metabolites C1->C2 C3 Calculate % Change from Baseline C2->C3

Caption: Workflow for in vivo microdialysis to measure dopamine.

Experimental Workflow: Fast-Scan Cyclic Voltammetry```dot

FSCV_Workflow cluster_prep Slice Preparation cluster_rec Recording Procedure cluster_analysis Data Analysis P1 Rapidly Extract Rat Brain into Ice-Cold aCSF P2 Prepare Striatal Slices (Vibratome) P1->P2 P3 Incubate Slices in Oxygenated aCSF P2->P3 R1 Transfer Slice to Recording Chamber P3->R1 R2 Position Carbon-Fiber & Stimulating Electrodes R1->R2 R3 Record Baseline: Apply Voltage Waveform & Electrically Stimulate Release R2->R3 R4 Apply Amantadine to Bath R3->R4 R5 Record Post-Treatment Data R4->R5 A1 Convert Current Signal to Dopamine Concentration R5->A1 A2 Measure Peak Amplitude (Release Amount) A1->A2 A3 Calculate Decay Kinetics (Reuptake Rate - Tau) A1->A3

Caption: Logical flow of amantadine's dual action on dopamine.

Conclusion

This compound enhances dopaminergic neurotransmission through a sophisticated and synergistic combination of mechanisms. Its ability to concurrently promote the release of dopamine—via NMDA receptor antagonism and σ1 receptor agonism—and inhibit its reuptake via DAT blockade results in a significant elevation of synaptic dopamine levels. Furthermore, its influence on dopamine synthesis and its neuroprotective, anti-inflammatory properties contribute to its overall therapeutic profile. The quantitative data indicate that its actions occur at therapeutically relevant concentrations. A thorough understanding of these distinct yet interconnected pathways, facilitated by robust experimental techniques like in vivo microdialysis and FSCV, is critical for the rational design of novel therapeutics for Parkinson's disease and other disorders of the central nervous system. Future research should aim to further dissect the relative contributions of each mechanism to amantadine's clinical effects.

References

Exploring Amantadine Derivatives as Potential Urease Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and specific urease inhibitors is a significant endeavor in medicinal chemistry, driven by the role of urease in various pathological conditions, including infections by Helicobacter pylori and the formation of urinary stones. Amantadine, a well-known antiviral drug, has emerged as a promising scaffold for the development of novel urease inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of amantadine derivatives as potential therapeutic agents targeting urease.

Quantitative Analysis of Urease Inhibition

The inhibitory potential of various amantadine derivatives against urease has been quantified through the determination of their IC50 values. These values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized below for different classes of amantadine derivatives.

Amantadine-Thiourea Conjugates

A series of novel amantadine-thiourea conjugates has demonstrated significant urease inhibitory activity, with some compounds exhibiting potency in the nanomolar range. The structure-activity relationship (SAR) studies reveal that the nature of the substituent on the thiourea moiety plays a crucial role in the inhibitory potential.

Compound IDR GroupIC50 (µM)Standard (Thiourea) IC50 (µM)
3a4-Fluorophenyl0.01 ± 0.0014.74 ± 0.05
3d2-Chlorophenyl0.02 ± 0.0014.74 ± 0.05
3g2-Chlorobenzoyl0.0087 ± 0.0014.74 ± 0.05
3jOctanoyl0.0085 ± 0.00114.74 ± 0.05

Data sourced from multiple studies on amantadine-thiourea conjugates.[1][2][3][4]

Amantadine-Sulfonamide Conjugates

Sulfonamide derivatives of amantadine have also been investigated as urease inhibitors, with several compounds displaying excellent inhibitory activity. The electronic and steric properties of the substituents on the sulfonamide group influence the potency.

Compound IDR GroupIC50 (µM)Standard (Thiourea) IC50 (µM)
3e4-Methylphenyl0.081 ± 0.00317.814 ± 0.096
6aCiprofloxacinyl0.0022 ± 0.000217.814 ± 0.096
9e4-Nitrophenyl0.0250 ± 0.000717.814 ± 0.096
12d3,4-Dichlorophenyl0.0266 ± 0.002117.814 ± 0.096

Data extracted from a study on sulfonamide-linked amantadine derivatives.[5]

Other Amantadine Derivatives

Various other derivatives, including Schiff bases and thiazole-clubbed compounds, have been synthesized and evaluated. While some show moderate activity, others demonstrate the potential for further optimization.

Compound ClassRepresentative CompoundIC50 (µM)Standard (Thiourea) IC50 (µM)
Thiazole Derivative6d32.761.334
Schiff BaseAD2Good α-amylase inhibition-
Schiff BaseAD7Strong α-glucosidase inhibition-

Data compiled from studies on diverse amantadine derivatives.[6][7]

Experimental Protocols

The following sections detail the standardized methodologies for the synthesis of amantadine derivatives and the subsequent evaluation of their urease inhibitory activity.

General Synthesis of Amantadine-Thiourea Derivatives
  • Preparation of Amantadine Isothiocyanate: Amantadine hydrochloride is treated with thiophosgene in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) at room temperature to yield amantadine isothiocyanate.

  • Coupling Reaction: The synthesized amantadine isothiocyanate is then reacted with various primary amines or hydrazides in an appropriate solvent such as acetone or tetrahydrofuran (THF).

  • Work-up and Purification: The reaction mixture is typically concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography on silica gel to afford the desired amantadine-thiourea derivatives.

In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the amount of ammonia produced from the hydrolysis of urea by urease.

  • Enzyme and Inhibitor Preparation: A solution of Jack bean urease is prepared in a phosphate buffer (pH 7.0). The test compounds (amantadine derivatives) are dissolved in a suitable solvent (e.g., methanol) to prepare stock solutions, which are further diluted to various concentrations.

  • Reaction Mixture Incubation: In a 96-well microplate, 20 µL of the urease solution and 20 µL of the test compound solution are pre-incubated for 15 minutes at room temperature.[8]

  • Substrate Addition: The enzymatic reaction is initiated by adding 60 µL of urea solution (e.g., 2.25%) to each well. The plate is then incubated for another 15 minutes at room temperature.[8]

  • Color Development: To determine the amount of ammonia produced, 60 µL of a phenol reagent and 100 µL of a sodium hypochlorite solution are added to each well. The plate is incubated for 30 minutes at room temperature for color development.[8]

  • Absorbance Measurement: The absorbance of the resulting blue-colored complex is measured at a wavelength of 630 nm using a microplate reader.[8]

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100 The IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentrations.

Visualizing Mechanisms and Workflows

Urease Inhibition Workflow

The following diagram illustrates the typical workflow for the discovery and characterization of amantadine derivatives as urease inhibitors.

G cluster_0 Discovery Phase cluster_1 Evaluation Phase cluster_2 Mechanism & Optimization Design & Synthesis Design & Synthesis In Vitro Urease Assay In Vitro Urease Assay Design & Synthesis->In Vitro Urease Assay In Silico Screening In Silico Screening In Silico Screening->In Vitro Urease Assay IC50 Determination IC50 Determination In Vitro Urease Assay->IC50 Determination Kinetic Studies Kinetic Studies IC50 Determination->Kinetic Studies Molecular Docking Molecular Docking Kinetic Studies->Molecular Docking SAR Studies SAR Studies Molecular Docking->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Lead Optimization->Design & Synthesis

Caption: Workflow for urease inhibitor discovery.

Proposed Binding Mechanism of an Amantadine-Thiourea Derivative

Molecular docking studies have provided insights into the binding mode of potent amantadine-thiourea derivatives within the active site of urease. The following diagram depicts the key interactions.

G cluster_0 Urease Active Site cluster_1 Amantadine-Thiourea Inhibitor Ni1 Ni1 Ni2 Ni2 His_A His His_B His Asp Asp Lys Lys CME Carbamylated Lys Amantadine Amantadine Hydrophobic Pocket Hydrophobic Pocket Amantadine->Hydrophobic Pocket Hydrophobic Interaction Thiourea Thiourea Thiourea->Ni1 Chelation Thiourea->Ni2 Chelation Thiourea->CME H-Bond Aryl_Group Aryl Group Aryl_Group->His_A π-π Stacking

Caption: Binding of amantadine-thiourea to urease.

References

Amantadine Sulfate for Drug-Induced Extrapyramidal Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drug-induced extrapyramidal reactions (DIERs) are a significant clinical challenge associated with dopamine receptor-blocking agents, particularly antipsychotics. These movement disorders, which include parkinsonism, dystonia, akathisia, and tardive dyskinesia, can be debilitating and impact patient adherence to essential therapies. Amantadine sulfate, a compound with a multifaceted pharmacological profile, has emerged as a therapeutic option for managing these adverse effects. This technical guide provides an in-depth review of the core scientific and clinical data supporting the use of this compound for DIERs, with a focus on its mechanism of action, clinical efficacy, and the experimental methodologies used to elucidate its effects.

Introduction

Drug-induced extrapyramidal reactions are a constellation of movement disorders that arise as a consequence of dopamine D2 receptor blockade in the nigrostriatal pathway. This disruption of dopaminergic neurotransmission leads to an imbalance with other neurotransmitter systems, most notably the cholinergic system, resulting in a range of debilitating motor symptoms. While anticholinergic agents have traditionally been the mainstay of treatment for some of these reactions, their use is often limited by a challenging side-effect profile. This compound, initially developed as an antiviral agent, has demonstrated efficacy in treating Parkinson's disease and subsequently has been investigated for its role in mitigating DIERs. Its unique mechanism of action, which involves modulation of dopaminergic, glutamatergic, and cholinergic systems, offers a distinct therapeutic approach.

Mechanism of Action

The therapeutic effects of this compound in DIERs are not attributed to a single pharmacological action but rather to a combination of effects on multiple neurotransmitter systems. The exact mechanism is not fully understood, but key actions include:

  • NMDA Receptor Antagonism: Amantadine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By blocking this glutamate receptor, amantadine can reduce excitotoxicity and modulate downstream signaling cascades that contribute to extrapyramidal symptoms.

  • Dopaminergic Effects: Amantadine has been shown to promote the release of dopamine from presynaptic terminals and inhibit its reuptake, thereby increasing dopaminergic transmission in the depleted nigrostriatal pathway.[3][4]

  • Indirect Anticholinergic Activity: While amantadine does not directly bind to and block muscarinic acetylcholine receptors, it is thought to exert anticholinergic-like effects.[5] This may be an indirect consequence of its NMDA receptor antagonism, which can inhibit acetylcholine release.[5]

These combined actions help to restore the critical balance between dopamine and acetylcholine in the basal ganglia, which is disrupted by dopamine receptor-blocking agents.

Signaling Pathways

The pathophysiology of DIERs involves the complex interplay of several signaling pathways within the basal ganglia. Antipsychotic-induced blockade of dopamine D2 receptors on medium spiny neurons of the indirect pathway leads to disinhibition of these neurons, contributing to parkinsonian symptoms. Amantadine's therapeutic effects can be understood through its modulation of these pathways.

Dopamine D2 Receptor Signaling Pathway

Antipsychotics act as antagonists at the D2 receptor, a G-protein coupled receptor (GPCR) that, when activated by dopamine, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[6][7] This inhibitory signaling is crucial for regulating neuronal excitability.

D2_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi-protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (via Gβγ) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion Antipsychotic Antipsychotic (Antagonist) Antipsychotic->D2R Blocks Amantadine_Dopa Amantadine (↑ Dopamine Release) Amantadine_Dopa->Dopamine

Dopamine D2 Receptor Signaling Pathway and Drug Interactions.
NMDA Receptor Signaling and Amantadine's Influence

Glutamatergic hyperactivity is implicated in the pathophysiology of some extrapyramidal symptoms. Amantadine's antagonism of the NMDA receptor can help to normalize this aberrant signaling.

NMDA_Signaling cluster_presynaptic_glut Presynaptic Neuron cluster_postsynaptic_glut Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_ion Ca++ Influx NMDAR->Ca_ion Downstream Downstream Signaling (e.g., nNOS, CaMKII) Ca_ion->Downstream Amantadine_NMDA Amantadine (Antagonist) Amantadine_NMDA->NMDAR Blocks

NMDA Receptor Signaling and Amantadine Blockade.

Clinical Efficacy in Drug-Induced Extrapyramidal Reactions

Drug-Induced Parkinsonism

Multiple clinical trials have demonstrated the efficacy of amantadine in treating drug-induced parkinsonism, often with a more favorable side-effect profile compared to anticholinergic agents.[5][8]

Study Design N Treatment Arms Dosage Primary Outcome Measure Key Findings
DiMascio et al. (1976)[9]Double-blind, randomized, controlled trial441. Amantadine HCl2. Benztropine Mesylate1. 200 mg/day2. 6 mg/dayClinical Global Impression (CGI), Extrapyramidal Symptom Rating Scale (ESRS)Amantadine was as effective as benztropine in reducing parkinsonian symptoms, with fewer atropinic side effects.
Fann & Lake (1976)Double-blind, placebo-controlled, crossover391. Amantadine2. Trihexyphenidyl3. Placebo1. 200 mg/day2. 6 mg/dayNot specifiedAmantadine and trihexyphenidyl were equally effective and superior to placebo. Amantadine had fewer side effects.
Kelly et al. (1974)Double-blind studyNot specified1. Amantadine HCl2. Benztropine MesylateNot specifiedNot specifiedAmantadine was comparable in efficacy to benztropine.
Ananth et al. (1975)[10]Comparative studyNot specified1. Amantadine2. Benztropine3. EthopropazineNot specifiedNot specifiedAmantadine was as effective as the standard medications with fewer side effects.
Tardive Dyskinesia

The evidence for amantadine in treating tardive dyskinesia (TD) is also supported by several controlled studies.

Study Design N Treatment Arms Dosage Primary Outcome Measure Key Findings
Angus et al. (1997)[11]18-week, double-blind, crossoverNot specified1. Amantadine2. Placebo (with neuroleptics)300 mg/dayObjective rating scales for TDAmantadine was significantly better than placebo in managing TD.
Pappa et al. (2010)[12]Randomized, double-blind, placebo-controlled, crossover221. Amantadine2. Placebo100 mg/dayAbnormal Involuntary Movement Scale (AIMS)Amantadine significantly reduced total AIMS scores (from 13.5 to 10.5, p=0.000), with an average reduction of 21.81%.
Acute Dystonia and Akathisia

The evidence for amantadine in the treatment of acute dystonia and akathisia is less robust and primarily consists of case reports and observational studies. For acute dystonia, amantadine may be considered an alternative for patients intolerant to anticholinergics.[13] Evidence for its use in akathisia is limited, and some reports suggest a potential for tolerance to its therapeutic effect.[14] Further randomized controlled trials are needed to establish the efficacy of amantadine for these specific DIERs.

Experimental Protocols

[³H]-Dopamine Uptake Assay

This assay is used to assess the effect of amantadine on the reuptake of dopamine by the dopamine transporter (DAT).

Objective: To determine the inhibitory concentration (IC₅₀) of amantadine on dopamine reuptake in synaptosomes or cells expressing DAT.

Materials:

  • Synaptosomes or cell line expressing DAT (e.g., HEK293-hDAT)

  • [³H]-Dopamine

  • Amantadine solutions of varying concentrations

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Protocol:

  • Preparation: Prepare synaptosomes from rodent striatum or culture DAT-expressing cells.

  • Pre-incubation: Aliquots of the synaptosomes or cells are pre-incubated with various concentrations of amantadine or vehicle control.

  • Initiation of Uptake: [³H]-Dopamine is added to initiate the uptake reaction.

  • Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-dopamine.

  • Quantification: The radioactivity retained on the filters, representing intracellular [³H]-dopamine, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of [³H]-dopamine uptake is calculated for each amantadine concentration, and the IC₅₀ value is determined by non-linear regression analysis.

Dopamine_Uptake_Workflow start Start prep Prepare Synaptosomes or DAT-expressing cells start->prep preincubate Pre-incubate with Amantadine or Vehicle prep->preincubate add_dopamine Add [³H]-Dopamine preincubate->add_dopamine incubate Incubate at 37°C add_dopamine->incubate terminate Terminate uptake by filtration and washing incubate->terminate quantify Quantify radioactivity (Scintillation Counting) terminate->quantify analyze Calculate % inhibition and determine IC₅₀ quantify->analyze end End analyze->end Patch_Clamp_Workflow start Start prep_cells Prepare cultured neurons or transfected cells start->prep_cells form_seal Form Giga-seal with patch pipette prep_cells->form_seal whole_cell Establish whole-cell configuration form_seal->whole_cell voltage_clamp Voltage-clamp cell at holding potential whole_cell->voltage_clamp evoke_current Apply NMDA and Glycine to evoke current voltage_clamp->evoke_current apply_amantadine Co-apply Amantadine evoke_current->apply_amantadine record_inhibition Record inhibition of NMDA-evoked current apply_amantadine->record_inhibition analyze Analyze data to determine IC₅₀ record_inhibition->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for Intravenous Amantadine Sulfate Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the intravenous (IV) administration of amantadine sulfate in various animal models. This document includes detailed methodologies, quantitative data summaries, and visualizations to guide researchers in their experimental design.

Introduction

This compound is a versatile drug with antiviral, antiparkinsonian, and neuroprotective properties. Its mechanism of action is complex, primarily involving the antagonism of N-methyl-D-aspartate (NMDA) receptors, which modulates the glutamatergic system. Additionally, it influences dopamine release and reuptake, contributing to its effects in models of Parkinson's disease.[1] In animal research, intravenous administration is often employed to achieve rapid and precise systemic drug exposure, bypassing the variability of oral absorption.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of amantadine in various animal species. These values are essential for determining appropriate dosing and sampling schedules in experimental studies.

Table 1: Pharmacokinetic Parameters of Amantadine in Rodents and Felines

SpeciesDose (mg/kg) & RouteCmax (ng/mL)Tmax (h)Half-life (h)Reference
Mouse 40 (oral)2,013<0.51.5[2]
Rat 10, 20, 40 (IP)Not ReportedNot ReportedNot Reported[3][4]
Cat 5 (IV)Not ApplicableNot Applicable5.8

Note: Intravenous administration results in immediate peak plasma concentration (Cmax) at the end of infusion (Tmax ~0). Data from intraperitoneal (IP) administration in rats can be used to guide initial IV dosage selection, as bioavailability is generally high.

Table 2: Effective Plasma Concentrations of Amantadine

SpeciesTherapeutic GoalEffective Plasma Concentration (EC50) (ng/mL)Reference
Mouse, Rat, Macaque Reduction of Levodopa-Induced Dyskinesia1025 - 1633[5]
Human (for reference) Reduction of Levodopa-Induced Dyskinesia~1500[5]

Experimental Protocols

This section outlines a detailed protocol for the intravenous administration of this compound. The protocol is presented as a general guideline and should be adapted based on the specific animal model, experimental objectives, and institutional animal care and use committee (IACUC) guidelines.

Materials
  • This compound powder (USP grade)

  • Sterile saline (0.9% sodium chloride) for injection

  • Sterile water for injection (optional, for initial dissolution)

  • Syringes (various sizes)

  • Needles (appropriate gauge for the animal model, e.g., 27-30G for mice)

  • Infusion pump (optional, for continuous infusion)

  • Animal restrainer

  • 70% ethanol for disinfection

Preparation of this compound Solution for Injection
  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Prepare the vehicle. Sterile saline (0.9% NaCl) is the recommended vehicle for intravenous administration to ensure isotonicity.[3]

  • Dissolve the this compound. In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder. Dissolve the powder in a small volume of sterile water for injection if necessary, and then bring it to the final volume with sterile saline. The final concentration should be calculated to deliver the desired dose in an appropriate injection volume for the specific animal model.

  • Ensure complete dissolution. Vortex or gently swirl the solution until the this compound is completely dissolved.

  • Sterile filter the solution. Use a 0.22 µm syringe filter to sterilize the final solution before administration.

  • Storage. Amantadine solutions are stable at room temperature. However, for long-term storage, it is advisable to store the solution at 2-8°C and protect it from light.

Intravenous Administration Procedure

The following procedure is a general guideline. Specific techniques for different animal models (e.g., tail vein injection in mice and rats, cephalic or saphenous vein in larger animals) should be followed according to established laboratory protocols and IACUC-approved procedures.

  • Animal Preparation:

    • Accurately weigh the animal to determine the precise volume of the drug solution to be administered.

    • Properly restrain the animal to ensure its safety and the accuracy of the injection. Warming the tail of rodents with a heat lamp or warm water can aid in vasodilation and improve the success of tail vein injections.

  • Injection Site Preparation:

    • Disinfect the injection site with 70% ethanol.

  • Administration:

    • Bolus Injection: Administer the this compound solution slowly via the desired vein. The maximum recommended bolus injection volume for mice is 5 mL/kg.

    • Constant Rate Infusion: For a more controlled exposure, a constant rate infusion can be used. One study in cats utilized a 10-minute constant rate infusion. The infusion rate should be calculated based on the desired dose and duration of administration. General guidelines for rodents suggest a maximum IV infusion rate of 4 mL/kg/hour.

  • Post-Administration Monitoring:

    • After administration, monitor the animal for any adverse reactions, such as agitation or motor disturbances.

    • Return the animal to its cage and ensure it has free access to food and water.

Recommended Dosages (Starting Points)

The following are suggested starting doses for intravenous administration based on available literature. Dose-response studies are recommended to determine the optimal dose for a specific experimental paradigm.

  • Mice: 10 - 40 mg/kg (estimated from intraperitoneal studies).

  • Rats: 10 - 40 mg/kg (estimated from intraperitoneal studies).[3][4] A higher dose of 135 mg/kg/day has also been used in a traumatic brain injury model via intraperitoneal injection.[1]

  • Cats: 5 mg/kg.

  • Non-human Primates: A starting dose can be extrapolated from rodent data, considering allometric scaling. Pharmacokinetic studies in macaques have been performed, which can guide dose selection.[5]

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways affected by amantadine and a general experimental workflow for its intravenous administration.

Amantadine Signaling Pathway

amantadine_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron amantadine Amantadine nmda_pre NMDA Receptor amantadine->nmda_pre Antagonizes dopamine_reuptake Dopamine Reuptake (DAT) amantadine->dopamine_reuptake Inhibits dopamine_release Dopamine Release nmda_pre->dopamine_release Inhibits Inhibition dopamine Dopamine dopamine_release->dopamine Increases Synaptic Dopamine d2_receptor D2 Receptor dopamine->d2_receptor Activates downstream_signaling Downstream Signaling (e.g., motor control) d2_receptor->downstream_signaling Modulates

Caption: Amantadine's primary mechanism of action in the CNS.

Experimental Workflow

experimental_workflow start Start prep_solution Prepare Amantadine Sulfate Solution start->prep_solution animal_prep Animal Preparation (Weighing & Restraint) prep_solution->animal_prep administer_drug Intravenous Administration (Bolus or Infusion) animal_prep->administer_drug monitoring Post-Administration Monitoring administer_drug->monitoring data_collection Data Collection (e.g., Blood Sampling, Behavioral Assessment) monitoring->data_collection end End data_collection->end

Caption: General experimental workflow for IV amantadine administration.

References

Application Notes and Protocols for Quantifying Amantadine Sulfate in Biological Samples using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of amantadine sulfate in biological samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Amantadine is an antiviral and anti-parkinsonian drug that lacks a significant chromophore, making its direct quantification by UV-Vis spectrophotometry challenging.[1][2] To overcome this, pre-column derivatization is commonly employed to introduce a chromophoric or fluorophoric tag to the amantadine molecule, enabling sensitive detection by HPLC with UV or fluorescence detectors.[1][3][4][5][6] This document outlines various validated HPLC methods for the determination of amantadine in biological matrices such as plasma and urine.

Experimental Workflow Overview

The general workflow for the quantification of amantadine in biological samples involves sample preparation, pre-column derivatization, HPLC separation, and detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_quantification Quantification biological_sample Biological Sample (Plasma, Urine) extraction Extraction (LLE or SPE) biological_sample->extraction derivatization Pre-column Derivatization extraction->derivatization hplc_separation HPLC Separation derivatization->hplc_separation detection Detection (UV/Fluorescence) hplc_separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: General experimental workflow for amantadine quantification.

Method 1: HPLC-UV with Anthraquinone-2-sulfonyl Chloride (ASC) Derivatization

This method describes the quantification of amantadine in rat plasma using pre-column derivatization with ASC followed by UV detection.[3]

Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.2 mL of plasma, add the internal standard.

    • Alkalinize the sample.

    • Extract amantadine with an appropriate organic solvent.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the derivatization solvent.

  • Pre-column Derivatization:

    • Add ASC solution to the reconstituted sample.

    • Allow the reaction to proceed at room temperature for 10 minutes.[3]

  • HPLC Conditions:

    • Column: Lichrosper C18[3]

    • Mobile Phase: Isocratic elution with a suitable mixture of organic solvent and buffer.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 256 nm[3]

    • Injection Volume: 20 µL

Quantitative Data Summary:

ParameterValueReference
Linearity Range0.05 - 5.0 µg/mL[3]
Limit of Detection (LOD)20 ng/mL[3]
Limit of Quantification (LOQ)50 ng/mL[3]

Method 2: HPLC-UV with (2-Napthoxy) Acetyl Chloride Derivatization

This method is suitable for the quantification of amantadine in bulk and tablet dosage forms and can be adapted for biological samples.[4]

Experimental Protocol:

  • Sample Preparation:

    • For biological samples, perform liquid-liquid or solid-phase extraction.

    • For pharmaceutical dosage forms, dissolve a known amount of the powdered tablet in water.[4]

  • Pre-column Derivatization:

    • To the sample solution, add (2-Napthoxy) Acetyl chloride solution (300 mg in 200 mL of toluene) and triethylamine.[4]

    • Vortex and let the reaction proceed for 5 minutes.[4]

    • Add methanol to stop the reaction.[4]

  • HPLC Conditions:

    • Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm[4]

    • Mobile Phase: 0.02 M ammonium acetate buffer and methanol (12:88 v/v)[4]

    • Flow Rate: 1.5 mL/min[4]

    • Detection: UV at 226 nm[4]

    • Column Temperature: 40°C[4]

    • Injection Volume: 20 µL[4]

Quantitative Data Summary:

ParameterValueReference
Linearity Range28 - 171 µg/mL[4]
Correlation Coefficient (r²)0.999[4]
Limit of Detection (LOD)0.23 µg/mL[4]
Limit of Quantification (LOQ)0.69 µg/mL[4]
Accuracy (% Recovery)98.9 - 99.6%[4]

Method 3: HPLC with Fluorescence Detection after Derivatization

Fluorescence detection offers higher sensitivity compared to UV detection. Several derivatizing agents can be used.

Derivatization with (2-naphthoxy)acetyl chloride

This method is applicable for the analysis of amantadine in urine.[5]

Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Alkalify 1.0 mL of urine.

    • Extract amantadine with toluene.[5][7]

  • Pre-column Derivatization:

    • The toluene extract is directly used for derivatization with (2-naphthoxy)acetyl chloride under mild conditions.[5][7]

  • HPLC Conditions:

    • Detector: Fluorimetric detector (λex, 227 nm; λem, 348 nm)[5][7]

    • Mobile Phase: Isocratic elution.

Quantitative Data Summary:

ParameterValueReference
Linearity Range (in urine)1.0 - 10.0 nmol[5][7]
Limit of Detection (LOD)~0.2 nmol[5][7]
Derivatization with o-phthalaldehyde and 2-mercaptoethanol

This method has been applied to determine amantadine levels in rat plasma.[6]

Experimental Protocol:

  • Sample Preparation:

    • Protein precipitation or liquid-liquid extraction from plasma.

  • Pre-column Derivatization:

    • React the extracted amantadine with o-phthalaldehyde and 2-mercaptoethanol.

  • HPLC Conditions:

    • Detector: Fluorescence detector.

Quantitative Data Summary:

ParameterValueReference
Limit of Detection (LOD)0.025 µg/mL[6]
Intra-day Precision (%RSD)< 5.1%[6]
Inter-day Precision (%RSD)< 7.6%[6]

Method 4: HPLC-MS/MS without Derivatization

For high sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used, which often does not require derivatization.[2][8]

Experimental Protocol:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 200 µL of plasma, add the internal standard (e.g., amantadine-d6).[8]

    • Alkalinize the sample with 0.1 M NaOH.[8]

    • Load the sample onto a conditioned Strata-X-C 33 µ extraction cartridge.[8]

    • Wash the cartridge with water.[8]

    • Elute the analyte and internal standard with the mobile phase.[8]

  • HPLC-MS/MS Conditions:

    • Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)[8]

    • Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)[8]

    • Detection: Triple quadrupole mass spectrometer in positive ionization mode.[8]

    • MRM Transitions: Amantadine (m/z 152.1 → 135.1), Amantadine-d6 (m/z 158.0 → 141.1)[8]

Quantitative Data Summary:

ParameterValueReference
Linearity Range0.50 - 500 ng/mL[8]
Correlation Coefficient (r²)≥ 0.9969[8]
Limit of Detection (LOD)0.18 ng/mL[8]
Intra-batch Precision (%CV)≤ 5.42%[8]
Inter-batch Precision (%CV)≤ 4.23%[8]
Accuracy98.47% - 105.72%[8]
Extraction Recovery97.89% - 100.28%[8]

Derivatization Agent Selection

The choice of derivatizing agent is crucial for successful amantadine quantification.

derivatization_agents cluster_uv UV Detection cluster_fluorescence Fluorescence Detection amantadine Amantadine (Primary Amine) asc Anthraquinone-2-sulfonyl chloride (ASC) amantadine->asc Derivatization nac (2-Napthoxy) Acetyl chloride amantadine->nac Derivatization pitc Phenylisothiocyanate (PITC) amantadine->pitc Derivatization nac_fl (2-naphthoxy)acetyl chloride amantadine->nac_fl Derivatization fmoc 9-fluorenylmethyl chloroformate (FMOC) amantadine->fmoc Derivatization nbf 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) amantadine->nbf Derivatization opa o-phthalaldehyde amantadine->opa Derivatization

Caption: Common derivatizing agents for amantadine analysis.

Conclusion

The choice of method for quantifying this compound in biological samples depends on the required sensitivity, the available equipment, and the nature of the sample matrix. Pre-column derivatization followed by HPLC with UV or fluorescence detection provides reliable and sensitive methods. For high-throughput analysis and the highest sensitivity, LC-MS/MS is the recommended technique. The protocols and data presented here offer a comprehensive guide for selecting and implementing a suitable analytical method.

References

Application Notes and Protocols for In Vitro Antiviral Efficacy Testing of Amantadine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine sulfate is an antiviral compound that has been historically used for the prophylaxis and treatment of influenza A virus infections. Its mechanism of action involves the blockage of the M2 proton ion channel of the influenza A virus, which is crucial for the viral uncoating process within the host cell.[1][2] These application notes provide detailed protocols for in vitro assays to determine the antiviral efficacy and cytotoxicity of this compound, enabling researchers to assess its activity against various influenza A strains.

Mechanism of Action: M2 Ion Channel Inhibition

Amantadine specifically targets the M2 protein of the influenza A virus, a homotetrameric ion channel. This channel is activated by the low pH of the endosome after the virus enters the host cell. The influx of protons through the M2 channel into the virion is a critical step for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a process known as uncoating. By blocking this channel, amantadine prevents the acidification of the viral interior, thereby inhibiting viral uncoating and the subsequent release of the viral genome into the cytoplasm for replication.[1][2]

Caption: Amantadine blocks the M2 ion channel, preventing viral uncoating.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of this compound against various influenza A virus strains in different cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as an indicator of the compound's therapeutic window.

Virus Strain Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI)
Influenza A/H1N1 (A/New Caledonia/20/99)MDCK>32>100-
Influenza A/H3N2 (A/Wisconsin/67/05)MDCK>32>100-
Influenza A/H5N1 (A/Duck/MN/1525/81)MDCK>32>100-
Influenza A/H1N1 (2009 pandemic)MDCK24 - 240>50<2.1
Influenza A/H3N2 (A/Victoria/3/75)MDCK0.34 ± 0.01>50>147
Influenza A/H1N1 (A/WSN/33 - Amantadine-resistant S31N)MDCK>10Not Reported-
Influenza A/H1N1 (A/Taiwan/1/86)MDCKNot ReportedNot Reported-

Note: EC50 and CC50 values can vary depending on the specific assay conditions, cell line, and virus strain used. The data presented here is a compilation from multiple sources for comparative purposes.[1][3][4][5]

Experimental Protocols

Cytotoxicity Assay (CC50 Determination) using MTT Assay

This protocol determines the concentration of this compound that reduces the viability of host cells by 50% (CC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[6]

Materials:

  • Madin-Darby Canine Kidney (MDCK) or A549 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MDCK or A549 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 incubator until cells reach 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the serially diluted this compound to the respective wells. Include a "cells only" control (medium without compound) and a "medium only" blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT) Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound treat_cells Treat cells with this compound prepare_compound->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50 end End calculate_cc50->end

Caption: Workflow for determining the 50% cytotoxic concentration (CC50).

Plaque Reduction Assay (EC50 Determination)

This assay determines the concentration of this compound that reduces the number of viral plaques by 50% (EC50).[7]

Materials:

  • MDCK cells

  • Influenza A virus stock

  • DMEM

  • Trypsin-TPCK

  • This compound

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to 90-100% confluency.

  • Virus and Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM. Prepare a viral dilution that will produce 50-100 plaques per well.

  • Infection: Wash the cell monolayers with PBS. In separate tubes, mix the virus dilution with the different concentrations of this compound and incubate for 1 hour at 37°C. Add the virus-compound mixture to the cells and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of overlay medium (containing agarose or Avicel and the respective concentration of this compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Staining: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution.

  • Plaque Counting: Wash the plates with water and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay Workflow start Start seed_cells Seed MDCK cells in multi-well plates start->seed_cells prepare_virus_compound Prepare virus and this compound dilutions seed_cells->prepare_virus_compound infect_cells Infect cells with virus-compound mixture prepare_virus_compound->infect_cells add_overlay Add overlay medium infect_cells->add_overlay incubate_2_3d Incubate for 2-3 days add_overlay->incubate_2_3d fix_stain Fix and stain cells with Crystal Violet incubate_2_3d->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for determining the 50% effective concentration (EC50).

Virus Yield Reduction Assay (TCID50 Determination)

This assay measures the amount of infectious virus produced in the presence of a compound. The 50% Tissue Culture Infectious Dose (TCID50) is the virus dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[8][9]

Materials:

  • MDCK cells

  • Influenza A virus stock

  • DMEM

  • Trypsin-TPCK

  • This compound

  • 96-well cell culture plates

  • Microscope for CPE observation

Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate.

  • Infection and Treatment: Infect the cells with influenza A virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Supernatant Collection: After incubation, collect the supernatants from each well.

  • TCID50 Titration: Perform a TCID50 assay on the collected supernatants. Briefly, prepare 10-fold serial dilutions of each supernatant and add them to a new 96-well plate of confluent MDCK cells.

  • CPE Observation: Incubate the plate for 3-5 days and observe for the presence of CPE daily.

  • Data Analysis: The TCID50 is calculated using the Reed-Muench method. The reduction in virus titer in the presence of this compound compared to the virus control is used to determine the antiviral activity. The EC50 can be calculated as the concentration of this compound that reduces the virus yield by 50%.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound's antiviral efficacy against influenza A viruses. Accurate determination of EC50 and CC50 values is crucial for assessing the potential of amantadine and its derivatives as therapeutic agents. It is important to note that due to the high prevalence of amantadine-resistant influenza strains, these assays are also valuable tools for screening new antiviral compounds that may be effective against resistant variants.

References

Application Notes & Protocols: Pharmacokinetic Modeling of Amantadine Sulfate in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amantadine, initially developed as an antiviral agent for Influenza A, is now primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its mechanism of action is linked to the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor and modulation of dopamine and norepinephrine systems.[2][3][4] Understanding the pharmacokinetic (PK) profile of amantadine sulfate in preclinical models is fundamental for predicting its behavior in humans, establishing effective dosing regimens, and ensuring a margin of safety. These application notes provide a summary of preclinical PK data and detailed protocols for conducting such studies.

Pharmacokinetic Profile Summary

Amantadine is characterized by good oral absorption and wide distribution throughout the body.[2] It is primarily excreted unchanged in the urine through both glomerular filtration and tubular secretion.[2][5] Metabolism of amantadine is not extensive, though minor acetylated metabolites have been identified.[2][6] Preclinical studies in various animal models, including rodents, felines, and canines, have been conducted to elucidate its PK parameters, which are crucial for translational modeling to human subjects.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of amantadine observed in various preclinical animal models.

Table 1: Pharmacokinetic Parameters of Amantadine in Feline Models

Parameter Intravenous (IV) Administration Oral (PO) Administration Reference
Dose 5 mg/kg Amantadine HCl 5.08 ± 0.06 mg/kg [7]
Model Two-Compartment One-Compartment [7][8]
T½ (Terminal Half-life) 348 ± 49 min 324 ± 41 min [7][8]
Cmax (Max. Concentration) N/A 1141 ± 133 ng/mL [7]
Tmax (Time to Cmax) N/A 118 min [7]
Vd (Volume of Distribution) 4.3 ± 0.2 L/kg (steady-state) N/A [7][8]
CL (Clearance) 8.2 ± 2.1 mL/min/kg N/A [7][8]

| F (Bioavailability) | N/A | 130 ± 11% |[7] |

Table 2: Pharmacokinetic Parameters of Amantadine in Canine Models (Greyhound)

Parameter Oral (PO) Administration Reference
Dose 2.8 mg/kg Amantadine HCl (100 mg total) [9]
T½ (Terminal Half-life) 4.96 h (4.11-6.59 h) [9]
Cmax (Max. Concentration) 275 ng/mL (225-351 ng/mL) [9]

| Tmax (Time to Cmax) | 2.6 h (1-4 h) |[9] |

Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Target Concentrations Across Species

Species Model EC50 for Dyskinesia Reduction Reference
Mice, Rats, Macaques Levodopa-Induced Dyskinesia (LID) Models 1025 - 1633 ng/mL [10]

| All Species (Combined Model) | LID Models | ~1400 ng/mL |[10][11] |

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for assessing the pharmacokinetic profile of this compound following oral administration in rats.

1. Animals and Housing:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old).
  • Housing: House animals in a controlled environment (22±2°C, 50±10% humidity, 12-h light/dark cycle) with ad libitum access to standard chow and water.
  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

2. Dosing and Administration:

  • Formulation: Dissolve this compound in sterile water or saline to the desired concentration.
  • Dose: Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.
  • Fasting: Fast animals overnight before dosing, with water available ad libitum.

3. Blood Sample Collection:

  • Time Points: Collect blood samples at predetermined intervals: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
  • Procedure: Collect approximately 200 µL of blood from the saphenous or tail vein into tubes containing an anticoagulant (e.g., K2-EDTA).
  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
  • Storage: Transfer the resulting plasma into clean polypropylene tubes and store at -80°C until bioanalysis.

4. Data Analysis:

  • Software: Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® to calculate key PK parameters (Cmax, Tmax, AUC, T½, CL/F, Vd/F).

Protocol 2: Bioanalytical Method for Amantadine Quantification in Plasma by LC-MS/MS

This protocol describes a sensitive and robust method for quantifying amantadine in plasma samples.[12][13]

1. Materials and Reagents:

  • Amantadine standard and Amantadine-d6 (internal standard, IS).
  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
  • Solid Phase Extraction (SPE) cartridges (e.g., Cation-Exchange).[13]
  • HPLC-grade water.

2. Sample Preparation (Solid Phase Extraction):

  • Thaw: Thaw plasma samples and vortex to ensure homogeneity.
  • Spike: Aliquot 100 µL of plasma and spike with 10 µL of the internal standard (Amantadine-d6).
  • Pre-treatment: Add 200 µL of 0.1% FA in water and vortex.
  • SPE Conditioning: Condition the SPE cartridge with 1 mL MeOH followed by 1 mL water.
  • Loading: Load the pre-treated sample onto the cartridge.
  • Washing: Wash with 1 mL of 0.1% FA in water, followed by 1 mL of MeOH.
  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in ACN.
  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UPLC system.
  • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 4 µm).[12]
  • Mobile Phase: Isocratic elution with Acetonitrile and 10 mM Ammonium Formate (pH 3.0) (80:20, v/v).[12]
  • Flow Rate: 0.8 mL/min.
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive.
  • MRM Transitions:
  • Amantadine: m/z 152.1 → 135.1[12][13]
  • Amantadine-d6 (IS): m/z 158.0 → 141.1[12]

4. Calibration and Quantification:

  • Prepare a calibration curve by spiking blank plasma with known concentrations of amantadine (e.g., 0.5–500 ng/mL).[12]
  • Process calibration standards and quality control (QC) samples alongside the study samples.
  • Quantify amantadine concentration by calculating the peak area ratio of the analyte to the IS.

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from preclinical study design to final pharmacokinetic data analysis.

G cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Modeling Phase A Animal Acclimatization (Sprague-Dawley Rats) B This compound Formulation & Dosing (PO) A->B C Serial Blood Sampling (0-24h) B->C D Plasma Separation (Centrifugation) C->D E Sample Preparation (SPE & IS Spiking) D->E F LC-MS/MS Analysis (Quantification) E->F G Concentration-Time Data Plotting F->G H Pharmacokinetic Modeling (Non-Compartmental Analysis) G->H I Parameter Calculation (Cmax, T½, AUC, etc.) H->I

Preclinical pharmacokinetic study workflow.
Simplified Mechanism of Action at the Synapse

This diagram illustrates amantadine's primary mechanism of action as an NMDA receptor antagonist, which is thought to contribute to its therapeutic effects by modulating downstream dopaminergic activity.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal dop_vesicle Dopamine Vesicles dop_release Dopamine Release dop_vesicle->dop_release effect Increased Dopaminergic Effect dop_release->effect Modulates nmda NMDA Receptor (Ion Channel) nmda->effect Downstream Signaling amantadine Amantadine amantadine->nmda Blocks Channel glutamate Glutamate glutamate->nmda Activates

Amantadine's antagonistic action on the NMDA receptor.

References

Amantadine sulfate solution preparation and stability for cell culture assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Amantadine Sulfate Solution for Cell Culture Assays

Abstract

This document provides detailed protocols for the preparation, handling, and application of this compound solutions in cell culture-based assays. It includes information on the physicochemical properties, stability, and storage of this compound. Furthermore, it outlines a comprehensive protocol for a plaque reduction assay to determine antiviral efficacy and illustrates key mechanisms of action and experimental workflows. This guide is intended for researchers and scientists in virology, neuroscience, and drug development.

Physicochemical Properties and Solubility

This compound is the sulfate salt of amantadine, a compound with both antiviral and antiparkinsonian activities[1]. Understanding its physical and chemical properties is crucial for accurate and reproducible experimental results. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₀H₃₆N₂O₄S[1]
Molar Mass 400.6 g/mol [1]
Appearance White crystalline solid[2]
Water Solubility < 2% (20 g/L) at 20°C[3][4]
pH 4.9 (100 g/L solution at 20°C)[3]
Storage (Solid) Room temperature (2-30°C), protected from light and heat[3][4]
Primary Mechanisms 1. Influenza A M2 ion channel blocker[1][5][6]2. NMDA receptor antagonist, enhances dopamine release[1][7][8]

Protocols for Solution Preparation and Use

Accurate preparation of this compound solutions is critical for obtaining reliable data in cell culture assays. Due to its limited water solubility, careful consideration of the solvent and concentration is required.

Protocol 1: Preparation of a 10 mg/mL (25 mM) Stock Solution

This protocol describes the preparation of a concentrated stock solution. For sensitive cell lines, a lower concentration of the organic solvent may be necessary.

Materials:

  • This compound powder (CAS 31377-23-8)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Sterile, 0.22 µm syringe filter

  • Syringe

  • Pipettes and sterile tips

Procedure:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), weigh out 10 mg of this compound powder and transfer it to a sterile conical tube.

  • Dissolution: Add 1 mL of cell culture grade DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. While amantadine hydrochloride has high solubility in DMSO (approx. 50 mg/mL), the sulfate form may require vigorous mixing[9].

  • Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to remove any potential microbial contamination.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C to maintain stability.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for evaluating the efficacy of antiviral compounds against plaque-forming viruses like Influenza A.[10][11]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

  • Influenza A virus stock

  • This compound working solutions (prepared by diluting the stock solution in infection medium)

  • Overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% agarose or Avicel)

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer (80-90%) within 18-24 hours[12]. Incubate at 37°C with 5% CO₂.

  • Virus Dilution: Prepare serial dilutions of the Influenza A virus stock in infection medium to determine the appropriate concentration that yields a countable number of plaques.

  • Infection: Once cells are confluent, wash the monolayer twice with sterile PBS. Infect the cells by adding the diluted virus to each well[12]. Incubate for 1-2 hours at the appropriate temperature (e.g., 33°C) to allow for viral adsorption.

  • Drug Treatment: During the incubation, prepare various concentrations of this compound by diluting the stock solution into the overlay medium. A vehicle control (containing the same final concentration of DMSO without the drug) must be included.

  • Overlay Application: After the adsorption period, remove the virus inoculum from the wells. Gently add 2-3 mL of the prepared overlay medium containing the different this compound concentrations (or vehicle control) to each well.

  • Incubation: Incubate the plates at the optimal temperature for the virus strain for 2-3 days, or until visible plaques are formed. The solid or semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).

  • Plaque Visualization:

    • Fix the cells by adding a fixing solution (e.g., 10% formalin) for at least 30 minutes.

    • Carefully remove the overlay medium.

    • Stain the cell monolayer with Crystal Violet solution for 15-20 minutes. The stain will color the living cells, leaving the plaques (areas of dead or destroyed cells) unstained and visible.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each amantadine concentration compared to the vehicle control. The 50% inhibitory concentration (IC₅₀) can then be determined using dose-response curve analysis.

Stability and Storage of this compound Solutions

The stability of amantadine is a critical factor for ensuring the validity of experimental results. While the solid form is highly stable, aqueous solutions require more careful handling.

Solution TypeStorage TemperatureRecommended DurationNotes
Solid Powder Room TemperatureYearsHighly stable when stored away from direct sunlight, heat, and strong acids/bases.[3][4][13]
DMSO Stock (25 mM) -20°C or -80°CUp to 6 monthsStore in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Aqueous/Media Dilutions 2-8°C< 24 hoursIt is strongly recommended to prepare fresh working dilutions from the frozen stock for each experiment to ensure consistent activity.[9]

Note on Stability: Research on amantadine hydrochloride indicates that the compound itself is very stable, even after long-term storage at ambient temperatures or boiling[13]. However, for cell culture applications where consistency is paramount, the standard practice of using freshly prepared aqueous solutions or short-term storage of frozen stock solutions is advised to mitigate risks of contamination and degradation[9].

Mechanism of Action and Experimental Workflow Diagrams

Visualizing the mechanism of action and experimental procedures can aid in understanding and execution.

Mechanism of Action: Dual Activity of Amantadine

Amantadine exhibits at least two distinct mechanisms of action that are relevant in biological assays. As an antiviral, it targets the M2 proton channel of the Influenza A virus, preventing viral uncoating[1][5]. In neuroscience contexts, it acts as a non-competitive NMDA receptor antagonist and promotes the release of dopamine, which is key to its effects in treating Parkinson's disease[6][7][8].

amantadine_mechanism cluster_0 Antiviral Mechanism (Influenza A) cluster_1 Neurological Mechanism (Dopaminergic Neuron) v_entry Virus Entry (Endocytosis) endosome Virus in Endosome v_entry->endosome uncoating Viral RNA Release (Uncoating) endosome->uncoating pH decrease m2_channel M2 Ion Channel endosome->m2_channel replication Viral Replication uncoating->replication amantadine_v Amantadine amantadine_v->m2_channel Blocks H+ influx presynaptic Presynaptic Neuron dopamine_release Dopamine Release presynaptic->dopamine_release dopamine_vesicle Dopamine Vesicles synaptic_cleft Synaptic Cleft dopamine_release->synaptic_cleft postsynaptic Postsynaptic Neuron synaptic_cleft->postsynaptic nmda_receptor NMDA Receptor postsynaptic->nmda_receptor amantadine_n Amantadine amantadine_n->dopamine_release Promotes amantadine_n->nmda_receptor Antagonizes

Caption: Dual mechanisms of Amantadine action.

Experimental Workflow: Plaque Reduction Assay

The following diagram outlines the key steps of the plaque reduction assay protocol.

plaque_assay_workflow cluster_prep Day 1: Preparation cluster_exp Day 2: Infection & Treatment cluster_incubation Days 3-5: Incubation cluster_analysis Day 5: Analysis start Start seed_cells 1. Seed MDCK cells in 6-well plates start->seed_cells end End wash_cells 2. Wash confluent cell monolayer seed_cells->wash_cells infect_cells 3. Infect cells with Influenza A virus (1-2h) wash_cells->infect_cells add_overlay 5. Remove inoculum & add medicated overlay infect_cells->add_overlay prep_overlay 4. Prepare overlay with Amantadine dilutions prep_overlay->add_overlay incubate 6. Incubate for 48-72h until plaques form add_overlay->incubate fix_cells 7. Fix cells (e.g., 10% Formalin) incubate->fix_cells stain_cells 8. Stain with Crystal Violet fix_cells->stain_cells count_plaques 9. Wash, dry, and count plaques stain_cells->count_plaques analyze_data 10. Calculate IC50 count_plaques->analyze_data analyze_data->end

Caption: Workflow for a typical antiviral plaque reduction assay.

References

Application Notes and Protocols for Amantadine Sulfate in Rodent Models of Neurological Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amantadine sulfate in preclinical rodent models of key neurological diseases: Multiple Sclerosis, Parkinson's Disease, Alzheimer's Disease, and Huntington's Disease. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to guide researchers in designing and interpreting their studies.

Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) Model

This compound has been investigated for its potential immunomodulatory and neuroprotective effects in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which mimics many aspects of multiple sclerosis.

Quantitative Data Summary
ParameterRodent ModelThis compound TreatmentKey FindingsReference
Clinical Score C57BL/6 mice with MOG₃₅₋₅₅-induced EAE40 mg/kg, p.o. (feeding cannula), every other daySignificantly reduced clinical symptoms during the recovery phase of EAE.[1][1]
Regulatory T cells (Tregs) C57BL/6 mice with MOG₃₅₋₅₅-induced EAE40 mg/kg, p.o. (feeding cannula), every other daySignificant increase in the population of CD4⁺CD25⁺Foxp3⁺ T cells.[1][1]
Immune Response Lewis rats with EAE0.3 g/kg/dayNo significant alteration in anti-myelin basic protein antibody levels.[2][3][2][3]
Experimental Protocol: EAE Induction and Amantadine Treatment

This protocol is based on the methodology described by Fukumoto et al. (2019).[1]

Materials:

  • C57BL/6 mice (female, 8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PT)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Feeding cannulas

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ in CFA.

    • On days 0 and 2, administer pertussis toxin intraperitoneally.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the disease severity on a scale of 0-5: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.[4][5]

  • Amantadine Administration:

    • Prepare a solution of this compound in PBS.

    • Administer 40 mg/kg of this compound or vehicle (PBS) orally via a feeding cannula every other day, starting from the day of immunization or at the onset of clinical signs.[1]

  • Outcome Measures:

    • Clinical Score Analysis: Record and compare the mean clinical scores between the amantadine-treated and control groups throughout the experiment.

    • Immunophenotyping: At the end of the study, isolate splenocytes or lymphocytes from lymph nodes and perform flow cytometry to quantify the percentage of CD4⁺CD25⁺Foxp3⁺ regulatory T cells.

    • Histopathology: Perfuse the animals and collect spinal cord tissue. Perform histological staining (e.g., Hematoxylin and Eosin for inflammation, Luxol Fast Blue for demyelination) to assess the degree of immune cell infiltration and myelin damage.[6][7][8]

    • Cytokine Analysis: Isolate mononuclear cells from the spleen and central nervous system and culture them in the presence of MOG₃₅₋₅₅. Measure the levels of pro-inflammatory (e.g., IFN-γ, IL-17) and anti-inflammatory (e.g., IL-10) cytokines in the culture supernatants by ELISA.[9][10]

Visualizations

Caption: Workflow for EAE induction and amantadine treatment.

G cluster_Amantadine_MoA_EAE Proposed Mechanism of Amantadine in EAE Amantadine This compound Tregs CD4+CD25+Foxp3+ Regulatory T cells Amantadine->Tregs Increases ProInflammatory Pro-inflammatory Cytokines (IFN-γ, IL-17) Tregs->ProInflammatory Inhibits AntiInflammatory Anti-inflammatory Cytokines (IL-10) Tregs->AntiInflammatory Promotes Neuroinflammation Neuroinflammation & Demyelination ProInflammatory->Neuroinflammation Induces AntiInflammatory->Neuroinflammation Reduces ClinicalSymptoms Reduced Clinical Symptoms Neuroinflammation->ClinicalSymptoms Leads to

Caption: Amantadine's proposed immunomodulatory pathway in EAE.

Parkinson's Disease

Amantadine's primary clinical use is in Parkinson's disease, and its effects have been studied in various rodent models of the disease. Its mechanism of action is thought to involve the potentiation of dopaminergic neurotransmission and antagonism of NMDA receptors.

Quantitative Data Summary
ParameterRodent ModelThis compound TreatmentKey FindingsReference
Motor Function 6-OHDA-lesioned rats25 mg/kgShowed anti-parkinsonian-like effects.[11]
Locomotor Activity Rats15 or 30 mg/kgDecreased prolactin levels, indicating enhanced dopaminergic activity.[11]
Convulsions Rats116 mg/kg (ED₅₀)Inhibited NMDA-induced convulsions.[11]
Experimental Protocol: 6-OHDA Model of Parkinson's Disease

Materials:

  • Sprague-Dawley or Wistar rats

  • 6-hydroxydopamine (6-OHDA)

  • Desipramine

  • Ketamine/xylazine for anesthesia

  • Stereotaxic apparatus

  • This compound

  • Apparatus for behavioral testing (e.g., rotarod, open field)

Procedure:

  • 6-OHDA Lesioning:

    • Administer desipramine to protect noradrenergic neurons.

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Inject 6-OHDA unilaterally into the medial forebrain bundle or substantia nigra pars compacta.

  • Post-operative Care and Recovery:

    • Allow rats to recover for at least two weeks.

  • Amantadine Administration:

    • Administer this compound (e.g., 25 mg/kg, i.p.) or vehicle daily for a specified period.[11]

  • Behavioral Assessment:

    • Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.

    • Cylinder Test: Evaluate forelimb akinesia by observing the use of the contralateral forelimb for support during exploration of a cylinder.

    • Apomorphine- or Amphetamine-Induced Rotations: Measure rotational behavior as an indicator of the extent of the dopamine lesion and the effect of treatment.

  • Neurochemical and Histological Analysis:

    • At the end of the study, sacrifice the animals and collect brain tissue.

    • Use high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum.

    • Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

Visualizations

Caption: Workflow for the 6-OHDA model and amantadine treatment.

G cluster_Amantadine_MoA_PD Amantadine's Dual Mechanism in Parkinson's Disease Amantadine This compound Dopamine Dopamine Release & Reuptake Inhibition Amantadine->Dopamine NMDAR NMDA Receptor Antagonism Amantadine->NMDAR Dopaminergic Increased Dopaminergic Neurotransmission Dopamine->Dopaminergic Glutamatergic Reduced Glutamatergic Excitotoxicity NMDAR->Glutamatergic MotorSymptoms Amelioration of Motor Symptoms Dopaminergic->MotorSymptoms Glutamatergic->MotorSymptoms

Caption: Amantadine's mechanism in Parkinson's disease models.

Alzheimer's Disease

The use of amantadine in Alzheimer's disease (AD) rodent models is not as extensively studied as other compounds like memantine, which is also an NMDA receptor antagonist.[12][13] However, given the shared mechanism of action, a proposed protocol based on studies with memantine in the APP/PS1 transgenic mouse model is provided below.

Proposed Experimental Protocol: APP/PS1 Model of Alzheimer's Disease

This protocol is adapted from methodologies used for memantine in AD mouse models.

Materials:

  • APP/PS1 transgenic mice and wild-type littermates

  • This compound

  • Apparatus for behavioral testing (e.g., Morris water maze, Y-maze)

Procedure:

  • Animal Model:

    • Use aged APP/PS1 mice that exhibit significant amyloid pathology and cognitive deficits.

  • Amantadine Administration:

    • Based on the doses of memantine used in similar studies, a starting point for amantadine could be in the range of 10-30 mg/kg/day, administered orally (e.g., in drinking water or by gavage).

  • Behavioral Assessment:

    • Morris Water Maze: Evaluate spatial learning and memory by measuring the escape latency to find a hidden platform.

    • Y-Maze: Assess short-term spatial working memory by recording the sequence of arm entries.

    • Novel Object Recognition: Test recognition memory by measuring the time spent exploring a novel object compared to a familiar one.

  • Neuropathological and Biochemical Analysis:

    • Perform immunohistochemistry or ELISA to quantify amyloid-beta (Aβ) plaque load and levels of soluble Aβ.

    • Analyze levels of synaptic markers (e.g., synaptophysin, PSD-95) by Western blot or immunohistochemistry.

    • Assess neuroinflammation by measuring markers like GFAP (for astrocytes) and Iba1 (for microglia).

Visualizations

Caption: Proposed workflow for amantadine in an AD mouse model.

G cluster_Amantadine_MoA_AD Hypothesized Mechanism of Amantadine in Alzheimer's Disease Amantadine This compound NMDAR NMDA Receptor Antagonism Amantadine->NMDAR Excitotoxicity Reduced Glutamate Excitotoxicity NMDAR->Excitotoxicity Synaptic Improved Synaptic Function Excitotoxicity->Synaptic Cognitive Enhanced Cognitive Performance Synaptic->Cognitive

Caption: Hypothesized mechanism of amantadine in Alzheimer's disease.

Huntington's Disease

While clinical studies have explored amantadine for chorea in Huntington's disease (HD), preclinical studies in rodent models are scarce.[11][14][15] A proposed protocol for evaluating amantadine in the R6/2 or YAC128 mouse models of HD is outlined below, focusing on its potential to modulate dopaminergic and glutamatergic pathways.[16]

Proposed Experimental Protocol: R6/2 or YAC128 Model of Huntington's Disease

Materials:

  • R6/2 or YAC128 transgenic mice and wild-type littermates

  • This compound

  • Apparatus for behavioral testing (e.g., rotarod, open field, grip strength meter)

Procedure:

  • Animal Model:

    • Use R6/2 mice for a rapid disease progression model or YAC128 mice for a more slowly progressing model.

  • Amantadine Administration:

    • Administer this compound (e.g., 10-50 mg/kg/day, i.p. or p.o.) or vehicle starting before or at the onset of motor symptoms.

  • Behavioral Assessment:

    • Rotarod Test: Measure motor coordination and learning.

    • Open Field Test: Assess locomotor activity and anxiety-like behavior.

    • Grip Strength Test: Evaluate muscle strength.

    • Clasping Phenotype: Observe for the characteristic hindlimb clasping phenotype.

  • Neuropathological and Biochemical Analysis:

    • Perform immunohistochemistry for huntingtin aggregates (e.g., using EM48 antibody).

    • Analyze striatal volume and neuron counts.

    • Measure levels of dopamine and its metabolites, and glutamate.

Visualizations

Caption: Proposed workflow for amantadine in an HD mouse model.

G cluster_Amantadine_MoA_HD Hypothesized Mechanism of Amantadine in Huntington's Disease Amantadine This compound Dopamine Dopamine Modulation Amantadine->Dopamine NMDAR NMDA Receptor Antagonism Amantadine->NMDAR MotorControl Improved Motor Control Dopamine->MotorControl NMDAR->MotorControl

Caption: Hypothesized mechanism of amantadine in Huntington's disease.

References

Application of Amantadine Sulfate in Equine Influenza Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amantadine sulfate in the study of equine influenza virus (EIV). This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Introduction

Amantadine is a synthetic antiviral agent effective against influenza A viruses.[1] Its application in equine medicine has been a subject of research for both prophylactic and therapeutic purposes against susceptible strains of equine influenza.[2][3] Amantadine's primary mechanism of action involves the inhibition of the influenza A virus M2 protein, an ion channel essential for viral replication.[4][5][6] This document outlines the key findings and methodologies for researchers investigating the utility of this compound in combating equine influenza.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound's efficacy and pharmacokinetics in horses.

Table 1: In Vitro Efficacy of Amantadine and Rimantadine against Equine Influenza Virus [2][7]

CompoundVirus IsolatesEffective Dose (ED₅₀)
AmantadineMost recent isolates of equine-2 influenza virus< 30 ng/mL
RimantadineMost recent isolates of equine-2 influenza virus< 30 ng/mL
AmantadineKY/92 isolateResistant to concentrations up to 300 ng/mL
RimantadineKY/92 isolateResistant to concentrations up to 300 ng/mL

Note: Rimantadine was generally more effective than amantadine against most viral isolates.[2][7]

Table 2: Pharmacokinetic Parameters of Amantadine in Horses [1][7]

Administration RouteDoseMean Oral BioavailabilityPlasma Half-Life (β phase)Estimated Peak Plasma ConcentrationVolume of Distribution (Vdss)
Intravenous (IV)10 mg/kg bwt-1.83 ± 0.87 h~4500 ng/mL4.9 ± 1.9 L/kg bwt
Oral10 mg/kg bwt40-60%3.4 ± 1.4 h--
Oral20 mg/kg bwt40-60%3.4 ± 1.4 hVariable, up to 1.2 µg/mL in some horses-

Table 3: Recommended and Maximum Dosages of Amantadine in Horses [1][7]

Administration RouteDoseFrequencyNotes
Intravenous (IV)15 mg/kg bwtSingle doseMaximum safe single dose. Produced mild, transient CNS signs.[1]
Intravenous (IV)10 mg/kg bwtt.i.d. (every 8 hours)Recommended for repeated administration.[1]
Intravenous (IV)5 mg/kg bwtEvery 4 hoursSuggested for acute situations to maintain effective plasma concentrations.[1]
Oral20 mg/kg bwtt.i.d. (every 8 hours)May not yield effective plasma concentrations in all animals due to variable bioavailability.[1]

Table 4: Therapeutic and Toxic Plasma Concentrations of Amantadine in Horses [1][2][7]

Concentration TypePlasma ConcentrationNotes
Minimum Therapeutic Concentration300 ng/mLSuggested minimum concentration for therapeutic efficacy.[2][7]
Maximal Safe Plasma Concentration>2000 - 4000 ng/mLNot definitively evaluated but estimated to be in this range.[1]
Seizure-Associated Concentration>2000 - 4000 ng/mLPeak plasma concentrations in this range appear to be associated with seizures.[8]

Signaling Pathway and Mechanism of Action

Amantadine's antiviral activity against influenza A virus is primarily mediated through the blockade of the M2 ion channel.[4][6] The M2 protein is a tetrameric integral membrane protein that forms a proton-selective ion channel.[4] This channel is crucial for two main stages of the viral life cycle: uncoating of the virus within the endosome and maturation of the viral hemagglutinin (HA) protein in the trans-Golgi network.[5][9]

By blocking the M2 ion channel, amantadine prevents the influx of protons into the virion, which is necessary for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm.[6] This inhibition of uncoating effectively halts viral replication at an early stage.

cluster_cell Host Cell cluster_endosome Endosome (Acidic pH) Virus Influenza A Virus M2_Channel M2 Ion Channel Virus->M2_Channel Fusion & Entry vRNP_Release vRNP Release into Cytoplasm M2_Channel->vRNP_Release H+ Influx (Uncoating) Replication Viral Replication vRNP_Release->Replication Amantadine This compound Amantadine->M2_Channel BLOCKS Start Start Seed_Cells Seed MDCK Cells in 96-well Plates Start->Seed_Cells Infect_Treat Infect Cells with EIV & Add Amantadine Seed_Cells->Infect_Treat Prepare_Drug Prepare Serial Dilutions of Amantadine Prepare_Drug->Infect_Treat Incubate Incubate for 72h at 37°C Infect_Treat->Incubate Stain Stain with Crystal Violet Incubate->Stain Analyze Calculate ED₅₀ based on CPE Inhibition Stain->Analyze End End Analyze->End cluster_workflow In Vivo Study Workflow Select_Horses Select & Acclimate Healthy Horses Administer_Drug Administer Amantadine (IV or Oral) Select_Horses->Administer_Drug Collect_Blood Serial Blood Sampling Administer_Drug->Collect_Blood Monitor_Safety Clinical Monitoring for Adverse Effects Administer_Drug->Monitor_Safety Process_Samples Process Blood to Obtain Plasma Collect_Blood->Process_Samples Analyze_Plasma GC/MS Analysis of Amantadine Concentration Process_Samples->Analyze_Plasma PK_Analysis Pharmacokinetic Data Analysis Analyze_Plasma->PK_Analysis

References

Application Notes and Protocols: Measuring Amantadine Sulfate's Effects on Neurotransmitters via In Vivo Microdialysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to measure the effects of amantadine sulfate on key neurotransmitters, primarily dopamine and glutamate. This document is intended to guide researchers in designing and executing experiments to elucidate the neurochemical mechanisms of amantadine.

Introduction

This compound is a versatile therapeutic agent with a complex pharmacological profile. Initially developed as an antiviral medication, it has found significant application in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its clinical efficacy is largely attributed to its ability to modulate central nervous system neurotransmission.

The primary mechanisms of action of amantadine involve the antagonism of N-methyl-D-aspartate (NMDA) receptors and the modulation of dopamine signaling.[2][3][4] Amantadine acts as a non-competitive antagonist at the NMDA receptor, influencing glutamatergic transmission.[3][5] Furthermore, it has been shown to enhance dopamine release and inhibit its reuptake, thereby increasing dopaminergic tone.[1][2]

In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of awake, freely moving animals.[6] This methodology is invaluable for studying the real-time effects of pharmacological agents on neurotransmitter dynamics. By implanting a small, semi-permeable probe into a target brain area, researchers can collect dialysate samples containing neurotransmitters and their metabolites for subsequent analysis.[6]

These application notes will detail the experimental procedures for using in vivo microdialysis to quantify the changes in extracellular dopamine and glutamate levels following the administration of this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on extracellular dopamine and glutamate levels as determined by in vivo microdialysis studies.

Table 1: Effect of Local Amantadine Administration on Extracellular Dopamine Levels in the Striatum

Amantadine Concentration (in perfusate)Brain RegionAnimal ModelPercent Increase in Dopamine (Mean ± SEM)Reference
1 mMStriatumRat> 200% (significantly increased)[2]

Table 2: Dose-Dependent Effects of Systemic Amantadine Administration on Extracellular L-Glutamate Levels

This compound Dose (i.p.)Brain RegionAnimal ModelObservationReference
10 mg/kgGlobus PallidusRatSignificant increase in extracellular L-glutamate[7][8]
40 mg/kgGlobus PallidusRatSignificant increase in extracellular L-glutamate[7][8]
10 mg/kgEntorhinal CortexRatSignificant increase in extracellular L-glutamate[7][8]
40 mg/kgEntorhinal CortexRatSignificant increase in extracellular L-glutamate[7][8]
10 mg/kgEntopeduncular NucleusRatSignificant increase in extracellular L-glutamate[7][8]
40 mg/kgEntopeduncular NucleusRatSignificant increase in extracellular L-glutamate[7][8]

Experimental Protocols

This section provides detailed protocols for conducting in vivo microdialysis experiments to measure the effects of this compound on dopamine and glutamate.

General In Vivo Microdialysis Protocol

This protocol outlines the fundamental steps for in vivo microdialysis in rodents. Specific parameters for dopamine and glutamate are provided in the subsequent sections.

Materials:

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes (concentric or linear)

  • Guide cannula

  • Microinfusion pump

  • Fraction collector (optional, for offline analysis)

  • Analytical system (e.g., HPLC with electrochemical or fluorescence detection)

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

Procedure:

  • Animal Surgery and Guide Cannula Implantation:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Perform a craniotomy over the target brain region (e.g., striatum, globus pallidus).

    • Implant a guide cannula to the desired coordinates and secure it with dental cement.

    • Allow the animal to recover for a specified period (e.g., 24-48 hours).

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe inlet to a microinfusion pump and the outlet to a collection vial.

    • Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).

    • Allow for an equilibration period (e.g., 1-2 hours) to establish a stable baseline of neurotransmitter levels.

  • Baseline Sample Collection:

    • Collect several baseline dialysate samples (e.g., 3-4 samples of 20-30 minutes each) to determine the basal neurotransmitter concentrations.

  • This compound Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal injection, or locally through the microdialysis probe by adding it to the aCSF).

  • Post-Administration Sample Collection:

    • Continue collecting dialysate samples at regular intervals for a predetermined duration to monitor the changes in neurotransmitter levels.

  • Sample Analysis:

    • Analyze the collected dialysate samples using a suitable analytical technique (e.g., HPLC-ECD for dopamine, HPLC-FLD for glutamate) to quantify the neurotransmitter concentrations.

  • Data Analysis:

    • Express the post-administration neurotransmitter levels as a percentage of the baseline levels for each animal.

    • Perform statistical analysis to determine the significance of the observed changes.

Specific Protocol for Dopamine Measurement
  • Target Brain Region: Striatum (caudate putamen).

  • Microdialysis Probe: Concentric probe with a 2-4 mm membrane length.

  • Perfusion Fluid (aCSF) Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂.

  • Flow Rate: 1.5 µL/min.

  • Analytical Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Specific Protocol for Glutamate Measurement
  • Target Brain Regions: Globus Pallidus, Entorhinal Cortex, Entopeduncular Nucleus.

  • Microdialysis Probe: Concentric probe with a 1-2 mm membrane length.

  • Perfusion Fluid (Modified Ringer's Solution - MRS) Composition: 145 mM Na⁺, 2.7 mM K⁺, 1.2 mM Ca²⁺, 1.0 mM Mg²⁺, 154.4 mM Cl⁻, buffered to pH 7.4 with 2 mM phosphate buffer and 1.1 mM Tris buffer.[9]

  • Flow Rate: 1 µL/min.[9]

  • Analytical Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization with o-phthaldialdehyde (OPA).

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Amantadine_Dopamine_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_vesicle Dopamine (Vesicle) L_DOPA->Dopamine_vesicle DOPA Decarboxylase Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Postsynaptic_Effect Postsynaptic Effect Dopamine_Receptor->Postsynaptic_Effect Amantadine Amantadine Sulfate Amantadine->DAT Inhibits Reuptake Amantadine->Dopamine_synapse Enhances Release Amantadine_Glutamate_Pathway cluster_presynaptic_glut Presynaptic Glutamatergic Neuron cluster_postsynaptic_glut Postsynaptic Neuron Glutamine Glutamine Glutamate_vesicle Glutamate (Vesicle) Glutamine->Glutamate_vesicle Glutaminase Glutamate_synapse Glutamate Glutamate_vesicle->Glutamate_synapse Release NMDA_Receptor NMDA Receptor Glutamate_synapse->NMDA_Receptor Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Downstream_Signaling Downstream Signaling Ca_ion->Downstream_Signaling Amantadine Amantadine Sulfate Amantadine->NMDA_Receptor Non-competitive Antagonist Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat) Surgery Stereotaxic Surgery: Implant Guide Cannula Animal_Model->Surgery Recovery Post-operative Recovery (24-48h) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Start aCSF Perfusion (e.g., 1-2 µL/min) Probe_Insertion->Perfusion Equilibration Equilibration Period (1-2h) Perfusion->Equilibration Baseline Collect Baseline Samples Equilibration->Baseline Drug_Admin Administer this compound Baseline->Drug_Admin Post_Drug_Samples Collect Post-administration Samples Drug_Admin->Post_Drug_Samples Sample_Analysis Analyze Samples (HPLC-ECD/FLD) Post_Drug_Samples->Sample_Analysis Data_Processing Quantify Neurotransmitter Levels Sample_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (% of Baseline) Data_Processing->Statistical_Analysis

References

Troubleshooting & Optimization

Overcoming amantadine sulfate solubility issues for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with amantadine sulfate in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is the sulfate salt of amantadine, a tricyclic amine used as an antiviral and antiparkinsonian agent.[1][2] For in vitro experiments, achieving a stable, soluble concentration in aqueous culture media is crucial for accurate and reproducible results. Solubility issues can lead to precipitation, which can alter the effective concentration of the compound and potentially cause cytotoxicity or interfere with assays.

Q2: How does the solubility of this compound compare to amantadine hydrochloride?

Q3: Can I use DMSO to dissolve this compound?

Yes, Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of amantadine salts. Amantadine hydrochloride is soluble in DMSO at approximately 50 mg/mL.[5] However, it is critical to be aware that adding a concentrated DMSO stock to an aqueous cell culture medium can cause the compound to precipitate out of solution as the DMSO is diluted.

Troubleshooting Guide: Overcoming this compound Precipitation

Issue 1: Precipitate forms immediately upon adding this compound to aqueous media.

Possible Causes:

  • Exceeding Solubility Limit: The concentration you are trying to achieve is higher than the solubility of this compound in your specific medium at that temperature and pH.

  • Incorrect Salt Form: You may be using the free base of amantadine, which is not readily soluble in water.[6]

Solutions:

  • Prepare a Concentrated Stock Solution: First, dissolve the this compound in a suitable solvent like sterile, nuclease-free water or DMSO.

  • Serial Dilutions: From your stock solution, perform serial dilutions into your cell culture medium to reach the desired final concentration. This gradual dilution can help prevent precipitation.

  • Gentle Warming: Try warming the solution to 37°C to aid dissolution. However, be cautious as prolonged heating can degrade the compound or other media components.

  • pH Adjustment: Check the pH of your final solution. Amantadine's solubility can be pH-dependent. Adjusting the pH slightly may improve solubility, but ensure the final pH is compatible with your cells.

Issue 2: Precipitate forms over time in the incubator.

Possible Causes:

  • Temperature Shift: Moving the media from room temperature or 4°C to 37°C can cause salts and other components to precipitate.

  • Evaporation: Evaporation of media in the incubator increases the concentration of all solutes, potentially exceeding the solubility limit of this compound.[7]

  • Interaction with Media Components: this compound may interact with salts (e.g., phosphates) or other components in the cell culture medium, leading to the formation of insoluble complexes.[7]

Solutions:

  • Minimize Temperature Fluctuations: Pre-warm your media to 37°C before adding the this compound solution.

  • Ensure Proper Humidification: Maintain proper humidity levels in your incubator to prevent evaporation. Ensure culture flasks and plates are properly sealed.[7]

  • Filter Sterilization: After dissolving the this compound in your medium, filter sterilize the solution using a 0.22 µm filter. This can remove any initial micro-precipitates.

  • Prepare Fresh Solutions: It is recommended to prepare aqueous solutions of amantadine fresh for each experiment and avoid long-term storage.[5]

Data Presentation: Solubility of Amantadine Salts

The following table summarizes the available solubility data for amantadine salts in common laboratory solvents. Note that data for the sulfate form is limited, and the hydrochloride salt data is provided for reference.

CompoundSolventSolubilityReference
Amantadine Hydrochloride WaterFreely Soluble[3]
Water~50 mg/mL[8]
PBS (pH 7.2)~5 mg/mL[5]
DMSO~50 mg/mL[5]
Ethanol~5 mg/mL[5]
Amantadine (Free Base) WaterNot Soluble[6]
DMSOSoluble[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Water
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of sterile, nuclease-free water to create a concentrated stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly to dissolve. If needed, gently warm the solution at 37°C for 5-10 minutes.

  • Visually inspect for any undissolved particles. If present, centrifuge the tube at high speed for 1 minute and use the supernatant.

  • Filter sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at 4°C for short-term use (prepare fresh weekly) or at -20°C for longer-term storage.

Protocol 2: Preparation of Working Solution in Cell Culture Medium
  • Thaw the this compound stock solution (if frozen) and bring it to room temperature.

  • Pre-warm the required volume of your complete cell culture medium (e.g., DMEM/F12 with serum and supplements) to 37°C.

  • Perform a serial dilution of the stock solution into the pre-warmed medium to achieve your final desired concentration. For example, to make a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.

  • Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause proteins in the serum to denature.

  • Use the freshly prepared working solution for your in vitro experiment immediately.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

Amantadine is known to modulate several key signaling pathways, primarily acting as an N-methyl-D-aspartate (NMDA) receptor antagonist and affecting dopamine signaling.[9][10][11]

amantadine_dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron amantadine Amantadine dat1 Dopamine Transporter (DAT1) amantadine->dat1 Inhibits dopamine_vesicle Dopamine Release synaptic_dopamine Synaptic Dopamine dopamine_vesicle->synaptic_dopamine Increases d2_receptor D2 Receptor (Gi-coupled) d2_receptor->dat1 Inhibits synaptic_dopamine->d2_receptor Activates postsynaptic_receptor Dopamine Receptors synaptic_dopamine->postsynaptic_receptor Binds

Caption: Amantadine's effect on the dopamine signaling pathway.

amantadine_nmda_pathway cluster_membrane Postsynaptic Membrane nmda_receptor NMDA Receptor Channel ion_flow Ca²⁺ / Na⁺ Influx nmda_receptor->ion_flow Allows amantadine Amantadine amantadine->nmda_receptor Blocks Channel glutamate Glutamate glutamate->nmda_receptor Binds & Activates downstream Downstream Signaling (e.g., CamK, PI3K, Erk) ion_flow->downstream Activates

Caption: Amantadine's antagonistic action on the NMDA receptor.

Experimental Workflow

The following diagram outlines a logical workflow for preparing and using this compound in a typical in vitro cell-based assay.

experimental_workflow start Start: Weigh This compound prepare_stock Prepare Stock Solution (e.g., in sterile water or DMSO) start->prepare_stock sterilize_stock Filter Sterilize (0.22 µm filter) prepare_stock->sterilize_stock prepare_working Prepare Working Solution in Pre-warmed Medium sterilize_stock->prepare_working treat_cells Treat Cells in Culture prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate troubleshoot Troubleshooting: Precipitate Observed? incubate->troubleshoot assay Perform In Vitro Assay (e.g., cytotoxicity, neuroprotection) end End: Data Analysis assay->end troubleshoot->assay No reassess Re-assess Protocol: - Lower Concentration - Check pH - Prepare Fresh troubleshoot->reassess Yes reassess->prepare_stock

Caption: Workflow for preparing this compound for in vitro assays.

References

Technical Support Center: Optimizing Amantadine Sulfate Dosage for Neuroprotective Effects in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing amantadine sulfate to achieve neuroprotective effects in rat models.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dosage of this compound for neuroprotection in rats?

A1: The optimal dosage of this compound for neuroprotection in rats appears to be model-dependent. A dose of 20 mg/kg has been shown to facilitate recovery in traumatic brain injury (TBI) models[1]. In studies related to Parkinson's disease models, neuroprotective effects were observed at concentrations of 20 and 30 µM in cell cultures[2]. For cognitive improvement and neuronal survival after TBI, a dosage of 135 mg/kg/day administered intraperitoneally in three divided doses has been effective[3]. It is crucial to conduct a dose-response study for your specific experimental model to determine the optimal dosage[1].

Q2: What is the primary mechanism of amantadine's neuroprotective effect?

A2: Amantadine exerts its neuroprotective effects through multiple mechanisms. While it is known as an N-methyl-D-aspartate (NMDA) receptor antagonist, recent studies suggest this may not be its primary neuroprotective pathway[2][4]. The key mechanisms include:

  • Anti-inflammatory effects: Amantadine can inhibit the activation of microglia and the subsequent release of pro-inflammatory factors like TNFα and nitric oxide[2][4].

  • Induction of Neurotrophic Factors: It has been shown to increase the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astroglia, which supports neuronal survival[4][5].

  • Modulation of Glutamatergic Synaptic Transmission: Amantadine can reverse abnormal glutamatergic synaptic transmission induced by stressors like corticosterone[6].

Q3: How should this compound be administered in rats?

A3: The most common routes of administration in published studies are intraperitoneal (i.p.) injection and oral gavage. For TBI models, daily i.p. injections have been used[1]. In some chronic studies, subcutaneous infusion pumps have been employed for continuous delivery[7][8]. The choice of administration route will depend on the experimental design and desired pharmacokinetic profile.

Q4: Are there any known side effects or toxicity concerns at therapeutic doses in rats?

A4: The reviewed studies do not report significant toxicity at the effective neuroprotective doses. However, as with any pharmacological agent, it is essential to monitor the animals for any signs of distress or adverse effects. Amantadine is primarily excreted by the kidneys, so dose adjustments may be necessary in models of renal impairment[9][10].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Lack of neuroprotective effect Suboptimal dosage.Conduct a dose-response study to determine the most effective dose for your specific model. Doses ranging from 10 mg/kg to 135 mg/kg/day have been reported to be effective in different models[1][3].
Timing of administration.The therapeutic window for amantadine's neuroprotective effects may be time-dependent. Consider initiating treatment at different time points post-insult.
Inappropriate experimental model.The neuroprotective mechanisms of amantadine may be specific to certain types of neuronal injury. Ensure your model is relevant to the pathways modulated by amantadine (e.g., inflammation, excitotoxicity).
Inconsistent results between animals Variability in drug metabolism.Ensure consistent age, weight, and strain of rats. Monitor for any underlying health conditions that could affect drug metabolism.
Improper drug preparation or storage.Prepare fresh solutions of this compound for each experiment and store them according to the manufacturer's instructions.
Unexpected behavioral changes Off-target effects.Amantadine has dopaminomimetic properties which could influence motor and other behaviors[11][12]. Carefully design behavioral tests to distinguish between neuroprotective effects and general changes in activity.

Data Presentation

Table 1: Summary of this compound Dosages and Neuroprotective Outcomes in Rats

Experimental Model Dosage Route of Administration Key Findings Reference
Traumatic Brain Injury (TBI)10, 20, 40 mg/kgIntraperitoneal (daily)20 mg/kg facilitated beam-balance recovery and spatial learning.[1]
Traumatic Brain Injury (TBI)15, 45, 135 mg/kg/dayIntraperitoneal (3x daily)135 mg/kg/day improved cognitive performance and increased neuronal survival.[3]
Parkinson's Disease (in vitro)10, 20, 30 µMIn vitroProtected dopamine neurons from MPP+ and LPS toxicity.[2]
Carbon Monoxide Poisoning45 mg/kgIntraperitonealLimited contribution to preventing apoptosis and endothelial damage.[13]
Vincristine-Induced Neuropathy2, 5, 12, 25, 50 mg/kgOral (daily)25 mg/kg and 50 mg/kg showed antinociceptive, anti-inflammatory, and antioxidant effects.[14]
Fluid Percussion Injury3.6 mg/kg/daySubcutaneous infusionReversed dopamine-release deficits and ameliorated behavioral impairment.[7][8]

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects of Amantadine in a Rat Model of Traumatic Brain Injury (TBI)

This protocol is based on the methodology described by Bach et al. (2019)[1].

  • Animal Model: Adult male Sprague-Dawley rats are anesthetized, and a controlled cortical impact injury of moderate severity is induced. Sham-injured animals undergo the same surgical procedure without the impact.

  • Drug Administration: Commencing 24 hours post-injury, rats are randomly assigned to receive daily intraperitoneal injections of this compound (10, 20, or 40 mg/kg) or saline vehicle for 19 days.

  • Behavioral Assessment:

    • Motor Function: Assessed on post-operative days 1-5 using the beam-walk test.

    • Cognitive Function: Assessed on post-operative days 14-19 using the Morris water maze to evaluate spatial learning and memory.

  • Histological Analysis: At the end of the study, animals are euthanized, and brain tissue is collected for histological staining (e.g., Cresyl violet) to assess neuronal survival in the hippocampus and surrounding cortical areas.

Mandatory Visualizations

G cluster_0 This compound Administration cluster_1 Neuroprotective Mechanisms cluster_2 Therapeutic Outcomes TBI Traumatic Brain Injury (or other neurological insult) Microglia Microglial Activation TBI->Microglia Glutamate Glutamatergic Transmission TBI->Glutamate Alters Amantadine This compound (e.g., 20 mg/kg, i.p.) Amantadine->Microglia Inhibits Astroglia Astroglia Amantadine->Astroglia Stimulates NMDA NMDA Receptor Amantadine->NMDA Antagonizes Amantadine->Glutamate Modulates Inflammation Pro-inflammatory Factors (TNFα, NO) Microglia->Inflammation Releases NeuronalSurvival Increased Neuronal Survival Inflammation->NeuronalSurvival Decreases GDNF GDNF Expression Astroglia->GDNF Increases GDNF->NeuronalSurvival Promotes Cognitive Improved Cognitive Function NeuronalSurvival->Cognitive Motor Enhanced Motor Recovery NeuronalSurvival->Motor

Caption: Signaling pathways of amantadine's neuroprotective effects.

G cluster_0 Pre-Experiment cluster_1 Day 0: Injury cluster_2 Days 1-19: Treatment cluster_3 Days 1-5: Motor Assessment cluster_4 Days 14-19: Cognitive Assessment cluster_5 Day 20: Endpoint AnimalAcclimation Animal Acclimation Anesthesia Anesthesia AnimalAcclimation->Anesthesia Injury Induce TBI (or other insult) Anesthesia->Injury Treatment Daily Amantadine Administration Injury->Treatment MotorTest Beam-Walk Test Treatment->MotorTest CognitiveTest Morris Water Maze Treatment->CognitiveTest Euthanasia Euthanasia CognitiveTest->Euthanasia Tissue Tissue Collection & Histology Euthanasia->Tissue

Caption: Experimental workflow for assessing amantadine's neuroprotection.

References

Technical Support Center: Improving Oral Bioavailability of Amantadine Sulfate in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the oral bioavailability of amantadine sulfate in research animals. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: My this compound oral gavage experiment is showing low and highly variable plasma concentrations in my rats. What are the potential causes and how can I troubleshoot this?

A1: Low and variable plasma concentrations are common challenges in oral amantadine studies. Several factors can contribute to this issue:

  • Formulation and Solubility: this compound is freely soluble in water, but its absorption can still be inconsistent. Ensure your formulation is a homogenous solution. For basic solutions, amantadine hydrochloride may offer better solubility.

  • Gastrointestinal (GI) Tract Variables:

    • pH: The pH of the animal's stomach and intestines can affect drug absorption. Amantadine's excretion rate is known to increase in acidic urine, and similar pH-dependent effects can occur in the GI tract.

    • Food Effect: The presence or absence of food can significantly alter drug absorption. In dogs, for instance, administering amantadine with a small meal or treat is often recommended if the animal vomits when dosed on an empty stomach.[1][2][3] However, fasting is often employed in preclinical studies to reduce variability.[4] It is crucial to standardize the feeding schedule relative to dosing.

  • Animal Stress and Gavage Technique: The stress of handling and oral gavage can alter gastrointestinal motility and blood flow, leading to variable absorption. Proper training and a consistent, gentle gavage technique are essential to minimize stress-induced variability.[5]

  • Inter-Animal Variability: There is inherent biological variability among animals. Some studies have noted substantial inter-animal variation in amantadine bioavailability.[6]

Troubleshooting Steps:

  • Optimize Formulation: Consider using a simple aqueous solution first. If variability persists, you may explore formulations with bioavailability enhancers (see Q2).

  • Standardize Experimental Conditions:

    • Maintain a consistent fasting period before dosing (e.g., overnight fasting for rats).[7][8][9]

    • Ensure all animals have free access to water.

    • Standardize the time of day for dosing to minimize circadian rhythm effects.

  • Refine Gavage Technique: Ensure all technicians are proficient in oral gavage to minimize stress and prevent accidental administration into the trachea.[5][6]

  • Increase Group Size: A larger number of animals per group can help to account for inter-animal variability and provide more robust data.

Q2: What are some simple formulation strategies I can use in my lab to improve the oral bioavailability of this compound?

A2: Several strategies can be employed to enhance oral bioavailability, ranging from simple additions to more complex formulations:

  • Use of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can improve drug dissolution and absorption by increasing the wettability of the drug and potentially interacting with the cell membrane to increase permeability.[6][10][11][12] A low concentration (e.g., 0.5-2% in the formulation) is typically a good starting point.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate drug molecules, increasing their solubility and stability. This can lead to improved oral absorption. Beta-cyclodextrins and their derivatives are commonly used for this purpose.[2][5]

  • Co-solvents: Using a co-solvent system can help to keep the drug in solution in the GI tract. Propylene glycol is a commonly used co-solvent in oral formulations.

Q3: Is there a difference in oral bioavailability between this compound and amantadine hydrochloride?

A3: Amantadine hydrochloride is generally more commonly used in oral formulations. While both are water-soluble, this compound is noted to have lower solubility, which may lead to a more gradual and prolonged absorption profile compared to the hydrochloride salt.[13] One study in humans comparing the two salts for treating Hepatitis C found them to be comparable in terms of clinical effect, but did not directly compare their pharmacokinetic profiles.[14][15] For consistency in research, it is crucial to use the same salt form throughout a study.

Q4: Can I administer this compound with food to my research animals?

A4: The effect of food on amantadine absorption can be species-dependent. In dogs, administration with food is sometimes recommended to reduce gastrointestinal upset.[1][2][3] However, for pharmacokinetic studies, dosing in a fasted state is generally preferred to minimize variability.[4] A high-fat meal did not significantly affect the bioavailability of an extended-release amantadine formulation in humans.[16] If you choose to dose with food, it is critical to be consistent with the type and amount of food and the timing of feeding relative to drug administration.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Mean Plasma Concentration (Low Cmax and AUC) 1. Poor absorption due to formulation.2. Rapid metabolism or elimination.3. Incorrect dose administration (e.g., spillage during gavage).1. Reformulate with a bioavailability enhancer (e.g., surfactant, cyclodextrin).2. Check literature for species-specific metabolic pathways.3. Ensure proper gavage technique and accurate dose volume calculation.
High Variability in Plasma Concentrations (High %CV) 1. Inconsistent gavage technique causing stress.2. Variable food intake or GI tract conditions.3. Inherent inter-animal biological differences.1. Standardize handling and gavage procedures across all animals and technicians.2. Implement a strict fasting and feeding schedule.3. Increase the number of animals per group to improve statistical power.
No Detectable Drug in Plasma 1. Complete lack of absorption.2. Extremely rapid elimination.3. Analytical method not sensitive enough.4. Error in dose preparation or administration.1. Re-evaluate the formulation and consider a more advanced delivery system.2. Collect blood samples at earlier time points post-dosing.3. Validate the sensitivity of your analytical method (e.g., LC-MS/MS).4. Double-check all calculations and procedures for dose preparation and administration.
Gastrointestinal Side Effects (e.g., Diarrhea, Vomiting) 1. High local concentration of the drug in the GI tract.2. Irritation from the formulation excipients.1. Administer the dose with a small amount of food (if compatible with study design).2. Consider splitting the dose if the protocol allows.3. Evaluate the tolerability of the vehicle and any excipients in a separate control group.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Oral Amantadine in Different Species

SpeciesFormulationDose (mg/kg)Cmax (ng/mL)Tmax (hours)Terminal Half-Life (hours)Reference
Greyhound DogAmantadine HCl in capsule2.8275 (225-351)2.6 (1-4)4.96 (4.11-6.59)[8][17]
CatAmantadine HCl oral solution51141 ± 1331.97 (1.48-5.1)5.4 (4.6-6.4)[18]
Orange-winged Amazon ParrotAmantadine oral solution101174 ± 1863.8 ± 1.823.2 ± 2.9[19][20]

Note: Data are presented as mean ± SD or mean (range) as reported in the cited literature.

Experimental Protocols

Protocol 1: Preparation of a Simple this compound Oral Suspension with Polysorbate 80

This protocol describes the preparation of a basic oral suspension of this compound using Polysorbate 80 as a surfactant to aid in dispersion and potentially enhance absorption.

Materials:

  • This compound powder

  • Polysorbate 80 (Tween 80)

  • Purified water (e.g., Milli-Q or equivalent)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Calculate the required amounts: Determine the total volume of the suspension and the final concentration of this compound and Polysorbate 80 needed. A common concentration for Polysorbate 80 is 0.5% to 2% (w/v).

  • Prepare the vehicle: In a clean beaker, add approximately 80% of the final volume of purified water.

  • Add Polysorbate 80: While stirring the water with a magnetic stirrer, slowly add the calculated amount of Polysorbate 80. Continue stirring until it is fully dissolved.

  • Add this compound: Weigh the required amount of this compound powder. Slowly add the powder to the stirring vehicle.

  • Dissolve the drug: Continue stirring until the this compound is completely dissolved. This compound is freely soluble in water, so this should occur relatively quickly.

  • Adjust to final volume: Transfer the solution to a volumetric flask and add purified water to reach the final desired volume.

  • Mix thoroughly: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Store the solution in a tightly sealed container at room temperature, protected from light. Prepare fresh solutions regularly, as the stability of this simple formulation for extended periods may not be characterized.

Protocol 2: Preparation of Amantadine-Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing an amantadine inclusion complex with beta-cyclodextrin (β-CD) using the freeze-drying method to enhance solubility and potentially bioavailability.

Materials:

  • Amantadine (hydrochloride or sulfate)

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

  • Analytical balance

Procedure:

  • Molar Ratio Determination: A 1:1 molar ratio of amantadine to cyclodextrin is a common starting point. Calculate the required mass of each component based on their molecular weights.

  • Dissolve Cyclodextrin: In a beaker, dissolve the calculated amount of β-CD or HP-β-CD in deionized water with continuous stirring. Gentle heating (e.g., to 40-50°C) can be used to aid dissolution, especially for β-CD which has lower water solubility.

  • Add Amantadine: Once the cyclodextrin is fully dissolved, slowly add the calculated amount of amantadine to the solution while maintaining stirring.

  • Complexation: Continue stirring the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Freeze-drying: Freeze the resulting solution (e.g., at -80°C) until it is completely solid.

  • Lyophilization: Transfer the frozen sample to a freeze-dryer and lyophilize until all the water has been removed, resulting in a dry powder of the amantadine-cyclodextrin inclusion complex.

  • Storage: Store the resulting powder in a desiccator to protect it from moisture. The powder can then be reconstituted in water for oral administration.

Visualizations

experimental_workflow cluster_admin Dosing and Sampling cluster_analysis Analysis and Evaluation prep_standard Standard Solution (Amantadine in Water) animal_groups Randomize Animals into Groups (e.g., Control, Test) prep_standard->animal_groups prep_enhanced Enhanced Formulation (e.g., with Surfactant or Cyclodextrin) prep_enhanced->animal_groups fasting Standardize Fasting Period animal_groups->fasting dosing Oral Gavage Administration fasting->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis of Plasma Samples sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis comparison Compare Bioavailability Between Formulations pk_analysis->comparison

Caption: Experimental workflow for comparing the bioavailability of different oral amantadine formulations.

troubleshooting_workflow cluster_solutions Potential Solutions start Issue: Low or Variable Amantadine Bioavailability check_formulation Step 1: Review Formulation Is it a clear, homogenous solution? start->check_formulation check_procedure Step 2: Evaluate Dosing Procedure Is gavage technique consistent and stress-free? check_formulation->check_procedure Yes sol_formulation A: Add Bioavailability Enhancer (e.g., Surfactant, Cyclodextrin) check_formulation->sol_formulation No check_conditions Step 3: Assess Animal Conditions Is fasting/feeding standardized? check_procedure->check_conditions Yes sol_procedure B: Retrain on Gavage Technique Minimize animal stress check_procedure->sol_procedure No sol_conditions C: Standardize Pre-dosing Conditions (Fasting, Acclimation) check_conditions->sol_conditions No evaluate Re-run Experiment and Evaluate Results check_conditions->evaluate Yes sol_formulation->evaluate sol_procedure->evaluate sol_conditions->evaluate

Caption: A logical workflow for troubleshooting low or variable oral amantadine bioavailability.

References

Technical Support Center: Mitigating Amantadine Sulfate-Induced CNS Side Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering CNS side effects while using amantadine sulfate in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed CNS side effects of this compound in preclinical models?

A1: Based on preclinical literature, this compound administration in rodents can lead to a range of CNS side effects, including:

  • Hyperactivity and Increased Locomotion: Rodents may exhibit increased movement and exploration in open-field tests.

  • Stereotyped Behaviors: Repetitive, unvarying behaviors such as sniffing, gnawing, and head weaving can be observed.

  • Anxiety-like Behaviors: While some studies suggest anxiolytic-like effects at certain doses, others indicate the potential for increased anxiety, which can be assessed using paradigms like the elevated plus maze and light-dark box.[1]

  • Seizure Potentiation: Amantadine has been shown to potentiate the effects of convulsant agents.

  • Cognitive Deficits: Although used to treat some cognitive issues, amantadine's NMDA antagonist properties can also induce cognitive impairments in certain experimental settings.

  • Sleep Disturbances: While direct preclinical evidence is limited, clinical reports of insomnia suggest that alterations in sleep-wake cycles may occur in animal models.[2]

Q2: What are the primary neurobiological mechanisms underlying amantadine-induced CNS side effects?

A2: The CNS side effects of amantadine are primarily linked to its complex pharmacology, which includes:

  • NMDA Receptor Antagonism: As a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor, amantadine can disrupt normal glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory. Over-inhibition can lead to psychotomimetic and cognitive effects.

  • Dopamine Agonism: Amantadine can enhance dopamine release and block its reuptake.[3] While this is beneficial in Parkinson's disease models, excessive dopamine signaling can contribute to hyperactivity, stereotypy, and psychosis-like behaviors.

  • Serotonergic Modulation: Amantadine may also influence the serotonin system by increasing its release and inhibiting reuptake, which could contribute to a complex array of behavioral effects, including potential anxiety and sleep disturbances.[4]

Q3: Are there established preclinical models to study amantadine-induced psychosis?

A3: While there isn't a single, universally accepted model for amantadine-induced psychosis, researchers can adapt existing models of NMDA antagonist-induced psychosis. These often involve administering amantadine and observing behaviors analogous to psychotic symptoms in humans, such as hyperlocomotion and stereotypy.[5][6] The reversal of these behaviors by antipsychotic drugs can be used to validate the model and test mitigation strategies.

Troubleshooting Guides

Issue 1: Managing Hyperactivity and Psychosis-like Behaviors

Problem: Animals treated with amantadine exhibit significant hyperlocomotion, stereotypy, or other behaviors suggestive of a psychotic-like state, confounding the primary experimental outcomes.

Potential Mitigation Strategies:

  • Co-administration with Atypical Antipsychotics:

    • Rationale: Atypical antipsychotics, such as risperidone and clozapine, have been shown to counteract the behavioral effects of NMDA antagonists like MK-801, which shares a mechanism of action with amantadine.[7] They modulate dopamine and serotonin pathways, which can help stabilize the neurochemical imbalances induced by amantadine.

    • Experimental Approach:

      • Establish a dose-response curve for amantadine-induced hyperlocomotion in your chosen rodent model (e.g., C57BL/6 mice).

      • Select a dose of amantadine that produces a robust and reliable behavioral phenotype.

      • In separate cohorts, pre-treat animals with varying doses of an atypical antipsychotic (e.g., risperidone, olanzapine, clozapine) prior to amantadine administration.

      • Assess locomotor activity and stereotypy using an open-field arena and appropriate behavioral scoring.

    • Expected Outcome: A dose-dependent reduction in amantadine-induced hyperlocomotion and stereotyped behaviors.

  • Co-administration with GABAergic Agonists:

    • Rationale: Since amantadine's NMDA antagonism can lead to neuronal hyperexcitability, enhancing inhibitory neurotransmission with a GABAergic agonist may have a calming effect. Co-administration of diazepam with amantadine has been shown to reduce brain glutamate levels in mice.[1]

    • Experimental Approach:

      • Characterize the behavioral profile of amantadine in your model.

      • Administer a non-sedating dose of a benzodiazepine, such as diazepam, prior to amantadine injection.

      • Measure behavioral parameters and, if feasible, assess neurochemical changes (e.g., glutamate levels) in relevant brain regions.

    • Expected Outcome: A reduction in anxiety-like behaviors and potentially a decrease in hyperlocomotion.

Quantitative Data Summary: Antipsychotic Mitigation of NMDA Antagonist-Induced Hyperlocomotion

Treatment GroupLocomotor Activity (Distance Traveled in cm)Reference
Vehicle + Saline1500 ± 200Fictionalized Data
Vehicle + Amantadine (40 mg/kg)4500 ± 450Fictionalized Data
Risperidone (0.1 mg/kg) + Amantadine (40 mg/kg)2000 ± 300Fictionalized Data
Olanzapine (1 mg/kg) + Amantadine (40 mg/kg)2200 ± 350Fictionalized Data

Note: This table presents fictionalized data for illustrative purposes, as direct quantitative data for amantadine mitigation was not available in the search results. The principles are based on studies using other NMDA antagonists.

Issue 2: Addressing Amantadine-Induced Anxiety

Problem: Animals display increased anxiety-like behaviors (e.g., reduced time in the open arms of an elevated plus maze) after amantadine administration.

Potential Mitigation Strategy:

  • Modulation of the Nitrergic and GABAergic Systems:

    • Rationale: Amantadine has been shown to have anxiolytic-like effects at certain doses, and these effects are modulated by nitric oxide (NO) and GABAergic signaling. Paradoxically, at other doses or in different contexts, it may induce anxiety. Co-administration with a GABA-A receptor positive allosteric modulator like diazepam may help to normalize anxiety levels.[1]

    • Experimental Approach:

      • Assess baseline anxiety-like behavior in your rodent model using the elevated plus maze or light-dark box test.

      • Determine the dose-dependent effects of amantadine on anxiety-like behavior.

      • For doses that increase anxiety, pre-treat with a low, non-sedating dose of diazepam.

      • Re-evaluate anxiety-like behavior.

    • Expected Outcome: Normalization of anxiety-like behavior in animals co-treated with diazepam.

Quantitative Data Summary: Effect of Diazepam on Amantadine-Modulated Anxiety-Like Behavior

Treatment GroupTime in Open Arms (seconds)Brain Glutamate Levels (µM)Reference
Vehicle120 ± 153.5 ± 0.4[1] (adapted)
Amantadine (25 mg/kg)105 ± 124.8 ± 0.5[1] (adapted)
Diazepam (1 mg/kg) + Amantadine (25 mg/kg)115 ± 143.8 ± 0.4[1] (adapted)
Issue 3: Counteracting Potential Cognitive Deficits

Problem: Amantadine administration impairs performance in cognitive tasks such as the Morris water maze or novel object recognition test.

Potential Mitigation Strategy:

  • Co-administration with Cholinergic Agonists:

    • Rationale: The cholinergic system plays a critical role in learning and memory. Enhancing cholinergic function through acetylcholinesterase inhibitors (e.g., donepezil) or muscarinic agonists has been shown to reverse cognitive impairments in various preclinical models.[8][9] This approach may counteract the cognitive disruption caused by amantadine's NMDA receptor antagonism.

    • Experimental Approach:

      • Establish a cognitive baseline in your chosen task (e.g., Morris water maze).

      • Demonstrate a cognitive deficit with a specific dose of amantadine.

      • In a separate group, administer a cholinergic agonist, such as donepezil, prior to amantadine and the cognitive task.

      • Assess cognitive performance.

    • Expected Outcome: Amelioration of the amantadine-induced cognitive deficits.

Experimental Protocols

Protocol 1: Assessment of Amantadine-Induced Hyperlocomotion and its Mitigation by an Antipsychotic

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: Open-field arena (40 x 40 x 40 cm) equipped with automated photobeam tracking or video analysis software.

  • Procedure:

    • Habituate mice to the testing room for at least 1 hour before the experiment.

    • Divide mice into treatment groups (e.g., Vehicle + Saline; Vehicle + Amantadine; Antipsychotic + Amantadine).

    • Administer the antipsychotic (e.g., risperidone 0.1 mg/kg, i.p.) or vehicle 30 minutes before amantadine.

    • Administer this compound (e.g., 40 mg/kg, i.p.) or saline.

    • Immediately place the mouse in the center of the open-field arena.

    • Record locomotor activity (total distance traveled, rearing frequency) for 60 minutes.

  • Data Analysis: Analyze the data using a two-way ANOVA with antipsychotic treatment and amantadine treatment as factors.

Protocol 2: Evaluation of Anxiolytic Co-treatment on Amantadine-Induced Behavior

  • Animals: Male Wistar rats (250-300 g).

  • Apparatus: Elevated plus maze consisting of two open arms and two closed arms.

  • Procedure:

    • Habituate rats to the testing room for at least 1 hour.

    • Administer anxiolytic (e.g., diazepam 1 mg/kg, i.p.) or vehicle 30 minutes prior to amantadine.

    • Administer this compound (e.g., 25 mg/kg, i.p.) or saline.

    • 30 minutes after amantadine injection, place the rat in the center of the elevated plus maze, facing an open arm.

    • Record the time spent in the open arms, closed arms, and the number of entries into each arm for 5 minutes.

  • Data Analysis: Compare the percentage of time spent in the open arms and the number of open arm entries between groups using a one-way ANOVA followed by post-hoc tests.

Signaling Pathways and Experimental Workflows

Amantadine_CNS_Effects cluster_mechanisms Primary Mechanisms of Action cluster_side_effects Resulting CNS Side Effects amantadine This compound nmda NMDA Receptor Antagonism amantadine->nmda dopamine Dopamine Release/Reuptake Inhibition amantadine->dopamine serotonin Serotonin Modulation amantadine->serotonin psychosis Psychosis-like Behaviors (Hyperlocomotion, Stereotypy) nmda->psychosis cognition Cognitive Deficits nmda->cognition dopamine->psychosis anxiety Anxiety serotonin->anxiety insomnia Sleep Disturbances serotonin->insomnia

Caption: Primary mechanisms of this compound leading to various CNS side effects.

Mitigation_Strategies cluster_interventions Potential Mitigation Strategies cluster_targets Targeted Side Effects amantadine_se Amantadine-Induced CNS Side Effects psychosis Psychosis-like Behaviors amantadine_se->psychosis anxiety Anxiety/Hyperexcitability amantadine_se->anxiety cognition Cognitive Deficits amantadine_se->cognition antipsychotics Atypical Antipsychotics (e.g., Risperidone) antipsychotics->psychosis gaba GABAergic Agonists (e.g., Diazepam) gaba->anxiety cholinergic Cholinergic Agonists (e.g., Donepezil) cholinergic->cognition

Caption: Potential therapeutic interventions to mitigate specific amantadine-induced CNS side effects.

Experimental_Workflow start Start: Select Rodent Model dose_response Step 1: Amantadine Dose-Response (Behavioral Endpoint) start->dose_response select_dose Step 2: Select Effective Dose of Amantadine dose_response->select_dose mitigation_groups Step 3: Administer Mitigation Agent (e.g., Antipsychotic, Anxiolytic) select_dose->mitigation_groups behavioral_assessment Step 4: Behavioral Assessment (e.g., Open Field, EPM) mitigation_groups->behavioral_assessment data_analysis Step 5: Data Analysis and Interpretation behavioral_assessment->data_analysis end End: Evaluate Mitigation Efficacy data_analysis->end

Caption: A generalized experimental workflow for testing mitigation strategies for amantadine's CNS side effects.

References

Stability testing of amantadine sulfate solutions under various storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of amantadine sulfate solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions to ensure stability?

A1: For general use, this compound solutions should be stored at room temperature in a well-ventilated area.[1] It is crucial to protect the solution from direct sunlight, heat sources, and extreme temperatures.[1] The container should be kept tightly closed when not in use.[1]

Q2: What are the known incompatibilities of this compound in solution?

A2: this compound is incompatible with strong acids and strong bases.[1] Contact with strong oxidizing agents should also be avoided.[1]

Q3: What are the expected degradation products of this compound under stress conditions?

A3: Upon exposure to high temperatures, this compound may decompose and release toxic gases, including nitrogen oxides, carbon monoxide, and carbon dioxide.[1] Under photocatalytic degradation conditions, amantadine can be mineralized to CO2, H2O, and inorganic ions like nitrate and ammonium.[2]

Q4: Is this compound susceptible to photodegradation?

A4: Yes, exposure to direct sunlight should be avoided.[1] Photostability testing is a critical part of stability studies for this compound solutions to evaluate its intrinsic photostability.

Q5: How does pH affect the stability of this compound solutions?

A5: this compound is incompatible with strong acids and bases, suggesting that pH extremes can affect its stability.[1] One study on amantadine analogues showed higher stability at pH 7.4 compared to pH 2.0.[3] It is essential to conduct forced degradation studies across a range of pH values to determine the optimal pH for maximum stability.

Troubleshooting Guide

Issue 1: Unexpected degradation of the this compound solution is observed under recommended storage conditions.

  • Possible Cause: Contamination of the solution with incompatible substances (e.g., strong acids, bases, or oxidizing agents).

    • Troubleshooting Step: Review the solution preparation process and ensure all glassware is thoroughly cleaned and that no incompatible chemicals have been inadvertently introduced.

  • Possible Cause: The storage temperature is fluctuating to extremes.

    • Troubleshooting Step: Monitor the storage temperature using a calibrated thermometer to ensure it remains within the recommended range.

  • Possible Cause: The container is not properly sealed, allowing for potential interaction with atmospheric components.

    • Troubleshooting Step: Ensure the container is tightly closed and consider using containers with better sealing properties.

Issue 2: Inconsistent results are obtained during HPLC analysis of stability samples.

  • Possible Cause: Incomplete derivatization of amantadine. Since amantadine lacks a chromophore, pre-column derivatization is often necessary for UV detection.[1]

    • Troubleshooting Step: Optimize the derivatization reaction conditions, including reagent concentration, reaction time, and temperature. Ensure the derivatizing agent is fresh and of high quality.

  • Possible Cause: Mobile phase instability or improper preparation.

    • Troubleshooting Step: Prepare fresh mobile phase daily, especially if it contains buffers. Ensure accurate pH adjustment and thorough degassing.[4]

  • Possible Cause: Column degradation or contamination.

    • Troubleshooting Step: Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it.

  • Possible Cause: Carryover from previous injections.

    • Troubleshooting Step: Implement a robust needle and injector wash procedure between sample injections.

Issue 3: Extraneous peaks are observed in the chromatogram of stressed samples.

  • Possible Cause: Formation of "pseudo" degradation products, which are not true degradants of the drug substance but may arise from interactions with the stressor or solvent.

    • Troubleshooting Step: Analyze control samples (placebo and/or solvent subjected to the same stress conditions) to identify peaks not related to the active pharmaceutical ingredient.

  • Possible Cause: Contamination from the container or closure system.

    • Troubleshooting Step: Perform extraction studies on the container and closure system under the same stress conditions to identify any leachable impurities.

Data on Stability of Amantadine Solutions

The following table summarizes available data on the hydrolytic stability of amantadine analogues, which can provide insights into the behavior of this compound in solution.

CompoundpHTemperature (°C)Half-life (t1/2)Reference
Phenylalanyl-amantadine2.03785 hours[3]
Phenylalanyl-amantadine7.437218 hours[3]
(4-F)-phenylalanyl-amantadine2.03761 hours[3]
(4-F)-phenylalanyl-amantadine7.437122 hours[3]
Tyrosinyl-amantadine2.03752 hours[3]
Tyrosinyl-amantadine7.43773 hours[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines a general procedure for conducting forced degradation studies to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a specific pH) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Store the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Store the solution at a specified temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Store the solution at room temperature for a defined period.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Store an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

    • At each time point, withdraw a sample and dilute for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a photochemically stable and transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

    • At the end of the exposure period, withdraw samples from both the exposed and control solutions and dilute for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Due to the lack of a strong UV-absorbing chromophore in the amantadine molecule, a pre-column derivatization step is typically required for HPLC-UV analysis.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Mobile Phase:

    • Derivatizing agent (e.g., Phenylisothiocyanate solution).

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the separation of amantadine and its degradation products.

  • Derivatization Procedure:

    • To a specific volume of the sample solution (standard, sample, or degradation sample), add a defined volume of the derivatizing agent solution and a buffer to maintain the optimal pH for the reaction.

    • Vortex the mixture and allow it to react for a specified time at a controlled temperature (e.g., room temperature or slightly elevated).

    • After the reaction is complete, the sample is ready for injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection Wavelength: The wavelength of maximum absorbance of the derivatized amantadine.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. Specificity is crucial and must be demonstrated by showing that the peaks of the degradation products are well-resolved from the peak of the main compound and from each other.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis prep->acid Expose to stress base Base Hydrolysis prep->base Expose to stress oxidation Oxidation prep->oxidation Expose to stress thermal Thermal Stress prep->thermal Expose to stress photo Photolytic Stress prep->photo Expose to stress deriv Derivatization acid->deriv base->deriv oxidation->deriv thermal->deriv photo->deriv hplc HPLC Analysis deriv->hplc Inject sample data Data Interpretation hplc->data Analyze chromatogram

Caption: Workflow for a forced degradation study of this compound solution.

Troubleshooting_HPLC_Issues cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent HPLC Results deriv_issue Incomplete Derivatization start->deriv_issue mobile_phase_issue Mobile Phase Problem start->mobile_phase_issue column_issue Column Issue start->column_issue carryover_issue Sample Carryover start->carryover_issue optimize_deriv Optimize Derivatization deriv_issue->optimize_deriv prep_fresh_mp Prepare Fresh Mobile Phase mobile_phase_issue->prep_fresh_mp clean_column Clean/Replace Column column_issue->clean_column improve_wash Improve Injection Wash carryover_issue->improve_wash

Caption: Troubleshooting logic for common HPLC issues in amantadine analysis.

References

Technical Support Center: Amantadine Sulfate Dosage Adjustment in Animal Models to Mitigate Seizure Risk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the appropriate use of amantadine sulfate in animal models, with a specific focus on adjusting dosages to minimize the risk of seizures. The following information is intended to aid in the design and execution of preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound in relation to seizure activity?

A1: this compound has a complex pharmacological profile that can contribute to both anti-seizure and pro-seizure effects. Its primary mechanisms of action include:

  • NMDA Receptor Antagonism: Amantadine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking this receptor, it can reduce excessive excitatory neurotransmission, which is a key factor in seizure generation. This mechanism is believed to contribute to its potential anticonvulsant properties.[1]

  • Dopamine Agonism: Amantadine enhances dopaminergic activity by increasing the release and inhibiting the reuptake of dopamine in the brain.[1] Dysregulation of the dopaminergic system can influence seizure thresholds, and this mechanism may play a role in both its anticonvulsant and proconvulsant effects depending on the specific seizure type and animal model.

Q2: Can this compound induce seizures in animal models?

A2: Yes, under certain conditions, this compound can lower the seizure threshold and potentiate seizures in animal models. This is a critical consideration in preclinical safety and toxicology studies.

Q3: What is the evidence for this compound's proconvulsant effects in animal models?

A3: A study investigating the effects of various dopaminergic agents on pentylenetetrazol (PTZ)-induced seizures found that amantadine potentiated convulsive seizures. In this model, amantadine at doses of 25 mg/kg and, more markedly, at 100 mg/kg, enhanced seizure activity.[2]

Q4: Does this compound also have anticonvulsant properties?

A4: Paradoxically, yes. Amantadine has been investigated and used clinically in some cases of refractory epilepsy, particularly absence seizures in children, suggesting it can have anticonvulsant effects in specific contexts.[1] In these cases, amantadine was often used as an add-on therapy.[1] The dual effects likely depend on the dose, the specific seizure model, and the underlying pathophysiology.

Troubleshooting Guides

Issue: Seizures observed in animal models following this compound administration.

1. Dosage and Administration Route:

  • High Doses: Seizure potentiation has been observed at doses of 25 mg/kg and 100 mg/kg in a pentylenetetrazol (PTZ) seizure model.[2] If you are observing seizures, your current dose may be in or above this range.

  • Route of Administration: Intraperitoneal (i.p.) administration can lead to rapid peak plasma concentrations. Consider alternative routes, such as oral (p.o.) or subcutaneous (s.c.), which may provide a slower absorption and a lower peak concentration, potentially reducing the risk of acute neurotoxicity.

2. Animal Model Selection:

  • Seizure Susceptibility: The choice of animal model is critical. Some strains of mice and rats are more susceptible to seizures. Ensure you are using a well-characterized strain and consider the baseline seizure threshold of your chosen model.

  • Chemoconvulsant Models: Models that use chemical convulsants like pentylenetetrazol (PTZ) may be more sensitive to the proconvulsant effects of amantadine.[2]

3. Monitoring and Data Collection:

  • Behavioral Scoring: Implement a standardized seizure scoring system, such as the Racine scale, to quantify the severity and duration of any observed seizures.

  • Electroencephalography (EEG): For a more precise assessment, use EEG to monitor for subclinical seizure activity and to characterize epileptiform discharges.

Data Presentation: this compound Dosage in Animal Models

Table 1: Proconvulsant Effects of this compound in a Pentylenetetrazol (PTZ) Seizure Model

Animal ModelAdministration RouteThis compound DoseObserved Effect on SeizuresReference
RodentNot Specified25 mg/kgPotentiation of convulsive seizures[2]
RodentNot Specified100 mg/kgMarked potentiation of convulsive seizures[2]

Table 2: Therapeutic Dosages of this compound in Other Preclinical Models (for context)

Animal ModelIndicationAdministration RouteThis compound DoseObserved EffectReference
RatParkinson's Disease (L-dopa-induced dyskinesia)i.p.5-20 mg/kgDose-dependent reduction in dyskinesia[3]
RatTraumatic Brain Injuryi.p.15, 45, and 135 mg/kg/day (three times daily)135 mg/kg/day improved cognitive outcome[4]
MouseGeneral Behavioral Effectsi.p.10-40 mg/kgIncreased ambulatory activity[5]
MouseGeneral Behavioral Effectsp.o. (in drinking water)15-80 mg/kg/dayIncreased sensitivity to apomorphine[5]

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Mice or rats are commonly used.

  • Apparatus: An electroshock device with corneal or auricular electrodes.

  • Procedure:

    • Administer this compound at various doses via the desired route (e.g., i.p. or p.o.).

    • At the time of expected peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats) for a short duration (e.g., 0.2 seconds).

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. The dose that protects 50% of the animals from the tonic hindlimb extension is the median effective dose (ED50).[6]

Pentylenetetrazol (PTZ) Seizure Threshold Test

The PTZ seizure test is used to identify compounds that can protect against clonic seizures and is sensitive to drugs that act on the GABAergic system.

  • Animals: Mice are typically used.

  • Procedure:

    • Administer this compound at various doses.

    • After a predetermined time, administer a subcutaneous (s.c.) injection of PTZ at a dose known to induce clonic seizures in a high percentage of control animals (e.g., 85 mg/kg in mice).

    • Observe the animals for a set period (e.g., 30 minutes) for the presence of clonic seizures (characterized by rhythmic muscle contractions).

  • Endpoint: The primary endpoint is the absence of a clonic seizure lasting for a defined period (e.g., 5 seconds). The dose that protects 50% of the animals is the ED50. To assess proconvulsant effects, a sub-convulsive dose of PTZ can be used, and the potentiation of seizure activity by amantadine can be measured.

Visualizations

Amantadine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Dopamine_receptor Dopamine Receptor Dopamine_release->Dopamine_receptor Activates DAT Dopamine Transporter (DAT) NMDA_receptor NMDA Receptor Ca_ion Ca²⁺ Influx NMDA_receptor->Ca_ion Mediates Signaling_cascade Downstream Signaling Ca_ion->Signaling_cascade Dopamine_receptor->Signaling_cascade Amantadine This compound Amantadine->Dopamine_release Promotes Amantadine->DAT Inhibits Reuptake Amantadine->NMDA_receptor Blocks

Caption: Amantadine's dual mechanism of action on dopaminergic and glutamatergic systems.

Experimental_Workflow start Start: Hypothesis Amantadine dose affects seizure threshold animal_model Select Animal Model (e.g., Mouse, Rat) start->animal_model dose_ranging Dose-Ranging Study (e.g., 5, 10, 25, 50, 100 mg/kg) animal_model->dose_ranging seizure_model Choose Seizure Induction Method (e.g., MES, PTZ) dose_ranging->seizure_model administration Administer this compound seizure_model->administration observation Observe and Score Seizures administration->observation data_analysis Analyze Data (e.g., ED50, Seizure Latency/Severity) observation->data_analysis conclusion Conclusion: Determine dose-response relationship data_analysis->conclusion

Caption: Experimental workflow for assessing amantadine's effect on seizure thresholds.

Logical_Relationship Dose This compound Dosage Plasma_Concentration Plasma Concentration Dose->Plasma_Concentration NMDA_Blockade NMDA Receptor Blockade Plasma_Concentration->NMDA_Blockade Dopamine_Activity Dopaminergic Activity Plasma_Concentration->Dopamine_Activity Seizure_Threshold Seizure Threshold NMDA_Blockade->Seizure_Threshold Increases Dopamine_Activity->Seizure_Threshold Modulates Seizure_Risk Seizure Risk Seizure_Threshold->Seizure_Risk Inversely Correlated

Caption: Relationship between amantadine dosage, mechanism, and seizure risk.

References

Technical Support Center: Optimizing Fast-Release Amantadine Sulfate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing fast-release amantadine sulfate formulations intended for movement studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of amantadine in movement disorders?

Amantadine's efficacy in movement disorders like Parkinson's disease is multifactorial. It primarily acts as an N-methyl-D-aspartate (NMDA) receptor antagonist and also enhances dopaminergic transmission.[1][2][3] This dual action involves increasing dopamine release, stimulating dopamine receptors, and potentially inhibiting dopamine reuptake.[1][2]

Q2: Why is a fast-release formulation desirable for movement studies?

A fast-release formulation allows for rapid absorption and onset of action, which is crucial for studying acute motor responses and correlating pharmacokinetic profiles with motor performance improvements.[4] This is particularly important in experimental settings designed to assess the immediate impact of the drug on motor symptoms like bradykinesia, rigidity, and tremor.[4]

Q3: What are the key pharmacokinetic parameters to consider for a fast-release this compound formulation?

The key parameters include the time to maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), and the area under the concentration-time curve (AUC). For a fast-release formulation, a short Tmax is desirable to ensure rapid drug availability.

Q4: Are there differences between this compound and amantadine hydrochloride salts in formulations?

Yes, the salt form can influence physicochemical properties. For instance, this compound has been noted to have lower solubility, which can result in a more gradual and longer-lasting increase in plasma levels after oral administration compared to the hydrochloride salt.[5] This is a critical consideration when developing a fast-release formulation.

Troubleshooting Guide

Issue 1: Inconsistent or Slow Drug Dissolution in vitro

  • Question: My fast-release this compound formulation is showing variable or slower than expected dissolution rates. What could be the cause?

  • Answer: Several factors can contribute to this issue:

    • Medium Selection: Amantadine is soluble in water.[6] However, the pH of the dissolution medium can be critical. Ensure the pH is appropriate; for immediate-release solid oral dosage forms, a pH range of 1.2 to 6.8 is generally recommended.[7]

    • Excipient Compatibility: Certain excipients may interact with this compound, hindering its dissolution.[8] For example, some fillers or binders might form complexes with the drug. A thorough drug-excipient compatibility study is recommended.

    • Manufacturing Process: The compression force used in tablet manufacturing can significantly impact dissolution. Excessive force may lead to a harder tablet that dissolves more slowly.

    • Degassing of Medium: The presence of dissolved gases in the dissolution medium can form bubbles on the tablet surface, reducing the contact area between the tablet and the medium and slowing dissolution.[9][10]

    • Surfactant Issues: If a surfactant is used to enhance solubility, its concentration and purity are important. Impurities in some surfactants can even accelerate drug degradation.[9][10]

Issue 2: Poor In Vivo Bioavailability Despite Good In Vitro Dissolution

  • Question: My formulation dissolves well in vitro, but the in vivo bioavailability in my animal model is low or erratic. What should I investigate?

  • Answer: This discrepancy can arise from several factors:

    • Gastrointestinal pH: The pH of the gastrointestinal tract in your animal model may differ from your in vitro dissolution medium, affecting the drug's solubility and absorption.

    • Food Effects: The presence of food can alter gastric emptying and intestinal transit time, potentially affecting the absorption of amantadine. Studies on some amantadine formulations have been conducted under both fasting and fed conditions.[11][12]

    • First-Pass Metabolism: While amantadine is not extensively metabolized, some degree of first-pass metabolism could occur, reducing the amount of active drug reaching systemic circulation.[3]

    • Transporter Interactions: The potential for interactions with intestinal transporters that could either facilitate or hinder amantadine absorption should be considered.

Issue 3: Formulation Stability and Degradation

  • Question: I am observing degradation of this compound in my formulation during storage. What are the likely causes and how can I prevent it?

  • Answer: Amantadine is generally a stable compound.[13] However, formulation-related factors can lead to instability:

    • Moisture: Hydrolysis can occur in the presence of excess moisture, especially if hygroscopic excipients are used.[14]

    • Light: Exposure to light, particularly UV light, can cause photolysis and degradation of the active pharmaceutical ingredient (API).[14]

    • Oxygen: Oxidative degradation can be a concern, especially in the presence of certain excipients or impurities that may act as catalysts.[14]

    • Incompatible Excipients: Chemical interactions between this compound and excipients can lead to the formation of degradation products.[8]

    • Storage Conditions: High temperatures can accelerate chemical degradation.[14][15] this compound should be stored at room temperature in a well-ventilated, closed container, away from direct sunlight and heat sources.[15]

Data Presentation

Table 1: Comparison of Amantadine Formulations in Parkinson's Disease Patients

Formulation TypeKey FindingEfficacy in Reducing "OFF" TimeEfficacy in Reducing DyskinesiaReference
Immediate-Release (IR) Demonstrated a significant improvement in dyskinesia but not in "OFF" time.-6.4% (Not Statistically Significant)19% reduction[16]
Immediate-Release/Extended-Release (IR/ER) Showed modest improvements in dyskinesia.-1% (Not Statistically Significant)13% reduction[16]
Delayed-Release/Extended-Release (DR/ER) Showed statistically significant reductions in both "OFF" time and dyskinesia.36% reduction30% reduction[16]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Fast-Release this compound Tablets

This protocol is a general guideline and should be adapted based on the specific formulation and regulatory requirements.

  • Apparatus: USP Apparatus 1 (basket) or 2 (paddle). For tablets, the paddle method is common.[17]

  • Dissolution Medium: 900 mL of water or a buffered solution with a pH between 1.2 and 6.8.[6][7] The medium should be deaerated.[9][10]

  • Temperature: Maintain the medium at 37 ± 0.5°C.[7]

  • Apparatus Speed: For USP Apparatus 2, a rotation speed of 50 or 75 rpm is typical.[17]

  • Sampling Times: For a fast-release formulation, frequent early sampling is crucial (e.g., 5, 10, 15, 20, 30, and 45 minutes).

  • Sample Analysis:

    • Withdraw an aliquot of the dissolution medium at each time point.

    • Filter the sample promptly.

    • Analyze the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[18][19][20]

  • Acceptance Criteria: For fast-release formulations, a common target is not less than 80% (Q) of the labeled amount dissolved within 30-45 minutes.

Protocol 2: Quantification of Amantadine in Plasma using LC-MS/MS

This protocol is based on a published method for the determination of amantadine in human plasma.[21]

  • Sample Preparation (Solid Phase Extraction):

    • To 200 µL of plasma, add the internal standard (e.g., amantadine-d6).

    • Perform solid-phase extraction using a suitable cartridge (e.g., Phenomenex Strata-X-C).

    • Wash the cartridge and elute the analyte and internal standard.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm) or equivalent.

    • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate (pH 3.0) in an 80:20 (v/v) ratio.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: For amantadine, m/z 152.1 → 135.1; for amantadine-d6 (internal standard), m/z 158.0 → 141.1.[21]

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of amantadine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Amantadine_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Amantadine Amantadine Dopamine_Release Increased Dopamine Release Amantadine->Dopamine_Release Enhances Dopamine_Reuptake Inhibition of Dopamine Reuptake Amantadine->Dopamine_Reuptake Inhibits (Weakly) NMDA_Receptor NMDA Receptor Amantadine->NMDA_Receptor Antagonizes Dopamine Dopamine Dopamine_Release->Dopamine Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->Dopamine Released into Synapse Motor_Control Improved Motor Control NMDA_Receptor->Motor_Control Modulates Dopamine_Receptor Dopamine D2 Receptor Dopamine_Receptor->Motor_Control Leads to Glutamate Glutamate Glutamate->NMDA_Receptor Activates Dopamine->Dopamine_Receptor Activates

Caption: Amantadine's dual mechanism in the brain.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Formulation Fast-Release Amantadine Sulfate Formulation Dissolution Dissolution Testing Formulation->Dissolution Stability Stability Studies Formulation->Stability Animal_Model Animal Model of Movement Disorder Formulation->Animal_Model Excipient_Selection Excipient Selection & Compatibility Screening Manufacturing Tableting/Capsulation Excipient_Selection->Manufacturing Manufacturing->Formulation PK_Study Pharmacokinetic (PK) Study (Blood Sampling) Animal_Model->PK_Study PD_Study Pharmacodynamic (PD) Study (Movement Assessment) Animal_Model->PD_Study PK_Analysis PK Parameter Calculation (Cmax, Tmax, AUC) PK_Study->PK_Analysis PD_Analysis Motor Score Analysis PD_Study->PD_Analysis PK_PD_Correlation PK/PD Correlation PK_Analysis->PK_PD_Correlation PD_Analysis->PK_PD_Correlation

References

Validation & Comparative

Comparative Analysis of Amantadine and Its Derivatives in Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antiviral performance of amantadine and its derivatives, supported by experimental data and detailed methodologies.

Amantadine, a synthetic tricyclic amine, and its alpha-methyl derivative, rimantadine, have historically been used for the prophylaxis and treatment of influenza A virus infections. Their primary mechanism of action involves the inhibition of the viral M2 proton channel, a crucial component in the viral uncoating process. However, the emergence of widespread resistance has significantly limited their clinical utility against influenza. This has spurred research into novel derivatives and analogs with the aim of overcoming resistance and expanding their antiviral spectrum. This guide provides a comparative analysis of amantadine and its derivatives, presenting key experimental data from various antiviral assays, detailed methodologies for these assays, and visual representations of experimental workflows and relevant signaling pathways.

Performance Data in Antiviral Assays

The antiviral efficacy of amantadine and its derivatives is typically evaluated through in vitro assays that measure the inhibition of viral replication in cell culture. Key metrics include the 50% inhibitory concentration (IC50) and the 50% effective concentration (EC50), which represent the drug concentration required to inhibit viral activity by 50%.

Influenza Virus Activity

The primary target for amantadine and its early derivatives is the M2 protein of influenza A virus. However, mutations in the transmembrane domain of M2, particularly at positions 26, 27, 30, 31, and 34, can confer resistance.[1] Newer derivatives have been developed to overcome this resistance, with some showing activity against strains containing the common S31N mutation.[2][3]

CompoundVirus StrainCell LineAssay TypeIC50 / EC50 (µM)Citation
Amantadine Influenza A (H3N2)MDCKCPE InhibitionVaries (resistance is common)[4]
Rimantadine Influenza A (H3N2)Ferret Tracheal EpitheliumCPE Inhibition4-8 fold lower than Amantadine[5]
Amantadine Analog 3b Influenza A (H3N2)MDCKCPE InhibitionLower than Amantadine[4]
Amantadine Analog 38 Influenza A (H1N1) M2 S31NMDCKEntry Assay16[2]
Amantadine Analog 28 Influenza A (H1N1) M2 S31NMDCKEntry Assay64[2]
Amantadine Analog 39 Influenza A (H1N1) M2 S31NMDCKEntry Assay29[2]

Note: The effectiveness of amantadine and rimantadine against contemporary influenza A strains is severely limited due to high levels of resistance.[6][7] The development of resistance is rapid, often occurring within 3-5 days of treatment.[7]

SARS-CoV-2 Activity

Following the COVID-19 pandemic, the potential antiviral activity of amantadine and its derivatives against SARS-CoV-2 was investigated. The proposed mechanism of action is distinct from its anti-influenza activity and may involve interference with viral entry or replication through pathways like the inhibition of cathepsin L.[8]

CompoundVirus StrainCell LineAssay TypeIC50 (µM)Citation
Amantadine SARS-CoV-2Vero E6qPCR & Nucleocapsid ELISA83 - 119[8][9]
Rimantadine SARS-CoV-2ACE2-A549mNeonGreen SARS-CoV-230[10]
Tromantadine SARS-CoV-2ACE2-A549mNeonGreen SARS-CoV-260 - 100[10]

Note: While in vitro studies have demonstrated some inhibitory activity against SARS-CoV-2, the concentrations required are generally higher than those achieved with standard oral dosing.[11]

Other Viral Targets

The antiviral spectrum of amantadine derivatives extends beyond influenza and coronaviruses. Certain analogs have shown activity against other RNA viruses.

CompoundVirusCell LineAssay TypeActivityCitation
Rimantadine Hepatitis C, Respiratory Syncytial Virus, Parainfluenza Viruses, ArbovirusesVariousNot SpecifiedInhibitory Effect[12]
Amantadine Analogues (e.g., 4b,c, 5a-c, 8a) HIV-1Not SpecifiedNot SpecifiedBorderline Activity[13]
Adamantane Derivatives Vaccinia, Cowpox, MousepoxVeroColorimetric AssayIC50: 0.133 - 0.515 µM[14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of amantadine and its derivatives.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for determining the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death or morphological changes.

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza or Vero E6 cells for SARS-CoV-2) to achieve 80-90% confluency on the day of infection.[15][16]

  • Compound Preparation: Prepare serial dilutions of the test compounds (amantadine and its derivatives) in a separate 96-well plate.[15]

  • Infection: Infect the cell monolayer with a predetermined amount of virus (e.g., 100 TCID50 of influenza virus).[3] In some protocols, the virus is pre-incubated with the compound before being added to the cells.[3]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).[3][15]

  • Staining: After incubation, remove the media and stain the remaining viable cells with a dye such as crystal violet or neutral red.[10][15]

  • Quantification: The amount of dye retained by the cells is proportional to the number of viable cells. This can be quantified by measuring the optical density using a microplate reader.[10] The IC50 value is then calculated as the concentration of the compound that inhibits the viral cytopathic effect by 50% compared to the virus control.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Cell Seeding: Seed 6-well or 12-well plates with a confluent monolayer of susceptible cells (e.g., MDCK for influenza).[17][18]

  • Infection: Infect the cells with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).[18]

  • Compound Treatment: After a viral adsorption period (typically 1 hour), the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing various concentrations of the test compound.[17][18]

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.[19]

  • Visualization: After incubation, the cells are fixed and stained with crystal violet to visualize the plaques.[18]

  • Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The IC50 is the concentration that reduces the number of plaques by 50%.

Neuraminidase (NA) Inhibition Assay

This is a functional assay specific for influenza virus that measures the inhibition of the viral neuraminidase enzyme, which is essential for the release of progeny virions from infected cells.

  • Virus Preparation: Prepare a standardized dilution of the influenza virus.

  • Compound Incubation: Incubate the virus with serial dilutions of the test compounds.

  • Substrate Addition: Add a fluorogenic or chemiluminescent neuraminidase substrate, such as 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[20]

  • Enzymatic Reaction: The viral neuraminidase cleaves the substrate, releasing a fluorescent or chemiluminescent product.

  • Detection: The signal is measured using a fluorometer or luminometer.[20]

  • Analysis: The concentration of the compound that inhibits 50% of the neuraminidase activity (IC50) is determined.

Visualizations

Experimental Workflow: Cytopathic Effect (CPE) Inhibition Assay

CPE_Inhibition_Assay cluster_prep Day 1: Preparation cluster_infection Day 2: Infection & Treatment cluster_incubation Day 2-4: Incubation cluster_readout Day 4: Readout seed_cells Seed 96-well plate with host cells (e.g., MDCK) infect_cells Infect cells with virus seed_cells->infect_cells 24h incubation prepare_compounds Prepare serial dilutions of test compounds add_compounds Add compound dilutions to wells prepare_compounds->add_compounds incubate Incubate for 48-72 hours at 37°C add_compounds->incubate stain_cells Stain viable cells with crystal violet incubate->stain_cells measure_od Measure optical density stain_cells->measure_od calculate_ic50 Calculate IC50 values measure_od->calculate_ic50 M2_Inhibition cluster_virus Influenza A Virion cluster_endosome Host Cell Endosome cluster_cytoplasm Host Cell Cytoplasm M2 M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2->vRNP acidifies virion interior, facilitates dissociation uncoating Viral Uncoating vRNP->uncoating release into cytoplasm protons_in H+ protons_in->M2 influx acidification Endosomal Acidification acidification->M2 activates replication Viral Replication uncoating->replication amantadine Amantadine / Derivative amantadine->M2 blocks Resistance_Mechanism cluster_wildtype Wild-Type Influenza A cluster_resistant Resistant Influenza A cluster_derivative Novel Derivatives M2_WT Susceptible M2 Channel Block_WT M2 Channel Blocked M2_WT->Block_WT leads to Amantadine_WT Amantadine Amantadine_WT->M2_WT binds M2_Mutant Mutated M2 Channel (e.g., S31N) No_Block M2 Channel Remains Open M2_Mutant->No_Block results in Amantadine_Mutant Amantadine Amantadine_Mutant->M2_Mutant cannot bind effectively New_Derivative Novel Amantadine Derivative Alt_Target Alternative Mechanism (e.g., Entry Inhibition) New_Derivative->Alt_Target acts on M2_Mutant_Target Mutated M2 Channel New_Derivative->M2_Mutant_Target may bind or Block_Mutant Replication Inhibited Alt_Target->Block_Mutant

References

A Comparative Analysis of Amantadine and Levodopa in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of amantadine and levodopa, two key therapeutic agents in the management of Parkinson's disease (PD), within the context of preclinical animal models. While levodopa remains the gold-standard for symptomatic relief of motor deficits, its long-term use often leads to debilitating side effects. Amantadine, initially recognized for its modest antiparkinsonian effects, has found a primary role in mitigating these levodopa-induced complications. This document synthesizes experimental data on their respective and combined efficacies, details common experimental protocols, and illustrates the underlying signaling pathways.

Comparative Efficacy and Mechanism of Action

Levodopa, a precursor to dopamine, directly addresses the dopaminergic deficit that characterizes Parkinson's disease. In preclinical models, levodopa administration has been shown to improve motor functions. Amantadine's mechanism is more complex, involving the potentiation of dopamine release and inhibition of the N-methyl-D-aspartate (NMDA) receptor. While it demonstrates some antiparkinsonian effects on its own, its most significant application in preclinical studies is the reduction of levodopa-induced dyskinesia (LID), a common and disruptive side effect of long-term levodopa therapy.

Preclinical research directly comparing amantadine and levodopa as standalone treatments for primary motor symptoms is limited. The majority of studies investigate amantadine as an adjunctive therapy to levodopa.

Data Presentation: Performance in Preclinical Models

The following tables summarize the typical findings in rodent and non-human primate models of Parkinson's disease.

Table 1: Effects on Parkinsonian Motor Deficits

DrugAnimal ModelBehavioral TestTypical Outcome
Levodopa 6-OHDA-lesioned ratsCylinder TestIncreased use of the contralateral forelimb
MPTP-treated miceRotarod TestIncreased latency to fall
Amantadine 6-OHDA-lesioned ratsLimited data as monotherapyModest improvement in motor scores in some studies
MPTP-treated monkeysLimited data as monotherapyModest improvement in parkinsonian rating scores in some studies

Table 2: Effects on Levodopa-Induced Dyskinesia (LID)

TreatmentAnimal ModelBehavioral AssessmentTypical Outcome on Dyskinesia
Levodopa alone 6-OHDA-lesioned ratsAbnormal Involuntary Movements (AIMs) ScoringInduction of significant AIMs
MPTP-treated monkeysDyskinesia Rating ScalesDevelopment of choreiform and dystonic movements
Levodopa + Amantadine 6-OHDA-lesioned ratsAbnormal Involuntary Movements (AIMs) ScoringSignificant reduction in AIMs scores[1]
MPTP-treated monkeysDyskinesia Rating ScalesReduction in choreiform and dystonic dyskinesias[2]

Experimental Protocols

Detailed methodologies for key behavioral assessments are crucial for the accurate interpretation of preclinical data.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

A widely used model that involves the stereotactic injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum, leading to a unilateral lesion of the nigrostriatal dopamine pathway. This results in motor impairments on the contralateral side of the body.

Behavioral Assessments
  • Cylinder Test: This test assesses forelimb use asymmetry. The animal is placed in a transparent cylinder, and the number of times it rears and touches the wall with its ipsilateral, contralateral, or both forelimbs is counted. A higher percentage of ipsilateral touches indicates a motor deficit in the contralateral limb.

  • Rotarod Test: This test measures motor coordination and balance. The animal is placed on a rotating rod that gradually accelerates. The latency to fall from the rod is recorded as a measure of motor function.

  • Abnormal Involuntary Movements (AIMs) Scoring: Used to quantify LID in rodents. After chronic levodopa treatment, animals are observed for the presence and severity of axial, limb, and orolingual AIMs. Each category is scored on a scale of 0 to 4 based on the frequency and amplitude of the movements.

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by levodopa and amantadine.

Levodopa_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine AADC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 D1R D1 Receptor Vesicle->D1R Dopamine Release D2R D2 Receptor Vesicle->D2R Dopamine Release AC Adenylyl Cyclase D1R->AC Gsα D2R->AC Giα cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Motor_Output Modulation of Motor Output PKA->Motor_Output

Caption: Levodopa's mechanism of action in the dopaminergic synapse.

Amantadine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Amantadine_pre Amantadine Dopamine_Vesicle Dopamine Vesicles Amantadine_pre->Dopamine_Vesicle Dopamine_Release Increased Dopamine Release Dopamine_Vesicle->Dopamine_Release Amantadine_post Amantadine NMDA_Receptor NMDA Receptor Amantadine_post->NMDA_Receptor Blockade Calcium_Influx Ca2+ Influx NMDA_Receptor->Calcium_Influx Glutamate Glutamate Glutamate->NMDA_Receptor Excitotoxicity Reduced Excitotoxicity Calcium_Influx->Excitotoxicity

Caption: Amantadine's dual mechanism of action.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of amantadine and levodopa in a rodent model of Parkinson's disease.

Experimental_Workflow A Animal Model Induction (e.g., 6-OHDA lesion) B Baseline Behavioral Testing (Cylinder, Rotarod) A->B C Chronic Levodopa Treatment B->C D Induction of Dyskinesia (LID) C->D E Behavioral Assessment of LID (AIMs Scoring) D->E F Amantadine Treatment (in conjunction with Levodopa) E->F G Post-Amantadine Behavioral Assessment (AIMs Scoring) F->G H Neurochemical Analysis (e.g., striatal dopamine levels) G->H

Caption: A typical experimental workflow for preclinical evaluation.

Conclusion

In preclinical models of Parkinson's disease, levodopa is a potent agent for reversing motor deficits, while amantadine's primary, well-documented role is in the attenuation of levodopa-induced dyskinesia. The lack of extensive head-to-head studies of these drugs as monotherapies for motor symptoms highlights a gap in the literature and underscores the current therapeutic strategy of using amantadine as an adjunct to levodopa to manage the side effects of long-term dopamine replacement therapy. Future research could further elucidate the potential of amantadine as a standalone or combination therapy earlier in the disease course.

References

Comparative study of amantadine and newly synthesized derivatives on neuropharmacological activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuropharmacological properties of the established drug amantadine and a selection of newly synthesized derivatives. The objective is to present a clear overview of their performance based on available experimental data, offering insights for future drug discovery and development in the realm of neurodegenerative and neurological disorders.

Introduction

Amantadine, a derivative of adamantane, has a unique and complex pharmacological profile, initially recognized for its antiviral properties against Influenza A. Its serendipitous discovery as a treatment for Parkinson's disease has led to its use in managing symptoms like bradykinesia, rigidity, and tremor. The therapeutic effects of amantadine are attributed to its multifaceted mechanism of action, which includes non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, enhancement of dopamine release, and inhibition of dopamine reuptake. However, the clinical utility of amantadine can be limited by side effects and the development of tolerance. This has spurred the development of novel derivatives with the aim of enhancing efficacy, improving the safety profile, and broadening the therapeutic applications. This guide will compare amantadine with several recently developed analogues, focusing on their neuropharmacological activity, supported by quantitative data and detailed experimental methodologies.

Comparative Neuropharmacological Data

The following tables summarize the available quantitative data for amantadine and its novel derivatives, providing a basis for comparison of their potency and therapeutic potential.

CompoundTarget/AssayIC50 (µM)Notes
Amantadine NMDA Receptor (rat hippocampal)18.6 ± 0.9Uncompetitive antagonist.
NMDA Receptor (whole-cell)38.9 - 54.3Dependent on NMDA concentration.
NMDA Receptor88.5
α4β2 Nicotinic Receptor3.44Open-channel blocker.
α7 Nicotinic Receptor6.5
Memantine NMDA Receptor (rat hippocampal)1.04 ± 0.26More potent than amantadine.
Indoloquinolizidine 7a NMDA Receptor30.42.9-fold more active than amantadine in this assay.
Tryptophanol-derived lactam 4 NMDA Receptor63.4Less active than Indoloquinolizidine 7a but more active than amantadine in this assay.
Amantadine-Thiourea 3j Urease Inhibition0.0085 ± 0.0011Demonstrates potent inhibition of urease, though not a direct neuropharmacological target.
Amantadine-Thiourea 3g Urease Inhibition0.0087 ± 0.001
CompoundIn Vivo Model/AssayDosageKey Findings
Amantadine 6-OHDA model of Parkinson's Disease (rats)40 mg/kg i.p.Neuroprotective effect, improves neuromuscular coordination and memory.
Acetic Twitches Test (mice)20 mg/kgReduced pain reaction by 33.3%.
Tyrosinyl-amantadine (Tyr-Am) 6-OHDA model of Parkinson's Disease (rats)16 mg/kg i.p.Comparable neuroprotective effect to amantadine at a 2.5-fold lower dose; significant antioxidant properties.
Acute Toxicity (mice)LD50: 320 mg/kg i.p.ED50: 16 mg/kg i.p.; Therapeutic Index: 20.
Neuromuscular Coordination & Memory (mice)16 mg/kgImproved performance, with a better effect than amantadine.
Hemantane Acetic Twitches Test (mice)20 mg/kgReduced pain reaction by 32.4%, similar to amantadine.
D-145 (1,3-dimethyl-5-aminoadamantan) Dopaminergic Mechanisms (rat)Not specifiedCaused more intense stereotyped behavior and hyperactivity compared to amantadine, suggesting stronger dopaminergic stimulation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the understanding and replication of the cited research.

NMDA Receptor Antagonism Assay (Patch-Clamp)

Objective: To determine the inhibitory concentration (IC50) of compounds on NMDA receptors.

Methodology:

  • Cell Preparation: Freshly dissociated hippocampal or striatal neurons from rats are used.

  • Electrophysiology: The whole-cell patch-clamp technique is employed to record agonist-induced inward currents.

  • Agonist Application: Neurons are voltage-clamped, and a solution containing NMDA (e.g., 500 µM) and glycine (e.g., 5 µM) is applied to induce a current.

  • Antagonist Application: The test compound (amantadine or its derivative) is co-applied with the agonist at varying concentrations.

  • Data Analysis: The reduction in the NMDA-induced current at each concentration of the antagonist is measured. The IC50 value, the concentration at which the compound inhibits 50% of the maximal response, is calculated by fitting the concentration-response data to a logistic equation.

In Vivo 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease

Objective: To evaluate the neuroprotective and therapeutic effects of compounds in a rat model of Parkinson's disease.

Methodology:

  • Animal Model: Male Wistar rats are unilaterally lesioned by injecting 6-OHDA into the striatum to induce degeneration of dopaminergic neurons.

  • Drug Administration: Animals are pre-treated with the test compound (e.g., Tyrosinyl-amantadine at 16 mg/kg, i.p.) or amantadine (40 mg/kg, i.p.) for a specified period (e.g., 6 days) before and after the lesioning.

  • Behavioral Assessments:

    • Apomorphine-Induced Rotation: The number of contralateral rotations induced by apomorphine is counted as an index of dopamine receptor supersensitivity.

    • Rotarod Test: Motor coordination and balance are assessed by measuring the time the animal can stay on a rotating rod.

    • Passive Avoidance Test: Learning and memory are evaluated by measuring the latency to enter a dark compartment previously associated with a foot shock.

  • Biochemical Analysis: After the behavioral tests, brain tissues (e.g., striatum) are collected to measure levels of lipid peroxidation (as an indicator of oxidative stress) and acetylcholinesterase (AChE) activity.

Acetic Acid-Induced Writhing (Twitches) Test

Objective: To assess the analgesic activity of the compounds.

Methodology:

  • Animal Model: Mice are used for this visceral pain model.

  • Drug Administration: The test compound (e.g., amantadine or hemantane at 20 mg/kg) is administered intraperitoneally (i.p.) prior to the induction of pain.

  • Pain Induction: A solution of acetic acid is injected i.p. to induce a characteristic writhing or twitching response.

  • Data Collection: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The analgesic effect is determined by the percentage reduction in the number of writhes in the drug-treated group compared to a vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

The neuropharmacological effects of amantadine and its derivatives are mediated through the modulation of several key signaling pathways. The primary mechanism involves the glutamatergic and dopaminergic systems.

Dopaminergic and Glutamatergic Pathways

Amantadine's efficacy in Parkinson's disease is linked to its ability to restore the balance between the inhibitory (dopaminergic) and excitatory (glutamatergic) pathways in the basal ganglia. It is believed to enhance dopamine release from presynaptic terminals and inhibit its reuptake, thereby increasing dopaminergic tone. Simultaneously, its antagonism of NMDA receptors on medium spiny neurons reduces the excessive glutamatergic stimulation that contributes to motor symptoms. Newer derivatives like D-145 appear to have a more pronounced effect on dopaminergic stimulation.

Dopaminergic_Glutamatergic_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles D_Receptor Dopamine Receptor Dopamine_Vesicle->D_Receptor Dopamine Release DAT Dopamine Transporter (DAT) NMDA_Receptor NMDA Receptor Amantadine Amantadine & Derivatives Amantadine->Dopamine_Vesicle Enhances Amantadine->DAT Inhibits Amantadine->NMDA_Receptor Antagonizes Glutamate Glutamate Glutamate->NMDA_Receptor Activates

Caption: Amantadine's dual action on dopaminergic and glutamatergic systems.

Experimental Workflow for In Vivo Neuropharmacological Assessment

The following diagram illustrates a typical workflow for the preclinical evaluation of novel amantadine derivatives for potential anti-Parkinsonian activity.

Experimental_Workflow start Synthesis of Amantadine Derivative acute_toxicity Acute Toxicity Study (LD50, ED50) start->acute_toxicity pd_model 6-OHDA Parkinson's Disease Model Induction acute_toxicity->pd_model drug_admin Drug Administration (Derivative vs. Amantadine) pd_model->drug_admin behavioral Behavioral Testing (Rotation, Rotarod, etc.) drug_admin->behavioral biochemical Post-mortem Brain Tissue Analysis (Oxidative Stress, AChE) behavioral->biochemical data_analysis Data Analysis & Comparison biochemical->data_analysis conclusion Conclusion on Neuroprotective & Therapeutic Efficacy data_analysis->conclusion

Caption: Workflow for preclinical evaluation of amantadine derivatives.

Conclusion

The development of novel amantadine derivatives presents a promising avenue for enhancing the therapeutic potential of this unique neuropharmacological agent. The data presented in this guide indicates that structural modifications can lead to compounds with improved potency and potentially better side-effect profiles. For instance, tyrosinyl-amantadine shows comparable efficacy to amantadine in a preclinical model of Parkinson's disease at a significantly lower dose, suggesting an improved therapeutic window. Similarly, certain indoloquinolizidine derivatives exhibit greater potency as NMDA receptor antagonists.

While the currently available data is encouraging, further comprehensive studies are required to fully elucidate the structure-activity relationships and the broader neuropharmacological profiles of these new chemical entities. Future research should focus on:

  • Expanding the range of derivatives tested against a wider array of neuropharmacological targets, including different subtypes of dopamine and glutamate receptors.

  • Conducting more detailed in vivo studies to assess not only efficacy but also pharmacokinetic and pharmacodynamic properties.

  • Investigating the potential of these derivatives in other neurological conditions where amantadine has shown some promise, such as traumatic brain injury, multiple sclerosis-related fatigue, and neuropathic pain.

This comparative guide serves as a foundational resource for researchers in the field, highlighting the progress made in the chemical exploration of the adamantane scaffold and providing a rationale for the continued investigation of these promising compounds.

A Comparative Guide to Sulfathiazole-Amantadine Hydrochloride Cocrystal: A Dual-Action Antiviral/Antibacterial Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel sulfathiazole-amantadine hydrochloride cocrystal, designed to offer both antibacterial and antiviral properties. The information presented herein is based on published experimental data to aid in the evaluation of this promising drug delivery strategy.

Introduction

The concurrent rise of antibiotic resistance and the persistent threat of viral infections necessitate innovative therapeutic approaches. The development of a sulfathiazole-amantadine hydrochloride cocrystal represents a significant step towards a combination therapy targeting both bacterial and viral pathogens.[1] This cocrystal is the first of its kind, combining an established antibacterial agent, sulfathiazole, with a known antiviral drug, amantadine hydrochloride, in a single crystalline structure.[1] The primary advantage of this cocrystal lies in the potential for improved physicochemical properties of the constituent drugs, which can lead to enhanced therapeutic efficacy.[1]

Performance Comparison

Physicochemical Properties

The formation of the cocrystal has been shown to significantly improve the aqueous solubility and permeability of sulfathiazole, a drug known for its poor water solubility.[1] This enhancement is a critical factor in improving the bioavailability and, consequently, the antibacterial activity of the drug.[1]

Table 1: Comparison of Physicochemical Properties

PropertySulfathiazole (Pure Drug)Sulfathiazole-Amantadine HCl CocrystalFold Increase
Aqueous SolubilityLower1.83–5.23 times higher1.83–5.23
PermeabilityLowerApproximately 2-fold higher~2

Data extracted from Wang et al., Crystal Growth & Design, 2020.[1]

Antibacterial Activity

The enhanced solubility and permeability of sulfathiazole in the cocrystal form directly translate to improved antibacterial performance. The cocrystal has demonstrated a more potent inhibitory effect against various bacterial strains compared to sulfathiazole alone.

Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in μg/mL)

Bacterial StrainSulfathiazole (Pure Drug)Sulfathiazole-Amantadine HCl Cocrystal
Escherichia coli>1024512
Staphylococcus aureus>1024256
Pseudomonas aeruginosa>1024512

Lower MIC values indicate greater antibacterial activity. Data extracted from Wang et al., Crystal Growth & Design, 2020.[1]

Antiviral Activity

Amantadine hydrochloride is an established antiviral drug, primarily effective against influenza A virus. The rationale for its inclusion in the cocrystal is to provide a concurrent antiviral action. However, it is important to note that the primary research on the sulfathiazole-amantadine hydrochloride cocrystal has focused on its synthesis, characterization, and the enhancement of its antibacterial properties. To date, specific quantitative studies comparing the in vitro or in vivo antiviral efficacy of the cocrystal to amantadine hydrochloride alone have not been published in the reviewed literature. The antiviral activity of the cocrystal is inferred from the presence of the active amantadine hydrochloride component.

Experimental Protocols

Synthesis of Sulfathiazole-Amantadine Hydrochloride Cocrystal

The cocrystal was synthesized using a liquid-assisted grinding method.

  • An equimolar mixture of sulfathiazole and amantadine hydrochloride was placed in a mortar.

  • A small amount of a suitable solvent (e.g., ethanol) was added to the mixture.

  • The mixture was then ground for a specific period until a uniform crystalline powder was formed.

  • The resulting solid was collected and dried under vacuum.

Characterization

The formation and purity of the cocrystal were confirmed using various analytical techniques, including:

  • Powder X-ray Diffraction (PXRD): To confirm the new crystalline phase.

  • Single-Crystal X-ray Diffraction: To determine the crystal structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify intermolecular interactions.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability.

Antibacterial Susceptibility Testing (Broth Microdilution Method)
  • Bacterial strains were cultured in appropriate broth media to a standardized concentration.

  • Serial twofold dilutions of sulfathiazole, the cocrystal, and a control antibiotic were prepared in a 96-well microtiter plate.

  • The standardized bacterial suspension was added to each well.

  • The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizations

experimental_workflow cluster_synthesis Cocrystal Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Equimolar Mixture (Sulfathiazole & Amantadine HCl) grinding Liquid-Assisted Grinding start->grinding drying Vacuum Drying grinding->drying cocrystal Sulfathiazole-Amantadine HCl Cocrystal drying->cocrystal pxrd PXRD cocrystal->pxrd scxrd SCXRD cocrystal->scxrd ftir FTIR cocrystal->ftir dsc DSC cocrystal->dsc antibacterial Antibacterial Susceptibility (MIC Determination) cocrystal->antibacterial antiviral Antiviral Activity (Inferred) cocrystal->antiviral mechanism_of_action cluster_sulfathiazole Sulfathiazole (Antibacterial) cluster_amantadine Amantadine (Antiviral) paba PABA dhps Dihydropteroate Synthase paba->dhps Substrate folic_acid Folic Acid Synthesis dhps->folic_acid bacterial_growth Bacterial Growth & Replication folic_acid->bacterial_growth sulfathiazole Sulfathiazole sulfathiazole->dhps Inhibits virus Influenza A Virus m2_protein M2 Proton Channel virus->m2_protein uncoating Viral Uncoating m2_protein->uncoating replication Viral Replication uncoating->replication amantadine Amantadine amantadine->m2_protein Blocks

References

Safety Operating Guide

Proper Disposal Procedures for Amantadine Sulfate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical guidance for the proper disposal of amantadine sulfate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound is classified as a hazardous substance due to its potential for reproductive toxicity and its long-lasting, harmful effects on aquatic life.[1][2] Therefore, it must be managed as a hazardous waste from its point of generation to its final disposal.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure all relevant safety precautions are understood and followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. If there is a risk of generating dust, a dust mask or respirator is required.[1]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling the substance, even if gloves were worn.[1][2]

  • Environmental Protection: Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[3][4] Prevent the chemical from entering sewers or public waters.[1][2] Avoid release to the environment.[1][2]

Hazard and Environmental Data Summary

The following table summarizes the key hazard classifications and environmental properties of this compound, underscoring the need for specialized disposal.

ParameterClassification / ValueReference
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]
Reproductive Toxicity Category 2 (Suspected of damaging fertility or the unborn child)[1]
Aquatic Hazard Chronic Category 3 (Harmful to aquatic life with long lasting effects)[1][2]
Biodegradability Not readily biodegradable[1][2]
Bioaccumulation Potential Partition coefficient n-octanol/water (Log Kow) = 2.43[1][2]

Step-by-Step Disposal Protocol

The standard and required procedure for disposing of this compound is through a licensed hazardous waste management company. Laboratories are responsible for the safe collection, packaging, and labeling of the waste before pickup.

Methodology for Waste Segregation and Collection
  • Designate a Waste Container:

    • Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical and in good condition.[5]

    • For liquid waste (e.g., solutions containing this compound), use the original container or an appropriate UN-labeled container for liquid chemical waste.[5]

    • For solid waste, use a wide-mouth, sealable container.

  • Label the Waste Container:

    • Label the container with the words "Hazardous Waste."

    • Clearly identify the contents: "this compound Waste." If it is a solution, list the solvent and approximate concentration.

    • Include the appropriate hazard pictograms (e.g., "Health Hazard," "Hazardous to the Environment").[5]

    • Record the date when waste was first added to the container.

  • Collect the Waste:

    • Unused or Expired Pure Chemical: Place the original container with the unused chemical directly into the designated hazardous waste collection area. Do not mix it with other waste streams.

    • Contaminated Labware: Items such as gloves, weighing boats, or pipette tips that are contaminated with this compound must be collected as hazardous waste. Place these items in a sealed plastic bag and then into the solid chemical waste container.[5]

    • Solutions: Carefully pour solutions containing this compound into the designated liquid hazardous waste container.

    • Empty Containers: Original containers of this compound are considered hazardous waste and must be disposed of as such, even if empty, due to the environmental hazard classification.[5] Do not rinse the container into the sewer. Seal the empty, unrinsed container and manage it as hazardous waste.

  • Storage Prior to Disposal:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials like strong acids or bases.[1][2]

    • Keep the container closed at all times except when adding waste.[3]

  • Arrange for Pickup:

    • Once the container is full or the waste is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup.[3]

Accidental Spill Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Evacuate unnecessary personnel from the immediate area.[1][2]

  • Wear PPE: Equip yourself with the proper PPE, including a dust mask, gloves, and safety glasses.[1][2]

  • Contain the Spill: Prevent the spill from spreading or entering drains.

  • Clean Up:

    • For solid spills, gently sweep or shovel the material into a suitable, sealable container for disposal.[1][2]

    • Minimize the generation of dust during cleanup.[1][2]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as this compound hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the laboratory.

G cluster_lab Laboratory Operations cluster_disposal Waste Management cluster_spill Spill Emergency A Generation of this compound Waste (Unused chemical, contaminated labware, solutions) B Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat, Dust Mask) A->B Handling C Segregate Waste into a Labeled, Sealable Hazardous Waste Container B->C Action D Store Container in a Secure, Secondary Containment Area C->D Storage E Contact Institutional EHS or Licensed Waste Contractor D->E Ready for Pickup F Waste Collected by Authorized Personnel E->F Scheduling G Final Disposal at a Permitted Hazardous Waste Facility F->G Transport S1 Accidental Spill Occurs S2 Contain Spill & Don PPE S1->S2 S3 Collect Spill Debris and Contaminated Materials S2->S3 S3->C Dispose as Hazardous Waste

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.